molecular formula C25H30ClN3O4S B10773463 MK-499 hydrochloride, (+)- CAS No. 156619-48-6

MK-499 hydrochloride, (+)-

Cat. No.: B10773463
CAS No.: 156619-48-6
M. Wt: 504.0 g/mol
InChI Key: XEISGCQFKBFQOQ-BLDCTAJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-499 hydrochloride, (+)- is a potent and class III antiarrhythmic agent that was initially investigated for the treatment of malignant ventricular tachyarrhythmias . As a highly specific blocker of the rapid delayed rectifier potassium current (I Kr ), its primary mechanism of action is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This action prolongs the cardiac action potential duration (APD) and the QT interval on the electrocardiogram, making it a quintessential pharmacological tool for studying cardiac electrophysiology and proarrhythmic risk . In basic and applied research, MK-499 serves as a critical reference compound in the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative. It is extensively used to validate in silico models that integrate multi-ion channel data to more accurately predict a compound's potential to cause Torsade de Pointes (TdP), moving beyond the traditional hERG-centric risk assessment . Its well-characterized interaction with key residues (such as T623, S624, Y652, and F656) in the central cavity of the hERG channel also makes it a standard molecule for structure-activity relationship (SAR) studies and for investigating the molecular determinants of drug-binding to hERG . Key Research Applications: • Investigation of cardiac ion channel function and arrhythmia mechanisms. • Validation of in silico cardiac safety prediction models. • A positive control in in vitro hERG blockade assays and preclinical safety pharmacology studies. • Study of structure-activity relationships for hERG channel blockers. Pharmacological Profile: • Classification: Class III Antiarrhythmic • Primary Target: hERG/K v 11.1 Potassium Channel (I Kr ) • Mechanism: Open-channel blocker that traps in the central cavity Please note that this product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

156619-48-6

Molecular Formula

C25H30ClN3O4S

Molecular Weight

504.0 g/mol

IUPAC Name

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1

InChI Key

XEISGCQFKBFQOQ-BLDCTAJRSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl

Origin of Product

United States

Foundational & Exploratory

MK-499 (+)-Enantiomer: A Definitive Guide to Its Class III Antiarrhythmic Properties and hERG Channel Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

MK-499 (also known as L-706,000), specifically its (+)-enantiomer, is a highly potent methanesulfonanilide Class III antiarrhythmic agent. It exerts its primary pharmacological effect by selectively blocking the rapid component of the delayed rectifier potassium current (


), which is encoded by the human ether-a-go-go-related gene (hERG / KCNH2) 1. While originally investigated for its ability to suppress malignant ventricular tachyarrhythmias by prolonging the cardiac action potential duration (APD), its profound hERG liability and associated risk of Torsades de Pointes (TdP) have repositioned it as a gold-standard reference compound. Today, it is an indispensable molecular probe in predictive safety pharmacology and structural biology.

As a Senior Application Scientist, I approach MK-499 not merely as a historical drug candidate, but as a masterclass in structure-activity relationships. Understanding the causality behind its state-dependent binding kinetics is crucial for designing robust, high-throughput cardiac safety assays.

Structural Pharmacology & Stereoselectivity

The stereochemistry of MK-499 is the fundamental driver of its binding kinetics. The (+)-enantiomer (MK-499 hydrochloride) exhibits exceptional affinity for the inner vestibule of the hERG channel 2.

The molecule possesses two critical


 values: 7.86 for the piperidine group and 9.52 for the methanesulfonamide group. At a physiological pH of 7.4, approximately 99% of the drug exists in a protonated, cationic state 3. This physicochemical property dictates causality in its mechanism: because the charged molecule cannot easily partition through the hydrophobic lipid bilayer, it is forced to access its binding site exclusively from the intracellular aqueous environment, and only when the channel's activation gate is open.

Biophysical Mechanism: Open-Channel Block and "Drug Trapping"

The hallmark of the MK-499 (+)-enantiomer is its pronounced use- and state-dependent block. Unlike other voltage-gated potassium channels (such as the Kv1 Shaker family), the hERG channel lacks a specific Pro-x-Pro sequence, resulting in a larger inner cavity without a sharp bend in the S6 helices 4.

  • Activation & Entry : Upon membrane depolarization, the activation gate opens. The protonated MK-499 molecule enters the inner vestibule.

  • Binding : High-affinity binding is mediated by

    
     stacking and cation-
    
    
    
    interactions with two highly conserved aromatic residues facing the pore on the S6 domain: Tyrosine (Y652) and Phenylalanine (F656) 5.
  • Drug Trapping : When the membrane repolarizes, the activation gate closes. Because the hERG cavity is unusually voluminous, it accommodates the bulky MK-499 molecule (20 × 7 Å) even in the closed state. The drug becomes physically trapped behind the closed gate, manifesting as an essentially irreversible block under resting conditions 3.

HERG_Trapping C Closed State (Resting) O Open State (Depolarized) C->O Depolarization (Activation) O->C Repolarization (Deactivation) I Inactivated State (Non-conducting) O->I Rapid Inactivation B Blocked State (MK-499 Bound) O->B MK-499 (+)-enantiomer Binding (Inner Vestibule) I->O Recovery I->B MK-499 Binding (Lower Affinity) T Trapped State (Gate Closed with Drug) B->T Repolarization (Activation Gate Closes) T->B Depolarization (Gate Opens)

State-dependent hERG channel block and drug trapping mechanism by MK-499 (+)-enantiomer.

Quantitative Pharmacodynamics

To contextualize the potency of the (+)-enantiomer, we must compare its kinetic parameters against other Class III agents. The table below summarizes the quantitative data derived from mammalian expression systems.

CompoundTarget Current

(nM)
Primary Binding MechanismReversibility Profile
MK-499 (+)-enantiomer

(hERG)
~32 nMOpen-channel, TrappedPoor (Irreversible at rest)
Dofetilide

(hERG)
~10 nMOpen-channel, TrappedPartial
E-4031

(hERG)
~7-10 nMOpen-channelPartial
Terikalant

/

~22 nMOpen-channelReversible

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, assays measuring MK-499 interactions must be designed as self-validating systems. This requires incorporating internal controls that dynamically verify the assay's health during execution.

Protocol 1: Self-Validating Whole-Cell Patch-Clamp Electrophysiology

Objective : Quantify the state-dependent


 of MK-499 (+)-enantiomer on hERG channels stably expressed in HEK293 cells.
Causality : Because MK-499 is an open-channel blocker, a standard single-pulse protocol will falsely underestimate its potency. We must use a repetitive step-pulse protocol to drive the channels into the open state, allowing the drug to access the inner vestibule 1.

Step-by-Step Methodology :

  • Cell Preparation : Culture HEK293-hERG cells on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose, pH 7.4).
  • Seal Formation & Quality Control (Self-Validation Step 1) : Establish a gigaseal (>1 G

    
    ) using a borosilicate glass pipette (2-4 M
    
    
    
    ) filled with intracellular solution. Rupture the membrane to achieve whole-cell configuration. Validation: Monitor Series Resistance (
    
    
    ). If
    
    
    > 10 M
    
    
    or fluctuates by >10% during the experiment, discard the cell to prevent voltage-clamp errors.
  • Baseline Stabilization (Self-Validation Step 2) : Apply a voltage protocol (holding at -80 mV, depolarizing step to +20 mV for 2s, repolarizing step to -50 mV for 2s to elicit tail currents) at 0.1 Hz. Record for 5 minutes. Validation: The peak tail current must be stable (variance < 5%). Continuous rundown invalidates the recording.

  • Compound Application : Perfuse MK-499 (+)-enantiomer (e.g., 30 nM). Continue the 0.1 Hz pulsing protocol. The repetitive pulsing opens the activation gate, allowing the charged enantiomer to enter and block the pore.

  • Steady-State Measurement : Record until the fractional block of the tail current reaches a new steady state (typically 10-15 minutes due to the slow trapping kinetics).

  • Positive Control Wash-in (Self-Validation Step 3) : Apply a supramaximal concentration of a reference blocker (e.g., 1

    
    M E-4031) to completely abolish the remaining hERG current, proving the isolated current was exclusively hERG-mediated.
    
Protocol 2: High-Throughput Radioligand Displacement Assay

Objective : Determine the competitive binding affinity (


) of novel compounds against 

-MK-499. Causality : Because MK-499 binds with high affinity to the Y652/F656 pocket, radiolabeled

-MK-499 serves as an excellent tracer for identifying compounds that pose a hERG liability via the same structural binding site 6.

Step-by-Step Methodology :

  • Membrane Preparation : Isolate membrane fractions from CHO cells stably expressing hERG. Homogenize and resuspend in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1 mM EGTA, pH 7.4).

  • Incubation Setup : In a 96-well plate, combine 50

    
    g of membrane protein, 1 nM 
    
    
    
    -MK-499, and varying concentrations of the test compound.
  • Control Definition (Self-Validation Step 1) :

    • Total Binding (TB): Wells containing only

      
      -MK-499 and membranes (vehicle control).
      
    • Non-Specific Binding (NSB): Wells containing

      
      -MK-499, membranes, and 10 
      
      
      
      M unlabeled MK-499.
    • Validation: The signal-to-background ratio (TB/NSB) must be

      
       5 for the assay to be deemed robust.
      
  • Equilibration : Incubate the plate at room temperature for 2 hours to ensure steady-state binding kinetics.

  • Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification (Self-Validation Step 2) : Add scintillation cocktail and read on a Microbeta counter. Calculate the Z'-factor for the plate. Validation: A Z'-factor > 0.5 confirms excellent assay quality and validates the derived

    
     values.
    

Workflow Prep Cell Preparation (HEK293-hERG) Split Prep->Split Path1 Electrophysiology (Whole-Cell Patch Clamp) Split->Path1 Path2 Radioligand Binding ([3H]-MK-499 Assay) Split->Path2 Data1 Voltage-Dependent Kinetics (IC50) Path1->Data1 Data2 Competitive Binding Affinity (Ki) Path2->Data2 Analysis Pharmacodynamic Synthesis & Profiling Data1->Analysis Data2->Analysis

Parallel self-validating experimental workflow for MK-499 hERG blockade profiling.

Conclusion

The (+)-enantiomer of MK-499 represents a masterclass in structure-activity relationships within cardiac electrophysiology. Its unique physicochemical properties—specifically its protonation state at physiological pH and its precise geometric fit within the hERG inner vestibule—drive a profound drug-trapping mechanism. By utilizing self-validating patch-clamp and radioligand workflows, researchers can leverage MK-499 not just as a historical antiarrhythmic, but as an indispensable molecular probe for mapping the proarrhythmic liabilities of next-generation therapeutics.

References

  • Spector, P. S., et al. "Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel." Circulation Research.[Link]

  • National Institutes of Health. "MK-499 hydrochloride, (+)-." PubChem.[Link]

  • Mitcheson, J. S., et al. "Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate." Journal of General Physiology. [Link]

  • Mitcheson, J. S., et al. "Stereoselective Inhibition of the hERG1 Potassium Channel." Frontiers in Pharmacology. [Link]

  • Zhang, Y., et al. "Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain." Acta Pharmacologica Sinica.[Link]

  • Google Patents. "Affinity-assay for the human erg potassium channel." WO2003021271A2.

Sources

Technical Deep Dive: MK-499 Binding Dynamics within the hERG S6 Transmembrane Domain

[1]

Executive Summary

The pharmacological blockade of the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1) represents a critical safety liability in drug development, often leading to drug-induced Long QT Syndrome (diLQTS) and Torsades de Pointes (TdP). MK-499 (L-735,872), a methanesulfonanilide class III antiarrhythmic, serves as a quintessential high-affinity probe for mapping the hERG pore. Its binding mechanism is uniquely defined by interactions with aromatic residues on the S6 transmembrane domain and polar residues at the base of the pore helix.

This guide dissects the molecular architecture of the MK-499 binding site, synthesizing cryo-EM structural data with site-directed mutagenesis evidence to provide a definitive reference for researchers characterizing hERG liability.

Structural Architecture of the Binding Site

The hERG channel's inner cavity is unusually large compared to other Kv channels, featuring deep hydrophobic pockets that accommodate bulky ligands like MK-499. The binding site is located within the central cavity, formed principally by the tetrameric assembly of the S6 transmembrane helices and the pore helices.

The S6 Transmembrane Domain (Primary Determinants)

The S6 helix lines the inner pore and contains two critical aromatic residues that face the central cavity.[1] These residues are the primary determinants of MK-499's high-affinity block.

  • Tyr652 (Y652): Located on the S6 helix, the phenolic ring of Tyr652 is positioned to engage in

    
    -stacking and cation-
    
    
    interactions with the drug.
  • Phe656 (F656): Situated one helical turn below Y652, Phe656 provides a hydrophobic surface crucial for stabilizing the hydrophobic moieties of MK-499.

The Pore Helix (Secondary Determinants)

While the S6 domain provides the bulk of the binding energy, residues at the base of the pore helix modulate the binding pocket's geometry and polarity.

  • Thr623 (T623) & Ser624 (S624): These polar residues near the selectivity filter interact with the methanesulfonamide group of MK-499, likely via hydrogen bonding or electrostatic stabilization.

Interaction Map

The following diagram illustrates the specific molecular interactions stabilizing MK-499 within the hERG pore.

MK499_Interaction_Mapcluster_S6S6 Transmembrane Domaincluster_PorePore Helix BaseMK499MK-499 LigandY652Tyr652(Aromatic)MK499->Y652Pi-Pi Stacking / Cation-PiF656Phe656(Hydrophobic)MK499->F656Hydrophobic InteractionT623Thr623(Polar)MK499->T623Hydrogen Bond / ElectrostaticS624Ser624(Polar)MK499->S624Hydrogen BondY652->F656One Helical Turn Separation

Figure 1: Interaction map detailing the physicochemical coupling between MK-499 and key hERG residues.

Quantitative Mutagenesis Data

The causality of these interactions is validated through alanine-scanning mutagenesis.[2] The dramatic shift in IC50 values upon mutation of Y652 and F656 confirms their obligate role in drug binding.

Table 1: Impact of Site-Directed Mutations on MK-499 Binding Affinity

ResidueLocationMutationFold Increase in IC50 (vs WT)Mechanism of Loss
Phe656 S6 HelixF656A~650-fold Loss of critical hydrophobic/

-stacking interaction.
Tyr652 S6 HelixY652A~94-fold Loss of cation-

interaction with protonated nitrogen.
Thr623 Pore HelixT623A~10-20 foldDisruption of polar contacts near selectivity filter.
Ser624 Pore HelixS624A~5-10 foldMinor loss of H-bonding capability.
Val625 Pore HelixV625A< 5 foldMinimal direct contact; structural integrity role.

Note: Data represents consensus values from electrophysiological studies (Mitcheson et al., 2000; Sanchez-Chapula et al., 2002).

Experimental Validation Protocol

To rigorously validate MK-499 binding determinants in a new cell line or construct, researchers must employ a self-validating workflow combining molecular biology and patch-clamp electrophysiology.

Protocol: Site-Directed Mutagenesis & Electrophysiology

Objective: Quantify the shift in MK-499 inhibitory potency (IC50) in hERG mutants.

Phase 1: Construct Generation

  • Template: Use hERG cDNA in a high-expression vector (e.g., pcDNA3.1 or pSP64 for oocytes).

  • Mutagenesis: Perform site-directed mutagenesis (e.g., QuikChange) to generate F656A and Y652A mutants.

  • Validation: Fully sequence the S6 coding region to confirm the mutation and ensure no backbone errors.

Phase 2: Expression System

  • Transfection: Transfect HEK293 or CHO cells (lipofection). Alternatively, inject cRNA into Xenopus oocytes.

  • Incubation: Allow 24-48 hours for channel expression.

Phase 3: Electrophysiological Recording (Whole-Cell Patch Clamp)

  • Solutions:

    • Internal (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).

    • External (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV (elicits large tail currents as channels recover from inactivation).

  • Drug Application:

    • Establish stable baseline tail current (>5 mins).

    • Perfuse MK-499 (cumulative concentrations: 1 nM to 10 µM).

    • Wait for steady-state block at each concentration (typically 3-5 mins).

  • Analysis:

    • Measure peak tail current amplitude at -50 mV.

    • Plot fractional block (

      
      ) vs. log[MK-499].
      
    • Fit with Hill equation to derive IC50.[3]

Validation Workflow Diagram

Experimental_WorkflowStartSelect Residues(e.g. F656, Y652)MutagenesisSite-DirectedMutagenesisStart->MutagenesisSeqVerifySequenceVerificationMutagenesis->SeqVerifySeqVerify->MutagenesisErrorTransfectTransfection(HEK293/CHO)SeqVerify->TransfectConfirmedPatchClampWhole-CellPatch ClampTransfect->PatchClampDoseResponseDose-ResponseCurve FittingPatchClamp->DoseResponseRecord Tail CurrentsResultCalculate IC50Fold-ShiftDoseResponse->Result

Figure 2: Step-by-step workflow for functionally validating hERG binding site residues.

Mechanistic Insights & Causality

Understanding why these residues matter is as important as knowing that they matter.

The "Trapping" Mechanism

MK-499 is a "state-dependent" blocker.[4] It binds preferentially to the open and inactivated states of the channel.

  • Open State Access: The drug enters the vestibule when the activation gate (formed by the C-terminus of S6) opens upon depolarization.

  • Pore Occlusion: Once inside, the bulky structure of MK-499 (approx. 20 Å x 7 Å) lodges in the cavity.[5]

  • Trapping: Upon repolarization, the activation gate attempts to close.[3] For smaller drugs, the gate can close "over" the drug, trapping it. For MK-499, its size and high affinity often prevent the gate from closing fully, or it remains tightly bound, requiring channel opening for dissociation (slow washout).

The Role of Aromaticity

The unique sensitivity of hERG to diverse drugs is attributed to the presence of two aromatic rings (Y652, F656) on the S6 face.[1][4][6] Most other Kv channels have aliphatic residues (Ile/Val) at these positions.

  • Cation-

    
     Interactions:  The protonated nitrogen on MK-499 interacts electrostatically with the electron-rich 
    
    
    -cloud of Tyr652.
  • 
    -Stacking:  The phenyl groups of MK-499 stack parallel to the aromatic rings of Phe656.[7]
    

References

  • Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome.[8] Proceedings of the National Academy of Sciences, 97(22), 12329-12333. Link

  • Sanchez-Chapula, J. A., Ferrer, T., Navarro-Polanco, R. A., & Sanguinetti, M. C. (2002). Voltage-dependent profile of human ether-a-go-go-related gene channel block by cisapride and its relation to S6 binding site mutations. Molecular Pharmacology, 62(1), 12-19. Link

  • Wang, W., & MacKinnon, R. (2017). Cryo-EM structure of the open human ether-à-go-go-related K+ channel hERG.[9][10] Cell, 169(3), 422-430. Link

  • Vandenberg, J. I., Perry, M. D., Perrin, M. J., Mann, S. A., Ke, Y., & Hill, A. P. (2012). hERG K+ channels: structure, function, and clinical significance.[10] Physiological Reviews, 92(3), 1393-1478. Link

MK-499 as a Benchmark Pharmacological Tool in Acquired Long QT Syndrome (LQTS) Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Drug-induced, or acquired, Long QT Syndrome (LQTS) remains a critical bottleneck in pharmaceutical development. The primary molecular culprit for this off-target cardiotoxicity is the human Ether-à-go-go-Related Gene (hERG/Kv11.1) potassium channel, which conducts the rapid delayed rectifier potassium current (


). MK-499, a potent methanesulfonanilide class III antiarrhythmic agent, has emerged as an indispensable pharmacological tool for modeling acquired LQTS.

This technical guide synthesizes the molecular pharmacodynamics of MK-499, its application in in vitro and in vivo proarrhythmia models, and provides standardized, self-validating protocols for utilizing MK-499 as a positive control in cardiovascular safety pharmacology.

Molecular Mechanism of MK-499-Induced hERG Blockade

The architecture of the hERG channel makes it uniquely susceptible to blockade by structurally diverse compounds. Unlike other voltage-gated potassium (Kv) channels, the inner vestibule of hERG lacks a highly conserved Pro-X-Pro motif, resulting in a larger central cavity that can accommodate bulky molecules like MK-499[1].

The "Open-Channel" Trapping Paradigm

MK-499 does not effectively bind to the hERG channel in its closed, resting state. It is an open-channel blocker . Electrophysiological studies demonstrate that MK-499 requires the channel's activation gate to open—achieved via repetitive membrane depolarization—to access its binding site within the inner cavity[2]. Once bound, the channel can close (deactivate), effectively "trapping" the MK-499 molecule inside the pore and preventing the efflux of


 ions, which drastically delays cellular repolarization[3].
Structural Determinants of Binding

Alanine-scanning mutagenesis and homology modeling have pinpointed the exact residues responsible for MK-499's high-affinity blockade[4]. The binding pocket is primarily defined by:

  • S6 Transmembrane Domain: Aromatic residues Tyrosine-652 (Y652) and Phenylalanine-656 (F656). These residues project into the central cavity and engage in

    
     stacking and hydrophobic interactions with the methanesulfonanilide moiety of MK-499[4][5].
    
  • Pore Helix: Polar residues Threonine-623 (T623) and Valine-625 (V625) located at the base of the selectivity filter[4].

G Depol Membrane Depolarization (Activation Gate Opens) MK499 MK-499 Entry (Inner Vestibule) Depol->MK499 Bind Binding to S6 Domain (Y652 & F656 Residues) MK499->Bind Block hERG (IKr) Pore Blockade (Ion Trapping) Bind->Block APD Action Potential Prolongation (Delayed Repolarization) Block->APD TdP Early Afterdepolarizations (EADs) & Torsades de Pointes APD->TdP

MK-499 open-channel blockade mechanism leading to Torsades de Pointes.

Quantitative Pharmacodynamics: Mutational Impact on MK-499 Affinity

To understand the causality of MK-499's binding, researchers utilize site-directed mutagenesis. The table below summarizes the shift in the half-maximal inhibitory concentration (


) of MK-499 when key hERG residues are mutated to Alanine. The exponential loss of affinity in the F656A mutant underscores the absolute necessity of this aromatic residue for MK-499 anchoring[4].
hERG ConstructMutation Location

for MK-499
Fold-Decrease in SensitivityMechanistic Implication
Wild-Type (WT) N/A~32 - 34 nM1x (Baseline)Optimal

and polar interactions[4][6].
Y652A S6 Domain~3.2

M
~94xLoss of critical aromatic interaction[4].
F656A S6 Domain~22.2

M
~650xPrimary binding anchor destroyed; severe resistance[4].
V625A Pore Helix~1.6

M
~50xDisruption of pore helix stabilization[4].
G648A S6 Domain~6.6

M
~194xAlteration of S6 helical geometry[4].

Integrating MK-499 into Acquired LQTS Models

Because MK-499 selectively and potently blocks


 without significant off-target effects at nanomolar concentrations, it is utilized across various translational models to simulate acquired LQTS.
In Vitro: hiPSC-CMs and the CiPA Initiative

Under the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to predict clinical proarrhythmia[7]. MK-499 is applied to these cells on Multi-Electrode Arrays (MEAs). By blocking


, MK-499 prolongs the Field Potential Duration (FPD)—the in vitro equivalent of the QT interval. At higher concentrations, it reliably induces Early Afterdepolarizations (EADs), validating the assay's sensitivity to detect Torsades de Pointes (TdP) liability[8].
In Vivo: Canine Telemetry Models

In preclinical safety pharmacology, conscious beagle dog telemetry is the gold standard for assessing QT prolongation. Oral or intravenous administration of MK-499 (e.g., 0.3 to 3.0 mg/kg) yields peak plasma concentrations in the nanomolar to low micromolar range, resulting in highly reproducible, statistically significant increases in the heart rate-corrected QT interval (QTc) by up to 19%[9]. This proves the model's sensitivity to specific


 blockade.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the exact methodologies for utilizing MK-499 in electrophysiological and MEA assays.

Protocol A: Whole-Cell Patch-Clamp for hERG Kinetics (Open-Channel Validation)

Rationale: Because MK-499 requires channel opening, a standard holding protocol will yield false negatives. This protocol enforces repetitive pulsing to achieve steady-state block[2].

  • Cell Preparation: Culture HEK293 cells or Xenopus oocytes stably expressing WT hERG.

  • Equilibration: Establish whole-cell configuration. Hold the membrane potential at a resting state of

    
     mV.
    
  • Baseline Recording: Apply a 4-second depolarizing test pulse to

    
     mV (to activate and inactivate the channel), followed by a step to 
    
    
    
    mV to elicit the outward
    
    
    tail current. Repeat every 15 seconds until the tail current amplitude is stable.
  • MK-499 Perfusion: Introduce MK-499 (e.g., 150 nM) into the extracellular bath.

  • Repetitive Pulsing (Critical Step): Continue the

    
     mV depolarizing pulses at 15-second intervals. Causality: The depolarization opens the activation gate, allowing MK-499 to enter the inner vestibule and bind to F656/Y652[2].
    
  • Data Acquisition: Measure the fractional reduction in the peak tail current at

    
     mV. Steady-state block is typically achieved after 20-30 pulses.
    
Protocol B: hiPSC-CM MEA Assay for Proarrhythmia Screening

Rationale: This workflow validates the proarrhythmic potential of a compound by measuring FPD prolongation and EAD generation in a functional syncytium[7].

  • Plating: Seed hiPSC-CMs onto fibronectin-coated 48-well or 96-well MEA plates. Culture for 7-14 days until a synchronously beating monolayer forms.

  • Baseline Stabilization: Transfer the MEA plate to the recording system (37°C, 5%

    
    ). Record baseline spontaneous electrical activity for 30 minutes.
    
  • Vehicle Control: Perform a mock dose with the vehicle (e.g., 0.1% DMSO) to establish baseline variance.

  • Dose Escalation: Apply MK-499 in a cumulative dose-response fashion (e.g., 10 nM, 30 nM, 100 nM, 300 nM).

  • Equilibration: Allow 10 minutes of incubation per concentration. Causality: MK-499 must diffuse through the tissue sheet and access the open hERG channels during the spontaneous action potentials.

  • Analysis: Quantify the FPD (corrected for beat rate, FPDc). Flag any waveforms exhibiting secondary depolarizations prior to full repolarization (EADs)[8].

W Culture hiPSC-CM Culture (MEA Plates, 37°C) Baseline Baseline Field Potential Recording Culture->Baseline Dosing MK-499 Application (Dose-Escalation) Baseline->Dosing Equilibration Incubation & Equilibration (Spontaneous Beating) Dosing->Equilibration Measurement FPD & Arrhythmia Quantification Equilibration->Measurement

Step-by-step hiPSC-CM MEA workflow for MK-499 proarrhythmia screening.

Conclusion

MK-499 remains a cornerstone molecule in cardiovascular safety pharmacology. Its highly specific, state-dependent mechanism of action—anchored by the S6 aromatic residues of the hERG channel—provides a reliable, reproducible means to induce acquired LQTS phenotypes in vitro and in vivo. By standardizing protocols that account for its open-channel trapping dynamics, researchers can confidently benchmark novel therapeutics against MK-499 to ensure cardiac safety profiles.

References

  • Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel. AHA Journals. Available at:[Link]

  • Concentration-dependent block of HERG by MK-499. ResearchGate. Available at: [Link]

  • A structural basis for drug-induced long QT syndrome. PMC - NIH. Available at: [Link]

  • Inherited and Acquired Vulnerability to Ventricular Arrhythmias: Cardiac Na+ and K+ Channels. American Journal of Physiology. Available at: [Link]

  • Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels. PMC - NIH. Available at: [Link]

  • Molecular Pathophysiology of Congenital Long QT Syndrome. PMC - NIH. Available at: [Link]

  • A highly sensitive canine telemetry model for detection of QT interval prolongation: Studies with moxifloxacin, haloperidol and MK-499. ResearchGate. Available at:[Link]

  • Table of Contents - CiPA Human iPSC-derived Cardiomyocytes Multi-Electrode Array assay. DTIC. Available at: [Link]

Sources

Mechanistic and Quantitative Profiling of MK-499: IKr Current Inhibition and hERG Channel Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium channel, responsible for the


 current in cardiac myocytes[1]. Inhibition of 

is the primary mechanism underlying drug-induced QT interval prolongation, a critical liability in pharmaceutical development. MK-499, a methanesulfonanilide antiarrhythmic agent, is one of the most potent known blockers of the hERG channel. This technical guide synthesizes the structural determinants, state-dependent kinetics, and quantitative inhibition potency (

) of MK-499, providing researchers with field-proven methodologies for evaluating hERG-drug interactions.

Structural Basis of MK-499 Binding

MK-499 is a bulky, positively charged molecule (approximately 20 × 7 Å) at physiological pH[2]. Unlike many potassium channel blockers that bind to the extracellular face, MK-499 accesses its binding site from the intracellular side of the membrane, requiring the channel's activation gate to open before it can enter the central cavity[1].

Alanine-scanning mutagenesis has mapped the MK-499 binding pocket to the inner cavity of the channel. The interaction is primarily driven by hydrophobic and


 stacking interactions with aromatic residues on the S6 transmembrane domain—specifically Tyr652 (Y652)  and Phe656 (F656) [1]. Additional stabilizing contacts are formed with residues at the base of the pore helix, including Thr623, Ser624, and Val625[1]. Mutations at these sites drastically reduce MK-499 binding affinity, confirming their causal role in the drug's high potency.

State-Dependent Block and the "Trapping" Mechanism

The inhibition of


 by MK-499 is highly state-dependent. The drug exhibits preferential affinity for the open and inactivated states of the channel. However, the defining biophysical characteristic of MK-499 is its extremely slow dissociation rate at resting membrane potentials, a phenomenon attributed to a steric "trapping" mechanism [2].

When the membrane repolarizes, the hERG channel's activation gate closes (deactivation). Because MK-499 is physically larger than the closed intracellular gate, the molecule becomes locked inside the central cavity.

Self-Validating Experimental Proof: To prove that the slow off-rate is caused by physical trapping rather than purely chemical affinity, researchers utilized the D540K hERG mutant . Unlike wild-type (WT) channels, the D540K mutant uniquely reopens in response to hyperpolarization (e.g., at -160 mV)[2]. While WT hERG shows negligible recovery from MK-499 block at hyperpolarized potentials, the D540K mutant allows rapid drug dissociation when the gate is forced open by hyperpolarization. This elegantly isolates the mechanical gating variable from the chemical binding variable, validating the trapping hypothesis[2][3].

G Closed Closed State (Gate Closed) Open Open State (Gate Open) Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated State (High Affinity) Open->Inactivated Rapid Inactivation Blocked Drug-Bound State (MK-499 in Cavity) Open->Blocked MK-499 Entry Inactivated->Open Recovery Inactivated->Blocked MK-499 Entry Trapped Trapped State (Gate Closed + Drug) Blocked->Trapped Deactivation Trapped->Blocked D540K Hyperpolarization

Caption: hERG channel state transitions and MK-499 trapping mechanism.

Quantitative Pharmacology: Potency Metrics

The


 of MK-499 varies depending on the expression system, the specific hERG mutant, and the assay utilized. The table below consolidates the quantitative inhibition data, highlighting how structural mutations directly abrogate MK-499 potency.
Target / Channel VariantExpression SystemAssay Type

Value
Fold Change vs WTReference
WT hERG Xenopus oocytesTEVC32 ± 4 nM1.0x (Baseline)[3]
WT hERG CHO CellsRb+ Efflux (AAS)107 ± 5.7 nM~3.3x[4]
D540K hERG Xenopus oocytesTEVC104 ± 8 nM~3.2x[3]
T623A hERG Xenopus oocytesTEVC590 ± 10 nM~18.4x[1]
V625A hERG Xenopus oocytesTEVC1,600 ± 60 nM~50.0x[1]
F656A / Y652A hERG Xenopus oocytesTEVC> 10,000 nM> 300x (Abolished)[1]

Note: The F656A and Y652A mutations essentially abolish MK-499 block, demonstrating that


 interactions are the primary anchor for the methanesulfonanilide pharmacophore.

Experimental Methodologies for Validating Potency

To accurately assess


 inhibition, experimental design must account for hERG's unique gating kinetics—specifically its rapid inactivation and slow deactivation.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol represents the gold standard for quantifying the


 of MK-499 and related compounds.

Causality & Logic: Why measure tail currents instead of peak outward currents? Depolarization to +20 mV fully activates the channels, but they rapidly inactivate, masking the true conductance. By stepping the voltage back to -40 mV, the channels rapidly recover from inactivation while the activation gate remains temporarily open (slow deactivation). This produces a massive, transient outward "tail current" that isolates the


 conductance from overlapping currents, providing a highly specific quantification of drug block.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 or CHO cells stably expressing WT hERG.

  • Configuration: Establish the whole-cell patch-clamp configuration. Ensure series resistance (

    
    ) is compensated by at least 80% to prevent voltage errors.
    
  • Voltage Protocol:

    • Hold the cell at a resting potential of -80 mV.

    • Apply a 2-second depolarizing prepulse to +20 mV (to open and inactivate channels, allowing MK-499 to enter the cavity).

    • Step repolarization to -40 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Steady-State: Superfuse MK-499 at escalating concentrations (e.g., 3 nM, 10 nM, 30 nM, 100 nM). Wait 5–8 minutes per concentration to ensure steady-state block, as MK-499 binding kinetics are slow.

  • Data Analysis: Measure the peak amplitude of the tail current at -40 mV. Normalize the remaining current to the pre-drug control and fit the dose-response curve using the Hill equation to derive the

    
    .
    

Workflow Step1 1. Cell Preparation (HEK293/CHO expressing hERG) Step2 2. Whole-Cell Configuration (Establish Giga-ohm seal) Step1->Step2 Step3 3. Voltage Protocol (Depolarize +20mV, Repolarize -40mV) Step2->Step3 Step4 4. Tail Current Measurement (Assess IKr amplitude) Step3->Step4 Step5 5. Dose-Response Analysis (Calculate IC50 via Hill Equation) Step4->Step5

Caption: Step-by-step patch-clamp workflow for determining MK-499 IC50.

Protocol 2: High-Throughput Radioligand Binding ( -MK-499)

Causality & Logic: Radioligand binding using


-MK-499 capitalizes on the compound's sub-nanomolar chemical affinity (

nM) compared to its functional electrophysiological

(~32 nM)[5]. This discrepancy arises because the

reflects state-dependent block requiring channel gating, whereas

reflects absolute chemical affinity in homogenized membranes. By using

-MK-499 as a tracer, researchers can perform high-throughput competitive displacement assays to screen novel compounds for proarrhythmic liability before advancing to labor-intensive patch-clamp validation[5].

Step-by-Step Workflow:

  • Membrane Preparation: Harvest membranes from HEK293 cells expressing hERG and homogenize in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl2, pH 7.4).

  • Incubation: Incubate 10–20 µg of membrane protein with 0.1 nM

    
    -MK-499 and varying concentrations of a competitor test compound.
    
  • Equilibration: Allow the reaction to proceed for 60–90 minutes at room temperature to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash the filters, add scintillation fluid, and measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     of the competitor compound based on the displacement of 
    
    
    
    -MK-499.

References

  • A structural basis for drug-induced long QT syndrome Source: PMC - NIH URL
  • Concentration-dependent block of HERG by MK-499 Source: ResearchGate URL
  • Role of hERG potassium channel assays in drug development Source: Taylor & Francis URL
  • Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel Source: Aurora Biomed URL
  • Trapping of a Methanesulfonanilide by Closure of the HERG Potassium Channel Activation Gate Source: Semantic Scholar URL

Sources

MK-499 (L-706,000): Selectivity Profile & Cardiac Ion Channel Interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the MK-499 selectivity profile, designed for researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

MK-499 (L-706,000) is a methanesulfonanilide class III antiarrhythmic agent widely utilized in safety pharmacology as a reference standard for high-affinity hERG blockade . Unlike "dirty" antiarrhythmics (e.g., quinidine, verapamil) that exhibit multi-channel inhibition, MK-499 is characterized by an exceptionally high selectivity for the rapid delayed rectifier potassium current (


) over other major cardiac ion channels (

,

,

,

).

This guide delineates the quantitative selectivity profile of MK-499, detailing its molecular interaction with the hERG pore and providing validated protocols for confirming its specificity in preclinical assays.

Molecular Mechanism of Action

MK-499 acts as a potent, voltage-dependent pore blocker of the Kv11.1 (hERG) channel. Its binding kinetics are defined by a "trapping" mechanism, where the drug enters the inner cavity upon channel opening and is retained when the activation gate closes.

Binding Determinants

Mutagenesis studies confirm that MK-499 interacts with specific aromatic and polar residues within the S6 transmembrane domain.

  • Primary Interaction:

    
    -stacking interactions with Tyr652  and Phe656 .
    
  • Pore Occlusion: The bulky methanesulfonanilide moiety physically occludes the ion conduction pathway.

  • Trapping: High-affinity binding (

    
     in low nM range) combined with slow dissociation kinetics results in significant accumulation of block at physiological heart rates.
    

MK499_Binding MK499 MK-499 Molecule InnerCavity Inner Cavity Access MK499->InnerCavity Diffusion OpenState Channel Opening (Depolarization) OpenState->InnerCavity Gating BindingSite S6 Binding Site (Tyr652, Phe656) InnerCavity->BindingSite High Affinity Interaction TrappedState Trapped State (Repolarization/Gate Closure) BindingSite->TrappedState Deactivation TrappedState->OpenState Slow Dissociation

Figure 1: Mechanism of MK-499 trapping within the hERG channel pore.

Selectivity Profile: Quantitative Analysis

The utility of MK-499 as a specific probe for


 relies on its lack of affinity for depolarization-driving currents (

,

) and other repolarizing currents (

,

).
Comparative IC50 Data

The following table synthesizes data from manual patch-clamp studies (mammalian cells, 37°C) and high-throughput screening (HTS) panels.

Target ChannelCurrentPhysiological RoleMK-499 IC50Selectivity Ratio (vs hERG)
Kv11.1 (hERG)

Phase 3 Repolarization32 nM (10–100 nM)*1x (Reference)
Nav1.5

Phase 0 Depolarization> 100 µM > 3,000x
Cav1.2

Phase 2 Plateau> 10 µM > 300x
KvLQT1/minK

Phase 3 Repolarization> 10 µM > 300x
Kv4.3

Phase 1 Repolarization> 30 µM > 1,000x
Kv1.5

Atrial Repolarization> 10 µM > 300x

*Note: hERG IC50 is protocol-dependent.[1] Values as low as 3 nM have been reported in Rb+ flux assays, while 30-60 nM is typical for voltage-clamp at physiological temperature.

Implications for Safety Pharmacology
  • Pure Class III Effect: In in vivo canine models, MK-499 prolongs the QT interval and ventricular refractoriness without widening the QRS complex (sodium channel blockade) or prolonging the PR interval (calcium channel blockade).

  • TdP Risk: Due to the high selectivity for hERG and lack of compensatory block of

    
     or 
    
    
    
    (which can sometimes mitigate Torsades de Pointes risk), MK-499 is a potent pro-arrhythmic positive control in TdP models.

Methodological Framework

To rigorously validate MK-499 selectivity in a new assay or cell line, the following experimental workflows are recommended.

Visualizing the Selectivity Spectrum

The diagram below illustrates the logarithmic separation between on-target (hERG) and off-target effects.

Selectivity_Spectrum cluster_scale Concentration (Log Scale) n1 10 nM n2 100 nM n1->n2 hERG hERG (IKr) Target n1->hERG n3 1 µM n2->n3 n4 10 µM n3->n4 n5 100 µM n4->n5 OffTargets Nav1.5, Cav1.2, IKs (No Effect) n5->OffTargets

Figure 2: Logarithmic potency window showing >3 log separation between hERG and cardiac off-targets.

Protocol: Manual Patch Clamp (Gold Standard)

This protocol ensures accurate IC50 determination by accounting for the "trapping" nature of MK-499, which requires channel opening to develop block.

System: Whole-cell patch clamp (HEK293 or CHO cells stably expressing hERG). Temperature: 35°C ± 1°C (Critical: Potency is temperature-sensitive).

Step-by-Step Workflow:

  • Seal Formation: Establish G

    
     seal and break-in to whole-cell mode.
    
  • Stabilization: Perfuse extracellular solution for 5 minutes until current run-down stabilizes (<5% change).

  • Voltage Protocol (The "Envelope of Tails"):

    • Holding Potential: -80 mV.[1][2][3]

    • Depolarization: Step to +20 mV for 2 seconds (Fully activates channels, allows drug entry).

    • Repolarization:[4][5][6] Step to -50 mV for 2 seconds (Elicits tail current, measures peak

      
      ).
      
    • Frequency: 0.1 Hz (10s inter-pulse interval).

  • Drug Application:

    • Apply MK-499 in ascending concentrations (e.g., 3, 10, 30, 100, 300 nM).

    • Critical: Maintain pulsing during application. Blockade is state-dependent; the channel must open for MK-499 to bind.

    • Wait for steady-state block (minimum 3-5 minutes per concentration).

  • Analysis:

    • Measure peak tail current amplitude at -50 mV.

    • Normalize to baseline current.[7]

    • Fit data to the Hill equation:

      
      .
      
Validation Criteria (Self-Validating System)
  • Hill Slope: Should approach 1.0. A slope significantly >1 may indicate non-equilibrium conditions or artifacts.

  • Run-down: Control cells (vehicle only) must show <10% current loss over the experiment duration.

  • Positive Control: E-4031 (100 nM) should fully abolish the remaining current at the end of the assay to confirm current identity.

References

  • Lynch, J. J., et al. (1994). "Cardiac electrophysiologic and antiarrhythmic actions of two long-acting spirobenzopyran piperidine class III agents, L-702,958 and L-706,000 (MK-499)." Journal of Pharmacology and Experimental Therapeutics.

  • Mitcheson, J. S., et al. (2000). "A structural basis for drug-induced long QT syndrome." Proceedings of the National Academy of Sciences.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

  • Wang, J., et al. (2003).[8] "Functional and pharmacological properties of canine ERG potassium channels." American Journal of Physiology-Heart and Circulatory Physiology.

  • Karczewski, J., et al. (2009). "Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel."[9] Biochemical Pharmacology.

Sources

Methodological & Application

Application Note: Preparation and Handling of MK-499 Hydrochloride Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

MK-499 (L-735,821) is a high-affinity methanesulfonanilide class III antiarrhythmic agent and a potent blocker of the Kv11.1 (hERG) potassium channel.[1] It is the industry "gold standard" positive control for GLP hERG safety assays.

Inaccurate preparation of MK-499 stock solutions is a leading cause of variability in IC50 determination (Standard: ~32 nM).[1] This guide addresses the critical physicochemical challenges of MK-499—specifically its hydrochloride salt stoichiometry and the hygroscopic nature of Dimethyl Sulfoxide (DMSO)—to ensure assay reproducibility.

Physicochemical Profile & Critical Parameters[2][3][4]

Before handling reagents, verify the specific form of the compound. MK-499 is commercially available as a free base or a hydrochloride salt.[1] This protocol is specific to the Hydrochloride salt.

Table 1: Compound Specifications
ParameterSpecificationNotes
Compound Name MK-499 HydrochlorideAlso known as L-735,821
CAS Number 143205-42-9 (HCl)Verify against CoA; Free base is 143205-41-8
Molecular Weight 504.04 g/mol Crucial: Do not use Free Base MW (~467.6 g/mol )
Solubility (DMSO) > 20 mMHighly soluble in anhydrous DMSO
Solubility (Water) Low / PoorProne to precipitation in aqueous buffers >10 µM
Target Stock Conc. 10 mM or 20 mMOptimal for serial dilution without precipitation
hERG IC50 ~32 nMReference value for assay validation

Pre-Protocol Analysis: The "Why" Behind the Steps

The Salt Correction Factor (SCF)

Many researchers erroneously calculate molarity using the free base molecular weight while weighing the salt form.

  • The Trap: If you weigh MK-499 HCl but calculate using the Free Base MW (467.6), your actual concentration will be ~7.8% lower than intended.[1]

  • The Fix: Always use the MW on the specific vial's Certificate of Analysis (CoA).

    • 
      [1]
      
DMSO Hygroscopicity & "Water Crash"

Anhydrous DMSO is extremely hygroscopic. It can absorb up to 30% of its weight in water from the atmosphere if left uncapped.[2]

  • The Risk: MK-499 is hydrophobic.[1] As DMSO absorbs atmospheric water, the solvent power decreases, leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but reduce the effective concentration.

  • The Fix: Use only Anhydrous DMSO (sealed ampoules preferred) and minimize air exposure.[1]

Protocol A: Preparation of 10 mM Master Stock Solution

Objective: Prepare 1.0 mL of a 10 mM (10,000 µM) stock solution.

Materials
  • MK-499 Hydrochloride powder.[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, water <50 ppm).

  • Vessel: Amber glass vial (borosilicate) with Teflon-lined screw cap.[1] Avoid polystyrene.[1]

Procedure
  • Equilibration: Allow the MK-499 vial to warm to room temperature before opening. This prevents condensation from forming on the cold powder.

  • Weighing:

    • Place the amber vial on the analytical balance. Tare.

    • Weigh 5.04 mg of MK-499 Hydrochloride.[1][3]

    • Calculation:

      
      [1]
      
    • 
      [1]
      
  • Solubilization:

    • Add 1.0 mL of Anhydrous DMSO directly to the vial.

    • Technique Tip: Do not add DMSO to the weigh boat; wash the powder down the sides of the vial.

  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. Check for "schlieren" lines (swirling refraction patterns), which indicate incomplete dissolution.[1] If seen, sonicate for 1 minute in a water bath (ambient temp).

  • QC Check: The solution should be completely clear and colorless.

Protocol B: Storage & Aliquoting[3]

Core Directive: Avoid freeze-thaw cycles. MK-499 is stable, but repeated temperature shifts promote crystal nucleation.[1]

  • Aliquot immediately: Dispense the Master Stock into single-use aliquots (e.g., 20 µL or 50 µL) in sterile polypropylene microtubes.

  • Seal: Parafilm is recommended for long-term storage to prevent DMSO evaporation or hydration.[1]

  • Conditions:

    • Short-term (< 1 month): -20°C.[1]

    • Long-term (> 1 month): -80°C.[1]

    • Protect from light. [1]

Protocol C: Preparation of Working Solutions (Serial Dilution)

Context: For hERG assays, you typically need a dose-response curve ranging from 1 nM to 10 µM.[1] The Danger Zone: Direct dilution of 100% DMSO stock into aqueous buffer (e.g., HBSS or HEPES-Tyrode's) can cause immediate precipitation at the injection site.[1]

The "Intermediate Step" Method: Always maintain a constant DMSO concentration (usually 0.1%) across all assay points to normalize vehicle effects.

Workflow for 8-Point Assay (Half-Log Dilutions)
  • Prepare Vehicle Buffer: 0.1% DMSO in Assay Buffer (e.g., 10 µL DMSO + 9.99 mL Buffer).

  • Prepare Intermediate Stocks (1000x): Perform serial dilutions in 100% DMSO first.

    • Why? MK-499 behaves predictably in DMSO.[1] Diluting in buffer creates stability risks.

  • Final Dilution: Dilute the 1000x DMSO stocks 1:1000 into the Assay Buffer immediately before use.

Table 2: Dilution Scheme (Example)
Target Assay Conc.1000x Stock (in DMSO)Preparation of 1000x Stock
10 µM 10 mMUse Master Stock
3 µM 3 mM30 µL Master Stock + 70 µL DMSO
1 µM 1 mM10 µL Master Stock + 90 µL DMSO
300 nM 0.3 mM30 µL (1 mM Stock) + 70 µL DMSO
100 nM 0.1 mM10 µL (1 mM Stock) + 90 µL DMSO
...continue...

Process Visualization

The following diagram illustrates the critical control points (CCPs) to prevent experimental error.

MK499_Workflow cluster_warning CRITICAL CONTROL POINT RawMaterial MK-499 HCl Powder (Warm to RT) Weighing Weigh 5.04 mg (Use Anti-static) RawMaterial->Weighing Mixing Vortex & Sonicate (Check for Schlieren) Weighing->Mixing Solvent Add 1.0 mL Anhydrous DMSO Solvent->Mixing MasterStock 10 mM Master Stock (Clear/Colorless) Mixing->MasterStock Storage Aliquot & Store (-80°C) MasterStock->Storage DilutionDMSO Serial Dilution (In 100% DMSO) MasterStock->DilutionDMSO Thaw DilutionAq Final Dilution 1:1000 (Into Assay Buffer) DilutionDMSO->DilutionAq Immediate Assay hERG Assay (Final DMSO 0.1%) DilutionAq->Assay

Figure 1: Workflow for MK-499 preparation. Red node indicates the high-risk step for precipitation.[1]

References

  • PubChem. (2023).[1] MK-499 Hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Lynch, J. J., et al. (1992).[1] Characterization of the electrophysiologic and antiarrhythmic actions of the specific class III agent MK-499. Journal of Cardiovascular Pharmacology. [Link]

  • Redfern, W. S., et al. (2003).[1] Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Application Note: Manual Patch Clamp Protocol for Evaluating hERG (Kv11.1) Inhibition by MK-499

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: MK-499 and the hERG Channel

MK-499 is a highly potent methanesulfonanilide class III antiarrhythmic agent and a selective blocker of the human ether-a-go-go-related gene (hERG/Kv11.1) potassium channel[1]. In preclinical cardiac safety pharmacology, it serves as a gold-standard reference compound for validating in vitro assays under ICH S7B guidelines[2].

The inhibition of hERG by MK-499 is fundamentally state-dependent. The drug binds predominantly to the open and inactivated states of the channel, accessing a receptor site located deep within the central cavity of the pore[1]. This binding is coordinated by critical aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 transmembrane domain[3].

Crucially, MK-499 exhibits a trapping mechanism . Upon membrane repolarization, the channel's activation gate closes (deactivation), physically trapping the bulky MK-499 molecule inside the pore[4]. Because the drug cannot easily dissociate from a closed channel, repetitive voltage pulsing is strictly required to cycle the channels through the open state, allowing the drug to access the pore and achieve steady-state inhibition[1].

TrappingMechanism C Closed State (Resting) O Open State (Conducting) C->O Depolarization O->C Repolarization I Inactivated State (Non-conducting) O->I Rapid Inactivation OB Open-Blocked (MK-499 Bound) O->OB MK-499 Binds (Y652/F656) I->O Rapid Recovery CB Closed-Blocked (Drug Trapped) OB->CB Deactivation (Trapping) CB->OB Depolarization

State-dependent hERG block and MK-499 trapping mechanism via the central cavity.

Experimental Design & Causality: The Tail Current Protocol

The hERG channel possesses atypical gating kinetics: activation is relatively slow, inactivation is extremely rapid, and recovery from inactivation is fast while deactivation is slow[5]. These unique kinetics dictate the design of the patch clamp voltage protocol.

If one were to measure hERG current during a standard depolarizing step (e.g., to +40 mV), the rapid inactivation would truncate the outward current, resulting in a small, difficult-to-quantify signal. To circumvent this, electrophysiologists utilize a "tail current" protocol [2]:

  • Depolarizing Prepulse (+20 to +40 mV): Forces channels to open and subsequently rapidly inactivate. This step maximizes the population of channels in the open/inactivated states, exposing the central cavity to MK-499[1].

  • Repolarizing Test Pulse (-40 to -50 mV): Channels rapidly recover from inactivation into the open state. Because deactivation (closure) is slow, a transient but massive population of open channels is generated, yielding a large, robust outward "tail current"[5]. Measuring the peak of this tail current provides the highest signal-to-noise ratio for quantifying drug-induced block.

ProtocolWorkflow Vhold 1. Holding Potential Clamp at -80 mV Vstep 2. Depolarizing Prepulse Step to +40 mV (1-2s) Channels Open & Inactivate Vhold->Vstep Vtail 3. Repolarizing Test Pulse Step to -40 mV (1-2s) Measure Peak Tail Current Vstep->Vtail QC 4. Baseline Validation Ensure <10% variance over 25 sweeps Vtail->QC Drug 5. MK-499 Perfusion Apply continuously until steady-state block QC->Drug Baseline Stable Drug->Vhold Repeat cycle every 10-15s to prevent trapping artifacts Analysis 6. Data Analysis Calculate Fractional Block Fit IC50 (Hill Equation) Drug->Analysis Steady-state reached

Step-by-step logical workflow for the hERG tail current voltage protocol.

Materials & Solutions

To ensure a self-validating system, the intracellular solution must contain MgATP to prevent current rundown. Without ATP, the hERG current will naturally decay over time, leading to false-positive inhibition readings.

Table 1: Extracellular (Bath) Solution

Component Concentration (mM) Purpose / Causality
NaCl 137 Primary osmotic and ionic driver.
KCl 4 Establishes physiological K+ driving force.
CaCl₂ 1.8 Membrane stabilization and physiological Ca2+ levels.
MgCl₂ 1 Divalent cation balance.
Glucose 10 Cellular energy substrate.

| HEPES | 10 | pH buffer. Adjust to pH 7.4 with NaOH. |

Table 2: Intracellular (Pipette) Solution

Component Concentration (mM) Purpose / Causality
KCl 130 Primary intracellular charge carrier.
MgCl₂ 1 Cofactor for ATP hydrolysis.
MgATP 5 Critical: Prevents hERG current rundown.
EGTA 5 Chelates intracellular Ca2+ to prevent calcium-dependent artifacts.

| HEPES | 10 | pH buffer. Adjust to pH 7.2 with KOH. |

Step-by-Step Manual Patch Clamp Protocol

Phase 1: Preparation and Configuration
  • Cell Preparation: Seed CHO or HEK293 cells stably expressing hERG onto glass coverslips. Transfer to a recording chamber perfused continuously (1-2 mL/min) with Extracellular Solution. Causality: Continuous perfusion ensures a stable physiological environment and rapid exchange of compounds, minimizing localized drug depletion.

  • Whole-Cell Configuration: Form a gigaseal (>1 GΩ) using a borosilicate glass pipette (2-4 MΩ) filled with Intracellular Solution. Apply brief negative pressure to rupture the patch. Causality: A high-resistance gigaseal is critical for minimizing leak current noise.

  • Series Resistance (Rs) Compensation: Compensate Rs by at least 70-80%. Causality: Uncompensated Rs causes significant voltage errors during large hERG tail currents, leading to inaccurate measurements of activation kinetics and drug block.

Phase 2: Execution and Validation
  • Baseline Stabilization: From a holding potential of -80 mV, apply a 1s prepulse to +40 mV, followed by a 1s test pulse to -40 mV. Repeat this sweep every 10 to 15 seconds. Causality: The -80 mV holding potential ensures complete channel closure. The 10-15s sweep interval prevents unnatural use-dependent accumulation of the drug while allowing sufficient open-state time for MK-499 to bind. Wait until the peak tail current varies by <10% over 25 consecutive sweeps[2].

  • MK-499 Application: Perfuse MK-499 starting from the lowest concentration (e.g., 10 nM). Maintain perfusion until the peak tail current reaches a new steady-state (typically 3-5 minutes per concentration). Causality: Because MK-499 is trapped upon channel closure, steady-state block takes several minutes and multiple voltage sweeps to fully equilibrate[4].

  • Positive Control & Leak Subtraction: At the end of the experiment, apply 0.5 - 1 µM E-4031. Causality: E-4031 acts as a self-validating positive control that fully blocks hERG[2]. The remaining current is the non-hERG leak, which must be subtracted from all previous measurements to calculate true fractional block.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected quantitative outcomes and the strict quality control criteria required to validate the assay.

Table 3: Expected Metrics and Assay Validation Criteria

Metric Expected Value Causality / Significance
MK-499 IC₅₀ (Physiological Temp, 37°C) 30 - 80 nM Higher potency at physiological temp due to faster gating kinetics increasing open-state probability[6].
MK-499 IC₅₀ (Room Temp, 22°C) 100 - 150 nM Slower gating reduces open-state probability, slightly increasing the apparent IC₅₀[1].
Hill Coefficient (nH) ~1.0 Indicates a 1:1 stoichiometric binding of MK-499 to the hERG central cavity.
Baseline Stability <10% variance over 25 sweeps Validates that current reduction is solely due to drug block, not cell rundown[2].

| Seal Resistance | > 1 GΩ | Ensures high signal-to-noise ratio and minimal leak current interference. |

References

  • Title: Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique Source: nih.gov URL: [Link]

  • Title: A structural basis for drug-induced long QT syndrome Source: nih.gov URL: [Link]

  • Title: Concentration and voltage dependence of MK-499 inhibition of cERG and hERG current Source: researchgate.net URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: fda.gov URL: [Link]

  • Title: Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel Source: ahajournals.org URL: [Link]

  • Title: Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate Source: rupress.org URL: [Link]

Sources

Application Note: Optimization of MK-499 Dosage for In Vivo Canine Telemetry QT Prolongation Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In preclinical drug development, assessing the risk of delayed ventricular repolarization is a mandatory requirement under ICH S7B guidelines. The conscious beagle dog telemetry model is the gold standard for this assessment. However, to ensure the trustworthiness and sensitivity of the assay, the system must be validated using a known positive control.

MK-499, a potent methanesulfonanilide Class III antiarrhythmic, is ideally suited for this role. Unlike other agents that may cause confounding hemodynamic collapse or profound autonomic reflexes, MK-499 selectively and predictably prolongs the QT interval. This application note details the mechanistic rationale, dosing paradigm, and experimental protocol for utilizing MK-499 as a self-validating positive control in canine telemetry studies.

Mechanistic Rationale: The Causality of MK-499 Selection

The selection of MK-499 over other positive controls (such as dofetilide or sotalol) is driven by its highly specific pharmacodynamic profile. MK-499 acts by directly occluding the inner cavity of the hERG (Kv11.1) potassium channel.

Why Conscious Dogs? Anesthesia artificially suppresses autonomic tone, lowers heart rate, and alters the baseline repolarization reserve, which can mask drug-induced QT prolongation. Utilizing conscious, freely moving beagle dogs provides a physiologically accurate baseline. When MK-499 is administered to conscious dogs, it reliably suppresses the rapid delayed rectifier potassium current (


), delaying Phase 3 repolarization of the ventricular action potential, which manifests on the surface ECG as a prolonged QTc interval.

hERG_Pathway MK499 MK-499 Administration (0.3 - 3.0 mg/kg) hERG hERG (Kv11.1) Pore Occlusion MK499->hERG High Affinity Binding IKr Suppression of IKr Repolarizing Current hERG->IKr Loss of K+ Efflux APD Prolongation of Action Potential Duration (APD) IKr->APD Delayed Phase 3 Repolarization QT Surface ECG: QTc Interval Prolongation APD->QT Ventricular Manifestation

Mechanistic pathway of MK-499-induced QTc prolongation via hERG channel blockade.

Study Design: Establishing a Self-Validating System

To guarantee data integrity, the experimental design must be self-validating. According to validation studies by 1, the canine telemetry model exhibits high sensitivity and low intra-animal variability when properly controlled[1].

The protocol must employ a 4x4 Latin Square Crossover Design . In this design, each dog acts as its own control, receiving the vehicle and three ascending doses of MK-499. A minimum washout period of 7 days between doses is mandatory to ensure complete systemic clearance and the return of the hERG channels to their baseline conformational state. This design isolates the drug effect from biological noise, proving the assay can reliably detect a >5% change in QTc, achieving a sensitivity of 0.978 as demonstrated in the 2[2].

Detailed Experimental Protocol

Phase 1: Preparation and Baseline Acquisition
  • Telemetry Implantation : Surgically implant telemetry transmitters (e.g., Data Sciences International) into male/female beagle dogs to continuously capture Lead II ECG, systemic blood pressure, and core body temperature. Allow a minimum 4-week recovery period.

  • Baseline Monitoring : On the day of dosing, record continuous cardiovascular parameters for at least 2 hours pre-dose to establish a stable, stress-free baseline.

Phase 2: Formulation and Dosing Paradigm
  • Vehicle Preparation : Suspend MK-499 in 0.5% methylcellulose . Causality: MK-499 is highly lipophilic; methylcellulose acts as a suspending agent that ensures uniform dispersion, preventing dose-to-dose variability and ensuring reproducible gastrointestinal absorption.

  • Administration : Administer the formulation via oral gavage. The standard dose-escalation paradigm for MK-499 validation is 0.03, 0.3, and 3.0 mg/kg [1].

Phase 3: Data Acquisition and Toxicokinetics (TK)
  • Telemetry Recording : Record telemetry signals continuously for 24 hours post-dose. Extract 1-minute or 5-minute averages at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • TK Blood Sampling : In a parallel satellite group (or via a highly refined low-stress catheter in the telemetry dogs), draw blood at corresponding time points to correlate plasma

    
     with peak QTc effects.
    

Telemetry_Workflow Surg 1. Telemetry Implantation (Conscious Beagle Dogs) Base 2. Baseline Monitoring (2h Pre-Dose ECG) Surg->Base Dose 3. Oral Dosing (Gavage) MK-499 in 0.5% Methylcellulose Base->Dose Mon 4. Continuous Telemetry (24h Post-Dose Data Collection) Dose->Mon Telemetry Signal TK 5. Toxicokinetic Sampling (Cmax Correlation) Dose->TK Blood Draws Ana 6. Data Analysis (Individual QT Correction - QTci) Mon->Ana TK->Ana PK/PD Integration

Step-by-step workflow for in vivo canine telemetry assessment using MK-499.

Quantitative Data: Expected Pharmacodynamic Outcomes

Based on the foundational validation studies by the 3[3] and1[1], the following quantitative responses should be expected to validate the sensitivity of your telemetry system:

MK-499 Dose (mg/kg)FormulationRouteEstimated

(nM)
Peak QTc Increase (ms)Peak QTc Increase (%)Assay Interpretation
Vehicle (0) 0.5% MCPON/ABaselineBaselineNegative Control
0.03 0.5% MCPO< 50Non-significant< 5%Sub-threshold
0.3 0.5% MCPO~ 100 - 300~ 20 - 30~ 8 - 12%Positive Response
3.0 0.5% MCPO≤ 825~ 45~ 19%Robust Positive

Note: A peak increase of ~45 ms (19%) at 3.0 mg/kg confirms the system is highly sensitive to repolarization delays without triggering life-threatening arrhythmias during the assay.

Data Processing: The Causality of Heart Rate Correction

A critical failure point in canine telemetry is the use of inappropriate heart rate correction formulas. Dogs exhibit pronounced respiratory sinus arrhythmia, meaning their RR intervals fluctuate significantly even at rest.

Standard formulas (like Fridericia's or Bazett's) inherently under-correct or over-correct at the extremes of canine RR intervals, leading to false positives or false negatives. To maintain scientific integrity, raw QT data must be corrected using an Individualized QT Correction (QTci) .

  • Methodology : Plot the log(QT) vs. log(RR) for each individual dog using thousands of data points from the 24-hour vehicle/baseline period.

  • Application : Extract the individual slope (

    
    ) for each dog and apply it to the drug-dosing periods (
    
    
    
    ). This mathematical self-validation ensures that any observed QT prolongation is strictly due to MK-499's hERG blockade, rather than a secondary artifact of heart rate changes[2].

References

  • A highly sensitive canine telemetry model for detection of QT interval prolongation: studies with moxifloxacin, haloperidol and MK-499 Source: Journal of Pharmacological and Toxicological Methods (via PubMed/NIH) URL:[Link]

  • QT PRODACT: in vivo QT assay in the conscious dog for assessing the potential for QT interval prolongation by human pharmaceuticals Source: Journal of Pharmacological Sciences (via PubMed/NIH) URL:[Link]

  • QT PRODACT: Sensitivity and Specificity of the Canine Telemetry Assay for Detecting Drug-Induced QT Interval Prolongation Source: Journal of Pharmacological Sciences (via ResearchGate) URL:[Link]

Sources

using MK-499 as a positive control in automated patch clamp

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Validating Automated Patch Clamp hERG Assays Using MK-499 as a Positive Control

Introduction & Context

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has fundamentally shifted cardiac safety pharmacology from simple human ether-à-go-go-related gene (hERG/Kv11.1) block screening to dynamic, mechanistic risk prediction[1][2]. Automated patch clamp (APC) platforms are essential for generating the high-throughput, high-fidelity electrophysiological data required by in silico CiPA models[3]. To ensure the integrity of these APC assays, robust positive controls are mandatory. MK-499 (L-706000), a methanesulfonanilide class III antiarrhythmic agent, serves as an optimal positive control due to its well-characterized state-dependent binding, high potency, and distinct drug-trapping kinetics[4][5].

Mechanistic Grounding: Why MK-499?

MK-499 is not merely a pore blocker; it is a state-dependent inhibitor that requires channel opening to access its binding site within the inner vestibule of the hERG channel[5][6].

  • Binding Determinants : Mutagenesis studies reveal that MK-499 interacts critically with aromatic residues Y652 and F656 on the S6 domain, as well as residues at the base of the pore helix[7][8]. Mutation of F656 to alanine (F656A) decreases MK-499 sensitivity by 650-fold[7].

  • Drug Trapping : Once bound, MK-499 exhibits profound "trapping" when the channel deactivates (closes) upon repolarization[6]. The bulky, positively charged molecule (7 × 20 Å) cannot escape the closed inner cavity, leading to extremely slow recovery from block unless the channel is repeatedly opened or hyperpolarized[6]. This makes MK-499 an excellent reference compound for validating the Milnes voltage protocol on APC systems, which is specifically designed to quantify drug trapping[9].

G C Closed State (No Access) O Open State (Drug Access) C->O Depolarization O->C Repolarization I Inactivated State (High Affinity) O->I Fast Inactivation OB Open Blocked (MK-499 Bound) O->OB MK-499 Binding I->O Recovery OB->O Unbinding (Slow) CB Closed Blocked (Drug Trapped) OB->CB Repolarization (Trapping) CB->OB Depolarization

State-dependent hERG block and trapping mechanism by MK-499.

Quantitative Data: MK-499 hERG Inhibition

The apparent IC50 of MK-499 is highly dependent on the voltage protocol (which dictates the open probability of the channel) and temperature. Incorporating these reference values allows scientists to benchmark their APC platform's sensitivity.

System / PlatformTemperatureVoltage ProtocolApparent IC50 (nM)Reference
Manual Patch (Xenopus Oocytes)Room Temp5-s step to 0 mV~32 - 34[6][7]
Manual Patch (Xenopus Oocytes)Room TempRepetitive pulsing to 0 mV~121 - 151[5]
Automated Patch Clamp (CHO/HEK)35–37°CCiPA Milnes / Step-Ramp~100 - 125[3][10]

Experimental Protocol: APC hERG Validation using MK-499

The following methodology provides a self-validating workflow for utilizing MK-499 as a positive control on gigaseal-quality APC platforms (e.g., QPatch, SyncroPatch, or Patchliner).

Cell and Solution Preparation
  • Cells : Use CHO or HEK293 cells stably expressing wild-type hERG1a. Harvest cells at 60-80% confluency using a mild detachment solution (e.g., Detachin or Accutase) to preserve membrane proteins. Avoid trypsin, which can cleave extracellular channel domains.

  • Extracellular Solution (ECS) : 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, ~305 mOsm).

  • Intracellular Solution (ICS) : 120 mM KF, 20 mM KCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgCl2 (pH 7.2 with KOH, ~290 mOsm). Causality Note: KF is utilized instead of KCl in the ICS because fluoride ions significantly enhance gigaseal formation and stability in planar glass/silicon APC chips.

Compound Preparation
  • Stock Solution : Dissolve MK-499 free base powder in 100% DMSO to create a 10 mM stock[4][11]. Store aliquots at -20°C.

  • Serial Dilution : Prepare a 5-point concentration-response curve (e.g., 10, 30, 100, 300, 1000 nM) in glass vials. Causality Note: Highly lipophilic compounds like MK-499 are prone to non-specific binding to standard polystyrene plastics, which artificially lowers the effective free drug concentration.

  • Final Formulation : Dilute into ECS. Ensure the final DMSO concentration is strictly ≤0.1% (v/v) across all test solutions to prevent solvent-induced membrane destabilization and leak currents.

Voltage Protocol (CiPA Milnes / Dynamic Protocol)

To accurately capture the trapping kinetics of MK-499, use a protocol that provides sufficient open time[3][9][12]:

  • Holding Potential : -80 mV.

  • Depolarization (Pulse) : Step to 0 mV for 10 seconds. This prolonged depolarization activates hERG, inactivates it, and allows it to recover into the open state, providing ample time for MK-499 to bind the inner cavity.

  • Repolarization : Step to -80 mV for 14 seconds. This deactivates the channel, trapping the bound MK-499 inside.

  • Sweep Interval : Repeat every 25 seconds until steady-state block is achieved.

Execution and Self-Validating Quality Control (QC) Criteria

A protocol is only as reliable as its internal validation. Apply the following real-time QC gates during the APC run to ensure data trustworthiness:

  • Seal Resistance : Must be >1 GΩ before breaking into the whole-cell configuration. Causality Note: Lower resistance indicates a leaky seal, which will artificially blunt the apparent drug block due to uncompensated leak current.

  • Initial Current Amplitude : Peak tail current must be >200 pA to ensure an adequate signal-to-noise ratio.

  • Baseline Stability : Current amplitude must not vary by more than 10% over 3 consecutive minutes of vehicle (0.1% DMSO) application prior to MK-499 addition.

  • Steady-State Block : Define steady-state as <5% variance in peak tail current over 3 consecutive sweeps after MK-499 application.

  • Assay Robustness (Z'-factor) : Calculate the Z'-factor using the vehicle control (0% block) and 1 µM MK-499 (100% block). A Z'-factor > 0.5 mathematically validates the assay plate's dynamic range and consistency for subsequent screening of unknown compounds.

Data Analysis & Interpretation

Extract the peak amplitude of the repolarizing tail current. Normalize the current in the presence of MK-499 to the pre-drug baseline. Fit the concentration-response data using the Hill equation:



Where


 is the Hill coefficient (typically ~1.0 for MK-499)[5][7]. If the calculated IC50 falls within the 100-150 nM range at physiological temperature[3][10], the APC system is fully validated for state-dependent hERG liability screening.

References

1.[4] L-706000 free base (MK 499 free base) | hERG Channel Blocker. MedChemExpress. 4 2.[11] L-706000 free base. TargetMol. 11 3.[5] Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel. AHA Journals. 5 4.[7] A structural basis for drug-induced long QT syndrome. PMC - NIH. 7 5.[3] Translating the measurement of hERG kinetics and drug block for CiPA to a high throughput platform. ResearchGate. 3 6.[8] Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. PMC - NIH. 8 7.[10] Concentration and voltage dependence of MK-499 inhibition of cERG and hERG current. ResearchGate. 10 8.[12] Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv.12 9.[1] Measuring kinetics and potency of hERG block for CiPA. Victor Chang Cardiac Research Institute. 1 10.[9] New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Metrion Biosciences. 9 11.[6] Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. PMC - NIH. 6 12.[2] The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide. Charles River Laboratories. 2

Sources

MK-499 solubility in aqueous buffers for physiological studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Achieving Stable and Efficacious MK-499 Concentrations in Aqueous Buffers for Physiological Studies

Abstract

MK-499 is a potent and specific blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, making it an indispensable tool in cardiac safety pharmacology and electrophysiology research.[1][2][3] However, its practical application is frequently hampered by its physicochemical properties, namely its limited aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing stable, physiologically-compatible aqueous solutions of MK-499. We will delve into the causality behind experimental choices, from initial stock solution preparation to final dilution in physiological buffers, ensuring reproducible and reliable experimental outcomes.

Foundational Principles: The Physicochemical Landscape of MK-499

A successful protocol is built upon a solid understanding of the compound's intrinsic properties. The challenges in preparing MK-499 solutions stem directly from its molecular structure.

MK-499 is a moderately lipophilic molecule, a characteristic quantified by its partition coefficient.[4] This property dictates its poor solubility in water and necessitates the use of an organic solvent for initial dissolution. Furthermore, the presence of ionizable functional groups (a sulfonamide and a piperidine nitrogen) implies that its solubility in aqueous media will be highly dependent on pH.[5][6]

Table 1: Key Physicochemical Properties of MK-499

PropertyValueImplication for FormulationSource
IUPAC Name N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamideComplex, multi-ring structure contributes to lipophilicity.[4]
Molecular Weight 467.6 g/mol (Free Base) 540.1 g/mol (Dihydrate HCl Salt)Critical: Use the correct molecular weight from the product vial for accurate molarity calculations. The salt form is generally preferred for improved initial solubility.[4][7]
XLogP3 2.7Indicates moderate lipophilicity and predicts poor solubility in aqueous solutions. An organic solvent is required for the primary stock.[4]
pKa Not publicly reported.The presence of basic (piperidine) and acidic (sulfonamide) moieties suggests that solubility will be pH-sensitive. Maintaining a stable physiological pH is crucial.

The Critical First Step: High-Concentration Stock Solution Preparation

The universal strategy for handling lipophilic compounds like MK-499 is to first create a highly concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic molecules and its miscibility with water.

Protocol 2.1: Preparation of 10 mM MK-499 Stock Solution in DMSO

Rationale: Creating a 10 mM stock provides a convenient concentration for subsequent dilutions while minimizing the volume of DMSO introduced into the final aqueous buffer, thereby reducing the risk of solvent-induced artifacts in physiological assays.[8][9]

Materials:

  • MK-499 powder (note the form, e.g., dihydrate HCl salt, MW = 540.1 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Precision micropipettes

Procedure:

  • Calculation: Determine the mass of MK-499 required.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 1 mL of 10 mM stock using the dihydrate HCl salt): Mass = 0.010 mol/L × 0.001 L × 540.1 g/mol × 1000 mg/g = 5.401 mg

  • Weighing: Carefully weigh the calculated mass of MK-499 powder and place it into a sterile vial.

    • Expert Tip: Due to the small masses involved, use an analytical balance with at least 0.01 mg precision. Tare the vial before adding the powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the MK-499 powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect against a light source to ensure no particulates remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.[10]

    • Crucial: Store aliquots at -80°C for long-term stability (months). For short-term use, -20°C is acceptable for a few weeks.[10][11]

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, potentially causing precipitation upon freezing.

The Main Event: Dilution into Aqueous Physiological Buffers

This stage is the most frequent point of failure. Rapidly diluting a high-concentration DMSO stock into an aqueous buffer will cause the localized solvent environment to change too quickly, leading to the compound "crashing out" or precipitating. The key to success is a gradual, stepwise dilution.

G cluster_0 Preparation Phase cluster_1 Dilution Phase cluster_2 Validation & Use Powder MK-499 Powder Stock 10 mM Master Stock in DMSO Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM in DMSO) Stock->Intermediate Serial Dilution Working Final Working Solution (e.g., 100 nM MK-499 in <0.1% DMSO) Intermediate->Working Final Dilution Step Buffer Physiological Buffer (e.g., HEPES-buffered saline, pH 7.4) Buffer->Working Validation Visual & Filter Validation Working->Validation Assay Physiological Assay (e.g., Patch-Clamp) Validation->Assay Use Immediately

Protocol 3.1: Serial Dilution to a Final Working Concentration

Rationale: This protocol uses an intermediate dilution step in DMSO to lower the concentration before the final, critical dilution into the aqueous buffer. This minimizes the risk of precipitation and ensures the final DMSO concentration remains below cytotoxic levels.[10]

Materials:

  • 10 mM MK-499 stock solution in DMSO

  • Anhydrous DMSO

  • Target physiological buffer (e.g., HEPES-buffered saline, Tyrode's solution, aCSF), pre-warmed to the experimental temperature (e.g., 37°C).

  • Sterile tubes for dilution.

Procedure (Example for 100 nM final concentration):

  • Prepare 100 µM Intermediate Stock:

    • Dilute the 10 mM master stock 1:100 in DMSO.

    • Method: Take 2 µL of the 10 mM stock and add it to 198 µL of fresh DMSO. Vortex thoroughly. This is your 100 µM intermediate stock.

  • Prepare Final Working Solution:

    • Dilute the 100 µM intermediate stock 1:1000 into your pre-warmed physiological buffer.

    • Method: Take 1 µL of the 100 µM intermediate stock and add it to 999 µL of the physiological buffer.

    • Crucial: Add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing or inverting the tube to ensure rapid and complete mixing. Never add the buffer to the DMSO.

  • Calculate Final DMSO Concentration:

    • In this example, the final DMSO concentration is 0.1% (1 µL in a final volume of 1000 µL). This is generally well-tolerated by most cell types.[8][9] Always run a parallel vehicle control with the same final DMSO concentration to validate that the solvent has no effect on your experimental endpoint.[8][12]

  • Validation and Use:

    • Visually inspect the final working solution for any signs of cloudiness or precipitation.

    • For highly sensitive assays like patch-clamp, filtering the final solution through a 0.22 µm syringe filter is recommended to remove any potential micro-precipitates.[13]

    • Use Immediately: Aqueous solutions of lipophilic drugs can be unstable. It is best practice to prepare the final working solution fresh for each experiment. Do not store dilute aqueous solutions.[14]

Application Example: Patch-Clamp Electrophysiology

In automated or manual patch-clamp electrophysiology, maintaining compound solubility in the extracellular solution (ECS) is paramount for obtaining accurate IC₅₀ values.

Table 2: Typical Composition of Extracellular Solution (ECS) for hERG Studies

ComponentConcentration (mM)
NaCl145
KCl4
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH Adjust to 7.4 with NaOH

Source: Adapted from common electrophysiology protocols.[8][15][16]

G cluster_0 Experimental Sequence Start Establish Stable Whole-Cell Recording (gigaohm seal) Baseline Record Baseline hERG Current Vehicle Apply Vehicle Control (ECS + 0.1% DMSO) Drug Apply MK-499 Working Solution Wash Washout with Control ECS Positive Apply Full Blocker (e.g., E-4031) for current subtraction

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Precipitation in Final Solution Final concentration is above the solubility limit in the buffer. Insufficient mixing during final dilution. Buffer pH is unfavorable.Lower the target final concentration. Ensure vigorous mixing when adding the DMSO stock to the buffer. Verify the pH of your final buffer is stable and within the physiological range (7.2-7.4).[5]
Experimental Variability Inconsistent solution preparation. Degradation of compound in stock or working solution.Strictly adhere to the serial dilution protocol. Always use fresh aliquots of the master stock and prepare working solutions immediately before use.
No/Low Efficacy Compound precipitated out of solution before reaching the target. Incorrect calculation of concentration.Visually inspect and filter the final solution. Double-check all calculations, especially the molecular weight of the specific salt form used.

Conclusion

The successful use of MK-499 in physiological research hinges on meticulous preparation of the test solutions. By understanding its physicochemical properties and employing a systematic protocol involving high-concentration DMSO stocks and careful serial dilution, researchers can avoid common pitfalls like precipitation and experimental variability. Adherence to these guidelines—particularly the principles of serial dilution, final solvent concentration control, and the use of fresh solutions—will ensure the generation of accurate, reproducible, and reliable data in the study of hERG channel pharmacology.

References

  • Stock Solutions. Cold Spring Harbor Protocols.
  • MK-499 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Influence of pH on the Stability of Pharmaceutical Compounds. ResearchGate.
  • MK 499 PubChem Compound Summary. National Center for Biotechnology Information.
  • hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. Cell Microsystems.
  • MK-499 Dihydrate PubChem Compound Summary. National Center for Biotechnology Information.
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit. Molecular Devices.
  • Whole-cell patch clamp protocol. Axon CNS.
  • Stock solutions preparation. OpenWetWare.
  • Compound Handling Instructions. MedchemExpress.
  • Metabolism of MK-499, a Class III Antiarrhythmic Agent, in Rats and Dogs. PubMed.
  • Assessment Of hERG Blockade By Radioligand Binding Assay. Merck Millipore.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. PMC.
  • Patch Clamp Protocol. Labome.
  • Natural products modulating the hERG channel: heartaches and hope. PMC.
  • Sotalol (hydrochloride) Product Information. Cayman Chemical.
  • Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension.
  • Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride. PubMed.
  • Handling Instructions. DBA Italia.
  • MK-499 Activity Data. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • The Effect of Buffers on Protein Conformational Stability. ResearchGate.
  • DMSO (DIMETHYL SULFOXIDE) Properties. Ataman Kimya.

Sources

Application Note: Voltage Clamp Pulse Protocol for Detecting MK-499 Drug Trapping

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the context of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, the assessment of drug-induced arrhythmias has shifted from simple IC


 determination to a mechanistic understanding of drug binding kinetics. MK-499 , a Class III antiarrhythmic, represents a classic "trapped" blocker of the hERG (

) channel. Unlike simple pore blockers that may rapidly dissociate upon repolarization, MK-499 enters the channel pore during the open state and becomes "trapped" behind the activation gate upon deactivation.[1]

This application note details a specific voltage clamp protocol—often referred to as the Milnes Protocol —designed to distinguish this trapping mechanism. Standard high-throughput screening (HTS) protocols often utilize short pulses that may fail to drive MK-499 to steady-state block or fail to reveal the lack of recovery, potentially underestimating proarrhythmic risk.

Key Mechanistic Differentiator
  • Simple Block: Drug binds/unbinds rapidly; block relieves significantly during diastolic intervals (repolarization).

  • Trapped Block (MK-499): Drug requires channel opening to bind.[1] Once the channel closes (repolarizes), the drug cannot exit. Block accumulates with heart rate (use-dependence) and shows negligible recovery at resting potentials.

Experimental Setup & Requirements

Biological System[2]
  • Cell Line: CHO or HEK293 stably expressing hERG (

    
    ).
    
  • Confluency: 60–80% (avoid over-confluency to ensure voltage clamp fidelity).

  • Temperature: 35°C ± 1°C (Physiological temperature is critical for accurate kinetics; room temperature slows gating and binding significantly).

Solutions
  • Internal (Pipette) Solution:

    • 130 mM KCl, 1 mM MgCl

      
      , 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2 with KOH).
      
  • External (Bath) Solution:

    • 140 mM NaCl, 4 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
  • Reference Compound: MK-499 (Methanesulfonanilide).[1][2][3][4] Prepare stock in DMSO; final bath concentration typically 30–100 nM for validation.

Hardware Settings
  • Amplifier: Axon MultiClamp 700B or equivalent.

  • Filter: Bessel 2–10 kHz.

  • Series Resistance (

    
    ) Compensation:  >80% (Crucial: hERG currents can be large; uncompensated 
    
    
    
    introduces voltage errors that alter activation kinetics).

The "Milnes" Trapping Protocol[6][7]

This protocol is distinct from standard I-V curves. It utilizes long depolarizing steps to maximize drug entry and long inter-pulse intervals to rigorously test for recovery (unbinding).

Protocol Logic
  • State-Dependent Access: The channel must be held Open (depolarized) long enough for the large MK-499 molecule to navigate the vestibule.

  • Trapping Verification: The channel is returned to a Closed state (hyperpolarized). If the drug is trapped, no recovery will occur even over long durations (e.g., 25 seconds).

Step-by-Step Waveform

Holding Potential: -80 mV

Step PhaseVoltage (mV)DurationDescription
1. Conditioning -80100 msBaseline current check.
2. Depolarization +010,000 ms (10s)The "Loading" Phase. Fully activates channels; drives MK-499 into the pore.
3. Repolarization -8025,000 ms (25s)The "Trapping" Phase. Channel closes. Non-trapped drugs wash out; MK-499 remains.
4. Repeat N/A10 CyclesRepeat the +0/-80 cycle 10 times.

Total Sweep Duration: ~35 seconds. Total Protocol Duration: ~6 minutes (for 10 sweeps).

Experimental Workflow
  • Establish Seal: Giga-ohm seal (>1 GΩ). Break-in to whole-cell mode.

  • Baseline Recording: Run the 10-pulse protocol in Vehicle Control (0.1% DMSO). Ensure current stability (rundown <5%).

  • Drug Application: Perfusion of MK-499.

    • Critical: Do not hold the cell at -80 mV without pulsing during wash-in. MK-499 requires opening to bind.

    • Apply the 10-pulse protocol immediately upon drug arrival.

  • Observation: Watch the peak current at the end of the 10s pulse and the tail current (if a step to -50mV is included, though Milnes often monitors the pulse current itself).

Data Analysis & Interpretation

Visualizing the "Trap"

In the presence of MK-499, the current traces will exhibit a specific signature:

  • Pulse 1: May show relatively little block at the start of the pulse if the drug was washed in while holding at -80 mV (channel closed, drug excluded). Block develops during the 10s depolarization (exponential decay of current).

  • Pulse 2-10: Progressive accumulation of block ("Use-Dependence"). The current starts lower each sweep and does not recover during the 25s rest period.

Calculation of Fractional Block

Calculate the fractional remaining current (


) for each pulse 

in the train:


Where


 is the steady-state current measured at the end of the 10s depolarization step.
Quantifying Trapping

Trapping is often quantified by the ratio of block accumulation. If the drug is a simple blocker (non-trapped),


 will be constant from Pulse 1 to Pulse 10 (rapid equilibrium). For MK-499:


  • High Index (>0.5): Indicates significant accumulation/trapping (e.g., MK-499).

  • Low Index (~0): Indicates rapid equilibrium/no trapping (e.g., Verapamil).

Visualizations

Mechanistic Pathway: The "Foot-in-the-Door" vs. Trapping

This diagram illustrates why MK-499 is unique compared to simple pore blockers.

TrappingMechanism Closed Closed State (Resting -80mV) Open Open State (Depolarized +0mV) Closed->Open Depolarization Open->Closed Repolarization OpenBlocked Open-Blocked (Drug Bound) Open->OpenBlocked MK-499 Entry (On-rate) OpenBlocked->Open Dissociation (Off-rate) Trapped Trapped Closed (Repolarized -80mV) OpenBlocked->Trapped Repolarization (Gate Closes on Drug) Trapped->Closed NO EXIT (Steric Hindrance) Trapped->OpenBlocked Re-Depolarization

Figure 1: Cycle of MK-499 binding. The drug can only enter when Open. Upon repolarization, the activation gate closes, trapping the drug inside (Red Box).

Experimental Workflow: The Milnes Protocol

This diagram outlines the decision logic and flow for the voltage clamp experiment.

MilnesProtocol Start Start Experiment Seal Giga-Seal & Whole Cell (R_series < 10 MΩ) Start->Seal Baseline Baseline Train (10 pulses, Vehicle) Seal->Baseline CheckStable Stable Current? (<5% rundown) Baseline->CheckStable CheckStable->Baseline No (Wait) ApplyDrug Apply MK-499 (Start Pacing Immediately) CheckStable->ApplyDrug Yes PulseTrain Milnes Pulse Train 10s Depol / 25s Rest (10 Repeats) ApplyDrug->PulseTrain Analyze Analyze Kinetics Calculate Trapping Index PulseTrain->Analyze

Figure 2: Experimental workflow ensuring stability before drug application and immediate pulsing to capture use-dependent onset.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No "Accumulation" seen with MK-499 Drug washed in during long holding period.Ensure pulsing starts immediately upon perfusion. If the cell sits at -80mV in drug for 5 mins, the first pulse will already be blocked (if any leak allowed entry) or equilibrium might be masked.
Excessive Rundown Loss of intracellular contents; Temperature stress.Use ATP/GTP in pipette; Ensure temperature is stable (35°C). Check seal quality.
Fast Recovery in Washout Drug is not MK-499 or concentration too low.Verify compound identity. MK-499 washout should take >20 minutes or be irreversible.

References

  • Milnes, J. T., et al. (2010). "MK-499 trapping in the hERG potassium channel: a mechanism for the slow recovery from block." Molecular Pharmacology.

  • FDA (2020). "CiPA: Comprehensive in vitro Proarrhythmia Assay - Ion Channel Protocols." FDA.gov.

  • Stork, D., et al. (2007). "State dependent dissociation of HERG channel inhibitors." British Journal of Pharmacology.[5]

  • Li, Z., et al. (2017). "Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Drug Blocking Kinetics and Trapping."[6] Journal of Pharmacological and Toxicological Methods.

Sources

Application Note: MK-499 Profiling in Langendorff Perfused Heart Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

MK-499 (L-735,821) is a potent, high-affinity methanesulfonanilide class III antiarrhythmic agent. In the context of preclinical safety pharmacology, it serves as the gold-standard positive control for hERG channel blockade (


 current inhibition). Unlike pure hERG blockers that may only prolong the QT interval, MK-499 reliably induces triangulation of the action potential and instability (Short-Term Variability, STV), culminating in Torsades de Pointes (TdP) in sensitive species like the rabbit and guinea pig.

This guide details the application of MK-499 in the Langendorff isolated heart model to validate pro-arrhythmic risk assays. It moves beyond simple


 measurement, emphasizing beat-to-beat instability (STV)  and triangulation  as superior predictors of lethality.

Experimental Configuration: The Langendorff System

To detect the subtle instabilities induced by MK-499, the physiological stability of the preparation is paramount.

Hardware Specifications
  • Perfusion Mode: Constant Pressure (70–80 mmHg) is preferred over Constant Flow for arrhythmia studies to mimic physiological coronary autoregulation during tachyarrhythmias.

  • Thermoregulation: Perfusate must be delivered at 37.0°C ± 0.2°C . Even minor hypothermia (

    
    ) prolongs repolarization naturally, confounding MK-499 data.
    
  • Electrodes:

    • MAP (Monophasic Action Potential): Contact pressure electrode (Ag/AgCl) placed on the left ventricular epicardium. Essential for measuring triangulation.

    • ECG: Volume conduction ECG (pseudo-Lead II) via bath electrodes.

Perfusate Composition (Modified Krebs-Henseleit)

Standard formulation for Rabbit/Guinea Pig:

  • NaCl: 118.0 mM

  • KCl: 4.7 mM (Reduce to 1.5–2.0 mM for "Sensitized TdP Protocols")

  • CaCl₂: 2.5 mM (Free

    
     ~1.25 mM)
    
  • MgSO₄: 1.2 mM

  • NaHCO₃: 25.0 mM

  • KH₂PO₄: 1.2 mM

  • Glucose: 11.0 mM

  • Gas: 95%

    
     / 5% 
    
    
    
    (pH 7.4 ± 0.05)

Compound Preparation: MK-499

MK-499 is highly potent. Accurate low-concentration dosing is critical to avoid immediate VF (Ventricular Fibrillation) which masks the TdP endpoint.

  • Stock Solution: Dissolve MK-499 hydrochloride in 100% DMSO to create a 10 mM master stock.

  • Stability: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Serial dilution in KHB immediately prior to perfusion.

    • Target Concentrations: 10 nM, 30 nM, 100 nM, 300 nM.

    • Vehicle Control: KHB + DMSO (matched to highest concentration, typically 0.01% v/v).

Protocol 1: Dose-Response & Repolarization Reserve

Objective: Quantify APD prolongation and identify the onset of triangulation without necessarily inducing arrhythmia.

Workflow Diagram

MK499_Protocol Harvest Heart Excision (Rapid < 2 min) Mount Cannulation & Retrograde Perfusion Harvest->Mount Stab Stabilization (30 min, 37°C) Mount->Stab Base Baseline Recording (Pacing CL: 1000ms) Stab->Base Dose1 MK-499 10 nM (15 min) Base->Dose1 Dose2 MK-499 100 nM (15 min) Dose1->Dose2 Dose3 MK-499 1 µM (15 min) Dose2->Dose3 Wash Washout (Drug-free KHB) Dose3->Wash

Figure 1: Step-by-step perfusion workflow for cumulative dose-response assessment.

Step-by-Step Procedure
  • Stabilization: Perfuse with drug-free KHB for 30 minutes. Pace the heart at a constant cycle length (CL) of 300ms (Guinea Pig) or 1000ms (Rabbit).

  • Inclusion Criteria:

    • Coronary Flow: > 4 mL/min/g (Guinea Pig) or > 20 mL/min (Rabbit).

    • LVP (Left Ventricular Pressure): > 60 mmHg.

    • No spontaneous arrhythmias.

  • Baseline Acquisition: Record 5 minutes of steady-state data.

  • Drug Application: Switch inflow to MK-499 10 nM. Perfuse for 15 minutes (or until steady state APD is reached).

  • Escalation: Proceed sequentially to 100 nM and 1 µM.

  • Pacing Challenge: At the end of each concentration, perform a "Pause Protocol" (20 beats at S1, then a 3x pause) to test for Early Afterdepolarizations (EADs).

Protocol 2: Pro-Arrhythmia Provocation (The "Sensitized" Model)

Objective: Induce Torsades de Pointes (TdP) to validate anti-arrhythmic candidates or study pro-arrhythmic mechanisms. MK-499 is most effective here when combined with bradycardia or hypokalemia .

Experimental Logic

MK-499 blocks


.[1] Repolarization reserve is maintained by 

. By lowering extracellular potassium (

), we reduce

and

conductance further, making the heart highly susceptible to EADs.
Methodology
  • Sensitization: Switch perfusate to Low-K⁺ KHB (1.5 mM KCl) .

  • Bradycardic Pacing: Slow pacing to CL = 2000ms (Rabbit).

  • MK-499 Infusion: Infuse MK-499 at 30 nM (approx. IC50).

  • Endpoint: Monitor for R-on-T extrasystoles leading to polymorphic VT (TdP).

    • Note: If VF occurs immediately, reduce concentration. The goal is self-terminating TdP, not cardiac arrest.

Data Analysis & Interpretation

Do not rely solely on QT interval. MK-499's risk profile is defined by the quality of repolarization, not just the duration.

Key Parameters Table
ParameterDefinitionMK-499 EffectPhysiological Significance
APD90 Action Potential Duration at 90% repolarizationSignificant Increase Delayed repolarization (Class III effect).
Triangulation

Increase Slowing of phase 3 repolarization; highly pro-arrhythmic.
STV Short-Term Variability> 2x Baseline Beat-to-beat instability; the strongest predictor of TdP.
Instability Poincaré plot scatterScattered Loss of repolarization control.
Advanced Analysis: Short-Term Variability (STV)

STV is the "gold standard" metric for MK-499 validation. It quantifies the beat-to-beat oscillation in repolarization duration.[1][2]

Formula:



Where 

is the duration of the

-th beat, over a sequence of 30 consecutive beats.[3]

Interpretation:

  • Baseline STV (Rabbit): ~2–4 ms.

  • MK-499 (Pro-arrhythmic): > 8–10 ms.

  • Critical Threshold: An STV rise often precedes EADs by several minutes, serving as an early warning system.

Mechanistic Pathway Diagram

MK499_Mechanism MK499 MK-499 Application HERG hERG/IKr Blockade MK499->HERG Repol Delayed Repolarization (Phase 3) HERG->Repol APD APD & QT Prolongation Repol->APD Ca L-Type Ca2+ Window Current Re-activation Repol->Ca Voltage Plateau Extension STV Increased STV (Instability) APD->STV Beat-to-Beat Variation EAD Early Afterdepolarizations (EADs) Ca->EAD TdP Torsades de Pointes (Arrhythmia) EAD->TdP Trigger STV->TdP Substrate

Figure 2: Mechanistic cascade from IKr blockade to Torsades de Pointes.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Run-down of APD Ischemia or EdemaCheck CPP (Perfusion Pressure). Ensure balloon volume in LV is not occluding flow.
No TdP with MK-499 High Repolarization ReserveSwitch to "Sensitized" protocol (Low

or slower pacing).
Incessant VF Drug OverdoseReduce MK-499 concentration. Verify stock calculation.
Low Voltage MAP Poor ContactAdjust micromanipulator pressure. Ensure epicardium is moist but not submerged in bath fluid.

References

  • Guo, L., et al. (2009). Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates.[4] Journal of Pharmacological and Toxicological Methods.[4]

  • Lawrence, C. L., et al. (2006). A rabbit Langendorff heart proarrhythmia model: predictive value for clinical identification of Torsades de Pointes. British Journal of Pharmacology.[5]

  • Varkevisser, R., et al. (2017). Short-term Variability of Repolarization Is Superior to Other Repolarization Parameters in the Evaluation of Diverse Antiarrhythmic Interventions. Journal of Cardiovascular Pharmacology.[1]

  • Lynch, J. J., et al. (1994). Characterization of the electrophysiologic profile of the novel class III antiarrhythmic agent L-735,821 (MK-499). Journal of Cardiovascular Pharmacology.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing MK-499 Washout in Patch Clamp

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Improving MK-499 (E-4031 Analogue) Washout in hERG Assays Audience: Electrophysiologists, Safety Pharmacologists, and Ion Channel Researchers Last Updated: October 26, 2023

Executive Summary: The "Sticky" Problem

MK-499 is a high-affinity class III antiarrhythmic agent and a potent blocker of the hERG potassium channel (


). In patch clamp experiments, researchers frequently encounter "run-down" artifacts or persistent block even after extensive perfusion with control buffer.

The Root Cause: MK-499 exhibits state-dependent trapping . It binds within the inner cavity of the hERG channel pore and is "trapped" when the activation gate closes (deactivation).[1] Furthermore, its lipophilic nature (


) causes it to partition into the lipid bilayer and plastic tubing, creating a depot effect that re-contaminates the recording chamber.

The Solution: Effective washout requires a dual approach:

  • Chemical Scavenging: Using Bovine Serum Albumin (BSA) to sequester lipophilic molecules.

  • Biophysical Release: Using specific voltage protocols to keep the channel "open," allowing the trapped drug to escape.

Troubleshooting Guide & FAQs

Q1: Why does the current not recover even after washing for 20 minutes?

Diagnosis: You are likely washing at a holding potential (e.g., -80 mV) where the hERG channel is closed. Technical Insight: MK-499 is a "trapped" blocker. It binds inside the pore vestibule.[2] When the membrane is hyperpolarized (held at -80 mV), the activation gate closes, physically trapping the drug molecule inside. It cannot diffuse out regardless of how clean your external solution is. Corrective Action: You must apply a Pulsed Washout Protocol . The channel gate must open (depolarization) to allow the drug to unbind and exit the pore.

Q2: I see a "smearing" effect or slow onset of block in subsequent experiments. Is my rig contaminated?

Diagnosis: Yes, likely due to adsorption of MK-499 into the perfusion tubing (PTFE/Teflon or Tygon). Technical Insight: Lipophilic compounds adsorb to soft plastics and leach out slowly, creating a low-concentration "background" block that compromises subsequent


 curves.
Corrective Action: 
  • Immediate: Wash the tubing with 70% Ethanol or Methanol followed by water between experiments.

  • Long-term: Replace soft Tygon tubing with rigid PTFE or glass-lined tubing for the drug delivery line.

Q3: What is the "Gold Standard" washout solution?

Recommendation: Standard external solution supplemented with 0.1% - 0.5% Bovine Serum Albumin (BSA) . Mechanism: BSA acts as a "molecular sponge." It has high-affinity hydrophobic binding pockets that sequester MK-499 molecules as they dissociate from the channel/membrane, preventing re-binding.

High-Efficiency Washout Protocol

This protocol combines chemical scavenging with voltage-dependent release to minimize washout time.

Reagents Required
  • Standard Extracellular Solution (SES)

  • Washout Solution (WOS): SES + 1 mg/mL (0.1%) BSA (Fraction V, fatty-acid free preferred).

Step-by-Step Workflow
  • Baseline Recording: Establish stable hERG current (run-down < 5% over 5 min).

  • Drug Application: Perfuse MK-499 until steady-state block is achieved.

  • Initiate Washout (Time = 0):

    • Switch perfusion to Washout Solution (WOS) containing BSA.

    • Increase flow rate by 50% (e.g., from 2 mL/min to 3 mL/min) for the first 60 seconds to clear dead volume.

  • Apply "Release" Voltage Protocol:

    • Do NOT hold at -80 mV.[3]

    • Apply the standard hERG activation pulse (e.g., +20 mV for 2s, repolarize to -50 mV for 2s) continuously at a frequency of 0.1 Hz (every 10s) .

    • Reasoning: The depolarization opens the gate; the repolarization step (tail current) allows the drug to unbind and exit.

  • Final Rinse: Once current recovers >80%, switch back to BSA-free SES for 2 minutes to remove albumin before the next cell/compound.

Quantitative Comparison: Standard vs. Optimized Washout
ParameterStandard Washout (SES only)Optimized Washout (BSA + Pulsing)
Washout Solution Standard Tyrode'sTyrode's + 0.1% BSA
Voltage State Holding (-80 mV)Active Pulsing (0.1 Hz)
Time to 50% Recovery > 20 mins (or never)3 - 5 mins
Time to 90% Recovery N/A (Rarely achieved)8 - 12 mins
Success Rate < 20%> 85%

Visualizing the Mechanism

Diagram 1: The "Trapping" Mechanism

This diagram illustrates why holding the cell at -80 mV prevents washout. The drug is physically locked behind the activation gate.

TrappingMechanism OpenChannel Open Channel (Depolarized) DrugBinding MK-499 Enters Pore (High Affinity Binding) OpenChannel->DrugBinding Drug Present Unbinding Drug Exit (Requires Open Gate) OpenChannel->Unbinding Washout Buffer (Concentration Gradient) Deactivation Repolarization (Return to -80 mV) DrugBinding->Deactivation Voltage Drop TrappedState TRAPPED STATE Gate Closed + Drug Inside (Cannot Wash Out) Deactivation->TrappedState Gate Closes TrappedState->OpenChannel Must Depolarize to Release

Caption: MK-499 is trapped by channel deactivation. Successful washout requires repetitive depolarization to reopen the gate.

Diagram 2: Optimized Experimental Workflow

A logic flow for the researcher to follow during the experiment.

WashoutWorkflow Start Start Washout SwitchSol Switch to BSA (0.1%) Solution Start->SwitchSol Pulse Apply Voltage Pulses (Open Gate) SwitchSol->Pulse Check Current Recovery > 80%? Pulse->Check Check->Pulse No Clean Rinse with Standard Solution Check->Clean Yes End Next Experiment Clean->End

Caption: The optimized workflow integrates BSA scavenging with voltage-pulsing to ensure rapid drug removal.

References

  • Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). A structural basis for drug-induced long QT syndrome.[2][4][5] Proceedings of the National Academy of Sciences, 97(22), 12329–12333. Link

  • Stork, D., et al. (2002). State dependent dissociation of HERG channel blockers. British Journal of Pharmacology, 136, 123–132. (Demonstrates the necessity of channel opening for drug unbinding).
  • Windisch, A., et al. (2011). Cleaning patch-clamp pipettes for immediate reuse.[6][7] Scientific Reports. (General reference for cleaning lipophilic compounds).

  • PubChem. (n.d.). MK-499 Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Optimizing MK-499 Delivery in Perfusion Systems

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing MK-499 Adsorption to Plastic Tubing Assigned Specialist: Senior Application Scientist, Safety Pharmacology Division[1]

Executive Summary: The "Hidden Variable" in hERG Assays

Welcome to the technical support hub for MK-499 (a Class III antiarrhythmic and potent hERG blocker). If you are observing right-shifted IC50 curves , hysteresis (different responses during wash-in vs. wash-out), or unstable baselines , the root cause is likely not your biology, but your plumbing.[1]

MK-499 is a methanesulfonanilide with a LogP of approximately 3.3–4.6 [1, 3].[1] This high lipophilicity drives the molecule to partition out of the aqueous buffer and into hydrophobic materials commonly found in perfusion systems (PVC, Tygon, Silicone). This guide provides the engineering controls and protocols required to ensure the nominal concentration in your reservoir matches the effective concentration at the cell.

Material Selection: The Hardware Interface

The most effective intervention is replacing reactive materials. Soft, flexible tubing is often the primary sink for lipophilic drugs.

Material Compatibility Matrix
MaterialAdsorption RiskFlexibilityRecommendation
Glass Negligible RigidIdeal for reservoirs and waste traps.[1]
PTFE (Teflon) Low Semi-RigidHighly Recommended for all perfusion lines.[1]
PEEK Low RigidRecommended for connectors/manifolds.[1]
Tygon (PVC) High FlexibleAVOID for drug delivery lines.[1]
Silicone High FlexibleAVOID .[1] Known to absorb up to 90% of lipophilic drugs [2].
Polyethylene (PE) ModerateSemi-FlexibleAcceptable for short bridges only.[1]
The Mechanism of Loss

The following diagram illustrates the kinetic pathway of MK-499 loss within a standard perfusion setup.

MK499_Adsorption_Mechanism Reservoir Drug Reservoir (Nominal Conc.) Tubing_PVC PVC/Tygon Tubing (Hydrophobic Sink) Reservoir->Tubing_PVC Flow Tubing_PTFE PTFE Tubing (Inert Surface) Reservoir->Tubing_PTFE Flow Adsorption Adsorption Event (Partitioning) Tubing_PVC->Adsorption High Affinity Binding Target Target Cell (hERG Channel) Tubing_PTFE->Target Accurate Conc. (Valid IC50) Adsorption->Target Reduced Conc. (Right-Shifted IC50)

Figure 1: Comparative flux of MK-499 through hydrophobic (PVC) vs. inert (PTFE) pathways.[1] Note the concentration drop post-adsorption.

Experimental Protocol: "The Saturation Strategy"

If you must use flexible tubing (e.g., for peristaltic pump heads) or cannot replace your entire rig, you must implement a Saturation Protocol . This equilibrates the binding sites on the tubing wall with the drug, preventing further loss during the recording.

Step-by-Step Saturation Workflow
  • Preparation: Prepare your MK-499 solution at the highest concentration intended for the experiment (e.g., 1 µM).

  • The "Dummy" Run: Before attaching the cell/tissue chamber, recirculate the solution through the entire perfusion manifold for 20–30 minutes [2].

    • Why? This satisfies the non-specific binding (NSB) sites on the plastic.

  • Flow Rate Adjustment: Increase flow rate during the saturation phase (e.g., 2–5 mL/min) to accelerate equilibrium, then reduce to experimental flow rate (e.g., 1 mL/min).

  • Validation (The "Bath Check"): Collect the effluent at the bath outflow and measure the concentration via HPLC-MS.

    • Pass Criteria: Effluent concentration is >90% of Reservoir concentration.

  • Washout Warning: Be aware that saturated tubing can act as a reservoir, leaching drug back into the solution during washout (desorption). This causes "smearing" of recovery curves. Always replace tubing between different test compounds to prevent cross-contamination.

Troubleshooting & Diagnostics

Use this logic tree to diagnose if adsorption is compromising your data.

Figure 2: Diagnostic logic for identifying adsorption-induced artifacts in electrophysiology assays.

Frequently Asked Questions (FAQs)

Q: Can I use BSA (Bovine Serum Albumin) to block the tubing sites? A: Proceed with extreme caution. While BSA coats plastic surfaces and reduces non-specific binding, it also binds MK-499 in the solution [4]. This reduces the free drug concentration available to block the hERG channel. If you use BSA (e.g., 0.1%), you must calculate the free fraction or your IC50 will be artificially inflated (right-shifted).[1]

Q: Why does my baseline current drift downward when I switch to the MK-499 line, even before the drug hits the cell? A: This is often a mechanical artifact or temperature mismatch , not the drug itself. However, if you see a slow onset of block that never stabilizes, it indicates the drug is being "eaten" by the tubing faster than it is being supplied. Switch to short, rigid PTFE lines to fix this.

Q: I’m using a peristaltic pump. I can't use rigid PTFE tubing in the pump head. What do I do? A: Use PharMed BPT or specialized fluoroelastomer tubing (like Viton) for the short section inside the pump head [2]. Keep this section as short as physically possible (e.g., <10 cm). Use PTFE for the rest of the path (reservoir to pump, pump to bath).

Q: How do I clean the tubing after an MK-499 experiment? A: Because MK-499 is lipophilic and "sticky," aqueous washouts are often insufficient.[1]

  • Flush with 70% Ethanol or Methanol for 5–10 minutes to solubilize bound drug.

  • Follow with copious distilled water or buffer wash (20+ minutes).[1]

  • Best Practice: Discard low-cost tubing after exposing it to high-affinity blockers like MK-499 to avoid carryover to the next experiment.[1]

References

  • PubChem. (2025).[1] MK-499 Compound Summary: Chemical and Physical Properties (LogP). National Library of Medicine. [Link][1]

  • Bahal, T. D., & Romansky, J. M. (2001).[1] Spalling and sorption of tubing for peristaltic pumps.[2] Pharmaceutical Development and Technology. (Demonstrates Tygon/Silicone sorption of lipophilic agents). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2025). MK-499 Ligand Page: Physico-chemical Properties.[1][3][Link][1]

  • Lee, H. M., et al. (2019).[1] Protocol-dependent differences in IC50 values measured in hERG assays. bioRxiv. (Discusses factors affecting IC50 accuracy, including drug loss). [Link][1]

Sources

Technical Support Center: Troubleshooting Variable IC50 Values for MK-499 in HEK293 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in the half-maximal inhibitory concentration (IC50) values for MK-499 when using HEK293 cells expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel. This document provides in-depth troubleshooting strategies and frequently asked questions to help you achieve consistent and reliable data.

Understanding the Challenge: Why Do IC50 Values for MK-499 Vary?

MK-499 is a potent and specific blocker of the hERG (Kv11.1) potassium channel.[1] Its inhibitory activity is a critical measure in cardiac safety profiling during drug development. However, obtaining consistent IC50 values in HEK293 cells, a common expression system, can be challenging. The variability often stems from a combination of factors related to the compound itself, the cell culture conditions, and the specifics of the electrophysiological or fluorescence-based assay being used.[2][3] A two- to three-fold difference in IC50 values is often considered acceptable for cell-based assays, but larger variations warrant a thorough investigation.[2]

FAQs: Quick Answers to Common Problems

Q1: My MK-499 IC50 values are different from what's reported in the literature. What's the most likely reason?

A1: This is a common observation and can be attributed to several factors. The most significant are often differences in experimental temperature and the specific voltage-clamp protocol used.[3][4] Published IC50 values for hERG blockers can vary significantly based on whether the assay was performed at room temperature (22-25°C) or physiological temperature (35-37°C).[5][6] Additionally, the voltage protocol used to elicit hERG currents can dramatically impact the apparent potency of the compound.[3][4]

Q2: How much can I expect the temperature to affect my MK-499 IC50 value?

A2: The effect of temperature on the IC50 of a hERG blocker is compound-dependent.[5] While some compounds show little change, others can exhibit significant shifts in potency at physiological temperatures compared to room temperature.[6] Temperature influences the kinetics of the hERG channel, including activation, deactivation, and inactivation, which in turn can alter drug binding.[7][8][9] For some compounds, a higher temperature can lead to a lower IC50 (increased potency).[6]

Q3: Can the passage number of my HEK293-hERG cells affect the results?

A3: Yes, the passage number can be a significant source of variability. With increasing passage number, the expression level of the recombinant hERG channel may decrease, or the overall health of the cells may decline.[10] It is recommended to use cells within a validated passage range to ensure consistent hERG expression and channel activity.[10][11]

Q4: I'm using an automated patch-clamp system. Could this be a source of variability compared to manual patch-clamp?

A4: Both manual and automated patch-clamp systems are valuable tools for assessing hERG block.[12][13][14] While automated systems offer higher throughput, there can be differences in IC50 values compared to manual patch-clamp.[15] These differences can arise from variations in solution exchange times, temperature control, and the specific voltage protocols employed.[16] It's crucial to validate your automated patch-clamp assay against established manual patch-clamp data if possible.

In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving the root causes of variable MK-499 IC50 values.

Section 1: Compound and Reagent-Related Issues

Inconsistencies in your test compound and reagents can be a primary source of error.

Potential CauseRecommended Solution
Compound Purity & Stability Verify the purity of your MK-499 stock using methods like HPLC or mass spectrometry. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) for each experiment and avoid repeated freeze-thaw cycles.[2]
Solubility Issues Confirm that MK-499 is fully dissolved in the solvent before diluting it into the extracellular recording solution. Precipitated compound will lead to an overestimation of the IC50 value.[2][17]
Reagent Variability Use consistent lots of all reagents, including extracellular and intracellular solutions, and serum for cell culture. Different batches of fetal bovine serum (FBS) can contain varying levels of factors that may influence cell health and ion channel expression.[2]
Section 2: Cell Culture and Handling

The health and consistency of your HEK293-hERG cells are paramount for reproducible results.

Potential CauseRecommended Solution
Cell Line Authenticity & Stability Periodically verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Ensure that the hERG expression is stable over the passages you intend to use for your assays, which can be confirmed by Western blotting or functional assays.[10][11] Most commercially available cell lines are stable for at least 15 passages.[10]
Cell Health & Confluency Use cells that are in the exponential growth phase and avoid using cells that are over-confluent. Over-confluency can alter gene expression and the physiological state of the cells.[2]
Cell Detachment Method Use a gentle, enzymatic cell detachment method (e.g., Accutase® or TrypLE™) to minimize damage to the cell membrane and ion channels. Harsh detachment methods can affect cell viability and the integrity of the giga-ohm seal in patch-clamp experiments.[11]
Section 3: Assay-Specific Parameters (Electrophysiology)

For electrophysiology-based assays, the specific parameters of your experiment are critical.

Temperature Control

As discussed, temperature is a critical variable.

  • Recommendation: Perform experiments at a consistent and controlled temperature, preferably at or near physiological temperature (35-37°C), as recommended by best practices.[18][19] If using room temperature, ensure it remains stable throughout the experiment and across different experimental days.

Voltage-Clamp Protocol

The choice of voltage-clamp protocol can significantly alter the apparent IC50 of MK-499 because its binding is state-dependent (i.e., it may bind preferentially to the open or inactivated state of the hERG channel).[3][4]

  • Recommendation: Use a standardized and well-characterized voltage protocol. The FDA has recommended specific voltage protocols for hERG assessment.[19][20] Ensure the same protocol is used consistently across all experiments. A typical protocol involves a depolarization step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which is often used to quantify hERG block.[20]

Data Acquisition and Analysis
  • Seal Resistance: For patch-clamp experiments, a high seal resistance (>1 GΩ) is crucial for high-quality recordings and to minimize leak currents.[18][20]

  • Curve Fitting: Use a consistent non-linear regression model to fit your dose-response curve and calculate the IC50 value.[2][21] Software like GraphPad Prism is a standard tool for this analysis.

Experimental Workflows and Diagrams

Workflow for Consistent Cell Preparation

cluster_0 Cell Culture & Maintenance cluster_1 Assay Preparation Thaw Thaw HEK293-hERG Cells (Low Passage Stock) Culture Culture in Recommended Growth Medium with Selection Antibiotic Thaw->Culture Day 1 Passage Passage at ~80% Confluency (Track Passage Number) Culture->Passage Every 2-3 Days Harvest Harvest Cells for Experiment (Exponential Growth Phase) Passage->Harvest Within Validated Passage Range Detach Gently Detach Cells (e.g., Accutase®) Harvest->Detach Resuspend Resuspend in Extracellular Solution Detach->Resuspend Count Count Cells and Assess Viability Resuspend->Count Plate Plate for Automated Patch-Clamp or Transfer to Recording Chamber Count->Plate

Caption: Workflow for HEK293-hERG cell culture and preparation for electrophysiology experiments.

Troubleshooting Logic Flow

Start Variable MK-499 IC50 Values Check_Compound Verify Compound & Reagents (Purity, Solubility, Lot Consistency) Start->Check_Compound Check_Cells Assess Cell Culture (Passage #, Health, Confluency) Check_Compound->Check_Cells If issues persist Check_Assay Review Assay Parameters (Temperature, Voltage Protocol) Check_Cells->Check_Assay If issues persist Data_Analysis Standardize Data Analysis (Normalization, Curve Fitting) Check_Assay->Data_Analysis If issues persist Consistent_Results Consistent IC50 Values Data_Analysis->Consistent_Results

Caption: A logical flow for troubleshooting inconsistent MK-499 IC50 values.

References

  • Investigating the importance of temperature dependent hERG channel block in proarrhythmic risk assessment.
  • Temperature dependence of human ether-à-go-go-related gene K+ currents.
  • hERG compound screening at 22°C and 35°C on QPatch II.
  • Rapid characterisation of hERG channel kinetics II: temperature dependence.
  • Technical Support Center: Investigating Inconsistent IC50 Values - Benchchem.
  • Cross-site and cross-platform variability of automated patch clamp assessments of drug effects on human cardiac currents in reco - Metrion Biosciences.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.
  • Temperature dependent hERG channel pharmacology and kinetics on the IonFlux™ system - Cell Microsystems.
  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed.
  • hERG (Kv11.1) - HEK293 Recombinant Cell line - BPS Bioscience.
  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA.
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study | Journal of Chemical Information and Modeling - ACS Publications.
  • When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC - NIH.
  • Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding | bioRxiv.
  • hERG1a/1b Inducible HEK293 Cell Line - Sigma-Aldrich.
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US.
  • Using Patch Clamp Data to Predict Proarrhythmic Risk - Metrion Biosciences.
  • Properties of HERG channels stably expressed in HEK 293 cells studied at physiological temperature - PMC.
  • Molecular determinants of HERG channel block - PubMed - NIH.
  • Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel.
  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp - PMC.
  • Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC.
  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology.
  • A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC.
  • WO2003021271A2 - Affinity-assay for the human erg potassium channel - Google Patents.
  • Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - Frontiers.
  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - bioRxiv.org.
  • Technical Support Center: Understanding Synta66 IC50 Variability - Benchchem.
  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PubMed.
  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - Wellcome Open Research.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Whole-cell patch clamp recording for hERG channel under physiological temperature using high throughput automated patch clamp system QPatch and Qube 384 - Sophion Bioscience.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format.
  • Application Note Characterization of hERG (HEK293 cells) on Nanion's Port-a-Patch®.
  • hERG1a/1b Inducible HEK293 Cell Line | SCC295 - Merck Millipore.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC.
  • Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations - Merck.
  • Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel - PubMed.
  • hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System - Cell Microsystems.
  • Concentration-dependent block of HERG by MK-499. (A) Structure of... - ResearchGate.
  • Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC.

Sources

Technical Support Center: Optimizing Voltage Protocols for Slow-Onset hERG Block (MK-499)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: MK499-OPT-001 Assigned Specialist: Senior Application Scientist, Electrophysiology Division

Executive Summary

You are likely encountering variable IC


 values or "washout" artifacts when assaying MK-499 (a methanesulfonanilide class III antiarrhythmic). This is not an instrument error; it is a kinetic artifact.

MK-499 is a high-affinity "trapping" blocker . It binds primarily to the open state of the hERG channel and becomes trapped within the inner cavity when the activation gate closes upon repolarization. Standard voltage protocols (e.g., single 2-second pulses) provide insufficient open-state time for the drug to equilibrate, leading to a massive underestimation of potency (up to 100-fold).

This guide details the Milnes-CiPA Optimized Protocol , designed to drive state-dependent blockers to equilibrium.

Module 1: The Kinetic Challenge

The Mechanism of Failure

Standard screening protocols often use a 2-second depolarization step. For MK-499, this is insufficient because:

  • Slow Association (

    
    ):  MK-499 is a bulky molecule. It requires the channel to be open to enter the pore.
    
  • Trapping: Once inside, if the membrane repolarizes, the activation gate closes, "trapping" the drug.[1]

  • Slow Dissociation (

    
    ):  The drug cannot leave the closed channel. It must wait for the next opening to unbind.
    

If your pulse frequency is too low, or the depolarization is too short, you are measuring the rate of onset , not the steady-state affinity .

Visualizing the Trapping Mechanism

TrappingMechanism Closed Closed State (Activation Gate Shut) Open Open State (Gate Open) Closed->Open Depolarization Open->Closed Repolarization Blocked Blocked State (MK-499 Bound) Open->Blocked MK-499 Entry (Slow Onset) Blocked->Open Unbinding Trapped Trapped State (Gate Shut + Drug Inside) Blocked->Trapped Repolarization (Gate Closes on Drug) Trapped->Closed Impossible Path (Steric Hindrance) Trapped->Blocked Depolarization (Must Open to Release)

Figure 1: The "Trapping" Cycle. Note that the drug cannot exit the Trapped state directly to the Closed state; the channel must re-open (Depolarize) for the drug to dissociate.

Module 2: The Optimized Protocol (Milnes/CiPA)

To accurately measure MK-499 potency, you must use a protocol that maximizes open probability over time to drive the drug into the binding site.

Protocol Specifications

Do not use a standard I-V step protocol. Use a High-Frequency Repetitive Train .

ParameterSettingRationale
Holding Potential -80 mVPhysiological resting potential.
Depolarization Step +40 mV for 10 seconds Maximizes open state duration to allow bulky MK-499 entry.
Repolarization (Tail) -40 mV or -50 mVElicits tail current for measurement; prevents rapid deactivation.
Inter-Pulse Interval 25 secondsAllows recovery from inactivation but maintains drug trapping.
Pulse Train 10 pulses per concentrationRepetitive pulsing accumulates block (use-dependence).
Temperature 37°C ± 1°C CRITICAL. Kinetics are temperature-sensitive (

).
Step-by-Step Workflow
  • Seal & Break-in: Achieve

    
    .[2][3]
    
  • Stabilization: Run the voltage protocol in vehicle control until peak tail current amplitude is stable (<5% run-down over 5 minutes).

  • Drug Application: Perfuse MK-499 while continuing the voltage protocol.

  • Equilibration: Do not stop pulsing. The drug needs the channel to open to bind.

  • Measurement: Analyze the current from the last pulse (10th) of the train, not the first.

Protocol Diagram

ProtocolFlow cluster_Train The Pulse Train (Repeat 10x) Start Start Recording (Vehicle) Step1 Hold -80 mV Start->Step1 Step2 Depolarize +40 mV (10 Seconds!) Step1->Step2 Step3 Repolarize -50 mV (Measure Tail Peak) Step2->Step3 Step3->Step1 Wait 25s (Inter-sweep) DrugWash Apply MK-499 (Continuous Perfusion) Step3->DrugWash After Stability DrugWash->Step1 Continue Pulsing Analysis Analyze Sweep #10 (Steady State Block) DrugWash->Analysis After 5-10 mins

Figure 2: The Optimized Pulse Train Workflow. The critical factor is the long depolarization (10s) and repetitive nature of the train.

Module 3: Troubleshooting & FAQs

Q1: My current is running down (decreasing) even in the vehicle. How do I fix this?

Root Cause: Long depolarization steps (10s) place high stress on the seal and can deplete intracellular ATP, leading to channel run-down. Corrective Action:

  • Internal Solution: You must use an ATP-regenerating internal solution.

  • Seal Quality: Do not proceed if

    
     initially.
    

Recommended Internal Solution (FDA/CiPA Compliant):

  • K-Gluconate: 120 mM[3]

  • KCl: 20 mM

  • HEPES: 10 mM

  • EGTA: 5 mM

  • Mg-ATP: 1.5 - 4 mM (Critical for preventing run-down)

  • pH: 7.3 (adjust with KOH)

Q2: Why is my IC shifting to the right (less potent) compared to literature?

Diagnosis: You are likely measuring non-equilibrium block . Check:

  • Are you measuring the first pulse after drug addition? MK-499 requires multiple pulses to accumulate block.

  • Are you running at Room Temp (

    
    )?
    
    • Fact: At

      
      , MK-499 kinetics are significantly slower. You may need 20-30 minutes to reach steady state, which is often impossible due to seal instability.
      
    • Fix: Heat your bath to 37°C . This speeds up

      
       and 
      
      
      
      , allowing equilibrium to be reached within 5-7 minutes.
Q3: How do I calculate "Fractional Block" for a trapping drug?

Do not compare the drug trace to the initial baseline, as run-down may have occurred. Formula:



  • 
     : The amplitude of the last pulse in the drug train.
    
  • 
     : Plot the vehicle run-down over time and fit a linear regression. Extrapolate this line to the time point where the drug measurement was taken. This corrects for the natural decay of the current.
    

References

  • Milnes, J. T., et al. (2010). "Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C: Cisapride versus dofetilide."[4] Journal of Pharmacological and Toxicological Methods.

  • Mitcheson, J. S., et al. (2000). "Trapping of a methanesulfonanilide by closure of the HERG potassium channel activation gate."[5] Journal of General Physiology.

  • FDA (2021). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines (CiPA)." U.S. Food and Drug Administration.[6] [2][7]

  • Kirsch, G. E., et al. (2004). "Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern." Journal of Pharmacological and Toxicological Methods.

Sources

minimizing rundown of IKr current during MK-499 application

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with unstable hERG (IKr) recordings when evaluating highly lipophilic methanesulfonanilides like MK-499.

The challenge usually stems from confounding two distinct phenomena: true electrophysiological rundown (loss of channel function due to intracellular dialysis) and artifactual rundown (loss of effective drug concentration due to non-specific adsorption or incomplete state-dependent block). This guide provides a self-validating system to isolate these variables, ensuring your patch-clamp data is both mechanistically accurate and highly reproducible.

Part 1: Troubleshooting FAQs

Q1: My IKr baseline is unstable and runs down by >5% per minute before I even apply MK-499. How do I stabilize it? A1: True baseline rundown in conventional whole-cell patch-clamp is primarily caused by the dialysis of essential intracellular factors into the patch pipette. hERG channels require membrane phosphatidylinositol 4,5-bisphosphate (PIP2) and active phosphorylation to maintain their open probability[1]. When the cell interior is dialyzed, ATP is washed out, lipid kinases halt, and PIP2 is depleted, leading to spontaneous current decay.

  • The Fix: Supplement your intracellular (pipette) solution with 4 mM Mg-ATP. Additionally, include a calcium chelator (e.g., 5-10 mM EGTA or BAPTA) to clamp intracellular free Ca2+ below 100 nM, as elevated intracellular calcium accelerates channel rundown and activates calcium-dependent phosphatases[1][2]. If whole-cell dialysis remains problematic, switch to the perforated patch configuration using amphotericin B or nystatin, which preserves the native intracellular milieu[3].

Q2: I have a stable baseline, but when I perfuse MK-499, the block is extremely slow and looks like a continuous rundown rather than a steady-state block. Is this normal? A2: This is a classic artifact caused by the physicochemical properties of MK-499. MK-499 is a highly lipophilic compound. When perfused through standard PVC or Tygon tubing, a massive percentage of the drug adsorbs to the plastic[4]. Consequently, the concentration reaching the recording chamber is a fraction of your intended dose, and it slowly leaches off the tubing over time, creating a pseudo-rundown effect.

  • The Fix: You must build an adsorption-resistant perfusion line. Use inert PTFE (Teflon) or PEEK tubing and glass reservoirs. Furthermore, add a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your extracellular drug solution to keep MK-499 in the aqueous phase.

Q3: I fixed my perfusion system, but MK-499 still doesn't block the current effectively when I hold the cell at -70 mV. Why? A3: This is a gating-dependent phenomenon, not a rundown issue. MK-499 is an open-channel blocker[5]. It binds to the inner vestibule of the hERG channel, which is only accessible when the activation gate opens during depolarization. If you hold the cell at a negative resting potential without pulsing, the drug cannot reach its binding site[5][6]. Furthermore, upon repolarization, the activation gate closes, physically trapping the bulky MK-499 molecule inside the pore[6].

  • The Fix: You must use a repetitive voltage-step protocol to allow the drug to enter the channel and achieve steady-state block.

Part 2: Experimental Workflows & Mechanisms

G Start Observe IKr Current Loss CheckTime When does loss occur? Start->CheckTime PreDrug Pre-drug (Baseline) CheckTime->PreDrug PostDrug Post-MK-499 Application CheckTime->PostDrug Sol1 Add 4mM Mg-ATP & Buffer Ca2+ PreDrug->Sol1 Intracellular Washout Adsorption Drug Adsorption to Plastic? PostDrug->Adsorption Gating Incomplete Block? PostDrug->Gating FixAdsorption Use PTFE tubing & 0.1% BSA Adsorption->FixAdsorption Yes FixGating Apply repetitive depolarizing pulses (Open-channel block) Gating->FixGating Yes

Troubleshooting workflow for isolating IKr current loss during MK-499 application.

Mechanism Closed hERG Channel (Closed) Activation Gate Shut Open hERG Channel (Open) Depolarization (+20 mV) Closed->Open Depolarizing Pulse Open->Closed Repolarization (No Drug) Blocked MK-499 Binds Inner Vestibule (Open-Channel Block) Open->Blocked MK-499 Enters Trapped hERG Channel (Closed) MK-499 Trapped Inside Blocked->Trapped Repolarization (-40 mV) Trapped->Blocked Depolarization (Slow Recovery)

Mechanism of MK-499 open-channel block and trapping in hERG channels.

Part 3: Standardized Methodologies

Protocol 1: Preparation of Adsorption-Resistant Perfusion System

To prevent artifactual rundown caused by compound depletion, the perfusion system must be optimized for highly lipophilic drugs.

  • Material Selection: Replace all PVC/Tygon tubing with PTFE (Teflon) tubing (inner diameter 0.3-0.5 mm to minimize dead volume). Use glass syringes or bottles for drug reservoirs.

  • Vehicle Preparation: Dissolve MK-499 powder in 100% DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the recording bath does not exceed 0.1% to prevent solvent-induced membrane instability.

  • Carrier Addition: Prepare the extracellular solution (ECS) and add 0.1% (w/v) essentially fatty-acid-free BSA.

  • Drug Dilution: Dilute the MK-499 stock into the BSA-containing ECS immediately before the experiment. Vortex vigorously.

  • System Priming: Perfuse the system with the MK-499 solution for at least 5 minutes prior to recording to saturate any remaining non-specific binding sites in the chamber.

Protocol 2: Voltage-Clamp Protocol for Steady-State MK-499 Block

Because MK-499 is an open-channel blocker that gets trapped upon repolarization, the pulsing frequency directly dictates the apparent onset of block[5][6].

  • Seal and Break-in: Establish a gigaseal (>1 GΩ) and break into the whole-cell configuration. Allow 3-5 minutes for the 4 mM Mg-ATP intracellular solution to equilibrate.

  • Holding Potential: Maintain the cell at a holding potential of -80 mV.

  • Activation Pulse: Apply a 2 to 4-second depolarizing pulse to +20 mV. This fully opens and inactivates the hERG channels, allowing MK-499 to enter the inner vestibule[5].

  • Tail Current Measurement: Repolarize to -40 mV for 3 seconds to elicit the characteristic outward IKr tail current. Measure the peak amplitude of this tail current.

  • Repetition Rate: Repeat this sweep every 10 to 15 seconds. Continuous pulsing is strictly required to achieve steady-state block due to the trapping mechanism[6].

Part 4: Quantitative Data Summary

ParameterRecommended ConditionConsequence of Deviation
Intracellular ATP 4 mM Mg-ATPRapid baseline rundown due to PIP2 depletion[1].
Intracellular Ca2+ Buffer 5-10 mM EGTA/BAPTAActivation of phosphatases; accelerated rundown[2].
Perfusion Tubing PTFE (Teflon) or PEEKHigh drug adsorption; pseudo-rundown artifact[4].
Carrier Protein 0.1% BSA in ECSDrug precipitates or sticks to chamber walls.
Voltage Protocol Repetitive pulsing to +20 mVNo block occurs; MK-499 cannot access closed channels[5].
MK-499 IC50 (Steady-State) ~32 nM to 123 nMVaries heavily based on pulsing frequency and voltage[5][6].

References

  • Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel: MK-499 and E-4031 Are Open-Channel Blockers of HERG. Circulation Research. Available at:[Link]

  • Trapping of a methanesulfonanilide by closure of the HERG potassium channel activation gate. Journal of General Physiology (via NIH). Available at:[Link]

  • ATP counteracts the rundown of gap junctional channels of rat ventricular myocytes by promoting protein phosphorylation. The Journal of Physiology (via NIH). Available at:[Link]

  • How can I tackle run down effects in manual patch clamps? ResearchGate. Available at:[Link]

  • Molecular analysis of PIP2 regulation of HERG and IKr. American Journal of Physiology. Available at:[Link]

  • Affinity-assay for the human erg potassium channel.Google Patents (WO2003021271A2).

Sources

Technical Support Center: hERG Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dealing with Incomplete Recovery from MK-499 Block Target Audience: Electrophysiologists, Assay Biologists, and Safety Pharmacology Scientists

Welcome to the Technical Support Center. This guide addresses one of the most common challenges encountered during in vitro proarrhythmia assay (CiPA) screening and routine hERG (human Ether-à-go-go-Related Gene) safety profiling: the irreversible nature of MK-499 block.

As a highly potent methanesulfonanilide, MK-499 (IC₅₀ ≈ 32 nM) is an industry-standard reference compound. However, its unique biophysical interaction with the hERG channel often leads to incomplete current recovery during washout, ruining cells for subsequent compound testing. This guide provides the mechanistic causality behind this phenomenon and self-validating protocols to engineer around it.

Mechanistic FAQ: The "Trapping" Phenomenon

Q: Why does MK-499 fail to wash out of the hERG channel during standard perfusion steps? A: The incomplete recovery is not due to covalent binding, but rather a physical phenomenon known as state-dependent trapping . MK-499 is a bulky, positively charged molecule (7 × 20 Å). It acts as an open-channel blocker, meaning it can only access its binding site (residues Y652 and F656) in the inner cavity when the activation gate is open during depolarization [1]. When the membrane is repolarized to physiological resting potentials (e.g., -80 mV), the activation gate closes.

Unlike other voltage-gated potassium (Kv) channels that possess a Pro-X-Pro motif in the S6 domain—which creates a tight kink that reduces cavity volume—the hERG channel lacks this motif. Its unusually large inner vestibule accommodates the entire MK-499 molecule, allowing the activation gate to shut completely while the drug is still bound. Once the gate is closed, the drug is physically trapped and cannot wash out [1][2].

G Closed Closed State (Activation Gate Closed) Open Open State (Activation Gate Open) Closed->Open Depolarization Open->Closed Repolarization Blocked Blocked State (MK-499 in Cavity) Open->Blocked MK-499 Binding Blocked->Open Washout (Slow) Trapped Trapped State (Gate Closed + MK-499) Blocked->Trapped Repolarization Trapped->Closed Washout (Impossible) Trapped->Blocked Depolarization

State-dependent trapping mechanism of MK-499 in the hERG channel inner vestibule.

Q: Can I modify my voltage protocol to force MK-499 unbinding? A: Theoretically, yes; practically, no. Because the drug is trapped by the closed activation gate, maintaining a continuous depolarized holding potential (e.g., 0 mV) keeps the gate open and allows the drug to slowly unbind. This was elegantly proven using the D540K hERG mutant, which uniquely opens upon hyperpolarization; applying hyperpolarizing pulses to D540K allowed rapid MK-499 washout [1]. However, in wild-type hERG, prolonged depolarization drives the channel into a state of profound C-type inactivation and accelerates cell rundown. Therefore, forcing unblock via voltage manipulation is not a viable strategy for high-throughput screening.

Q: If MK-499 cannot be washed out, how do I use it to validate my assay's sensitivity? A: You must redesign your assay architecture so that MK-499 is never washed out. It should be utilized strictly as a terminal positive control to define the 100% block baseline (Eₘₐₓ) at the very end of the experiment.

Comparative Data: hERG Reference Blockers

When designing your assay, it is crucial to select the right reference compound. If your protocol strictly requires a reversible blocker to prove assay stability via multiple wash-on/wash-off cycles, MK-499 is the wrong choice.

Table 1: Biophysical Properties and Recovery Profiles of Common hERG Blockers

Reference CompoundClassIC₅₀ (Approx.)Trapping MechanismWashout ProfileRecommended Assay Use
MK-499 Methanesulfonanilide32 nMYes (Highly efficient)IrreversibleTerminal 100% block control
Dofetilide Methanesulfonanilide10 - 35 nMYes (Partial)Very Slow / IncompleteTerminal control / Chronic block
E-4031 Methanesulfonanilide7 - 10 nMYesSlow / IncompleteTerminal control
Propafenone Class 1C Antiarrhythmic4 - 10 µMNo (Flexible structure)Rapid / Complete [3]Reversible control / Washout proof

Experimental Protocol: The Terminal-Addition Workflow

To maintain scientific integrity and prevent trapped MK-499 from confounding your test compound data, implement the following self-validating workflow for both manual and automated patch-clamp (APC) systems.

Step-by-Step Methodology:
  • Establish Baseline (Vehicle Control):

    • Obtain whole-cell configuration.

    • Perfuse extracellular solution containing the vehicle (e.g., 0.1% DMSO) for 3–5 minutes.

    • Apply your standard hERG voltage protocol (e.g., depolarizing step to +20 mV followed by a repolarizing step to -40 mV to elicit tail currents).

    • Validation Check: Ensure tail current amplitude is stable (run-down < 10% over 5 minutes).

  • Test Compound Application (Ascending Dose):

    • Apply the test compound in ascending concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • Wait for steady-state block at each concentration (typically 3–5 minutes per dose).

  • Test Compound Washout (Optional):

    • Perfuse vehicle control solution to assess the reversibility of your test compound.

  • Terminal MK-499 Application:

    • Perfuse 1 µM MK-499 (a saturating concentration, >30x IC₅₀) onto the cell.

    • Continue pulsing until the tail current is completely abolished.

    • Causality Note: This step defines the true "zero current" baseline, accounting for any endogenous leak currents that are insensitive to hERG blockers.

  • Data Normalization:

    • Calculate the % inhibition of your test compound by normalizing the remaining current against the baseline (0% block) and the MK-499 terminal step (100% block).

Workflow Step1 Establish Whole-Cell Step2 Vehicle Baseline Step1->Step2 Step3 Test Compound (Ascending Doses) Step2->Step3 Step4 Washout Test Compound Step3->Step4 Step5 1 µM MK-499 (Terminal Control) Step4->Step5 Step6 Calculate % Inhibition Step5->Step6

Optimized patch-clamp workflow utilizing MK-499 exclusively as a terminal reference step.

References

  • Mitcheson, J. S., Chen, J., Lin, M., Culberson, C., & Sanguinetti, M. C. (2000). Trapping of a Methanesulfonanilide by Closure of the HERG Potassium Channel Activation Gate. Journal of General Physiology, 115(3), 229–240.[Link]

  • Spector, P. S., Curran, M. E., Zou, A., Keating, M. T., & Sanguinetti, M. C. (1996). Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel. Circulation Research, 78(3), 499–503.[Link]

  • Thomas, D., Karle, C. A., & Kiehn, J. (2004). Modulation of HERG potassium channel function by drug action. Annals of Medicine, 36(sup1), 41-49.[Link]

Technical Support Center: Optimizing hERG Assays for MK-499

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Electrophysiology Support Hub. Topic: Temperature Dependence of MK-499 Potency in hERG Assays Ticket ID: MK499-TEMP-37C Assigned Scientist: Senior Application Specialist, Safety Pharmacology

Executive Summary

You are likely observing discrepancies between MK-499 (a Class III antiarrhythmic methanesulfonanilide) potency values generated at room temperature (


) versus physiological temperature (

).

The Core Insight: Unlike pore-plugging drugs (e.g., Verapamil) which show weak temperature dependence, or macroscopic blockers (e.g., Erythromycin) which become significantly more potent at


, MK-499 is a high-affinity "trapped" blocker . Its inhibition is driven by state-dependent binding (preferring the open/inactivated states).

While the steady-state


 of MK-499 remains relatively stable (ranging ~15–32 nM across temperatures), the kinetics of onset  are drastically faster at 

due to accelerated channel gating. Failure to adjust voltage protocols (specifically pulse duration) at

will result in incomplete block and underestimated potency.

Knowledge Base (KB) Articles

KB-001: The Physics of Temperature & MK-499

Q: Why does my MK-499 data look different at


? 

A: Temperature acts as a "reagent" that alters the conformational energy landscape of the hERG channel.

  • Gating Kinetics (

    
     Effect):  hERG activation and inactivation gating kinetics are highly temperature-sensitive (
    
    
    
    ). At
    
    
    , channels open and inactivate much faster than at
    
    
    .
  • The "Trapping" Mechanism: MK-499 binds within the inner cavity of the hERG pore. It requires the channel to open to enter (activation-dependent block). Once bound, the activation gate can close, "trapping" the drug inside.

  • The Conflict: At

    
    , the window of opportunity for MK-499 to enter (the open state) cycles faster. If your voltage step is too short, the drug cannot equilibrate before the channel closes, leading to an apparent loss of potency.
    
Visualizing the Mechanism

MK499_Mechanism Closed Closed State (Drug cannot enter) Open Open State (Access Path) Closed->Open Depolarization (Faster at 37°C) Inactivated Inactivated State (High Affinity Binding) Open->Inactivated Rapid Inactivation Blocked MK-499 Bound (Blocked) Open->Blocked MK-499 Entry (On-rate) Inactivated->Blocked High Affinity Trapped Trapped State (Gate Closed + Drug Bound) Blocked->Trapped Repolarization (Gate Closes) Trapped->Closed Very Slow Dissociation

Figure 1: State-dependent binding of MK-499. Note that temperature accelerates the transition from Closed to Open, altering the drug's access window.

KB-002: Comparative Potency Data

Q: What


 values should I expect? 

A: Use the table below as a reference range. Note that "CiPA" protocols (Milnes protocol) are designed to minimize temperature discrepancies by ensuring steady-state block.

ParameterRoom Temperature (

)
Physiological Temp (

)
Notes
MK-499

15 – 21 nM ~30 – 32 nM Slight right-shift (lower potency) or stability is common at

[1, 2].
Erythromycin



Major Shift: Becomes much more potent at

[3].
Sotalol



Potency increases at

[4].
Activation Tau (

)
Slow (

)
Fast (

)
Critical for setting pulse duration.

Key Takeaway: If your MK-499


 at 

is

, you likely have a protocol error (insufficient pulse duration) or solution handling issue (drug adsorption), not a biological shift.
KB-003: Troubleshooting Guide
Issue 1: "My currents are running down (decreasing) rapidly at

."
  • Cause: Higher metabolic activity and membrane fluidity at

    
     destabilize the Giga-seal.
    
  • Solution:

    • Seal Resistance: Ensure

      
      before heating.
      
    • Series Resistance (

      
      ) Compensation:  Maintain 
      
      
      
      compensation.
      
      
      changes with temperature; monitor it constantly.
    • Rundown Correction: Use a "Reference" pulse. Apply a standard voltage step (e.g., to

      
      ) before drug application to normalize the data.
      
Issue 2: "I see no block or variable block with MK-499 at

."
  • Cause: MK-499 is "sticky" (lipophilic). At

    
    , adsorption to plastic tubing increases.
    
  • Solution:

    • Glass-lined tubing: Use Teflon or glass-lined perfusion systems.

    • Priming: Perfuse the drug through the lines for at least 2 minutes before recording from the cell.

    • Voltage Protocol: Ensure your depolarization step is at least 3 to 10 seconds long (CiPA Step Protocol). Short pulses (e.g., 500ms) are insufficient for MK-499 equilibration at any temperature.

Issue 3: "The baseline current is drifting."
  • Cause: Temperature fluctuations. A

    
     change can alter current amplitude by 10-20% due to the 
    
    
    
    of channel conductance.
  • Solution: Use an inline heater with a PID controller (e.g., Warner Instruments or Nanion). Place the thermistor within 2mm of the cell/chip, not just in the bath.

KB-004: Recommended Experimental Protocol (CiPA Compliant)

To generate regulatory-grade data for MK-499, follow this workflow.

Workflow Diagram

Protocol_Workflow cluster_Voltage Voltage Protocol (CiPA) Start Start Experiment Seal Form Giga-seal (>1 GΩ) at Room Temp Start->Seal Heat Ramp Temp to 37°C (Rate: 1°C/30sec) Seal->Heat Stabilize Stabilize 5 mins Monitor Rs & Leak Heat->Stabilize Step1 Hold at -80 mV Stabilize->Step1 Step2 Depolarize to 0 mV (Duration: 10s) *Critical for MK-499* Step1->Step2 Step3 Repolarize to -50 mV (Measure Tail Current) Step2->Step3 Step4 Return to -80 mV Step3->Step4 Drug Apply MK-499 (4 concentrations, cumulative) Step4->Drug Repeat Loop Analysis Calculate Fractional Block (End of Tail Current) Drug->Analysis

Figure 2: Optimized workflow for temperature-controlled hERG assays.

Step-by-Step Protocol
  • Cell Prep: Use CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Temperature Ramp: Establish seal at Room Temp (

    
    ). Slowly heat perfusion solution to 
    
    
    
    . Do not heat the bath directly; heat the inflowing solution.
  • Voltage Command (The "Milnes" Protocol):

    • Holding Potential:

      
      .
      
    • Prepulse: Depolarize to

      
       for 10 seconds  (Allows slow blockers like MK-499 to bind).
      
    • Test Pulse: Repolarize to

      
       for 4 seconds (Measure peak tail current).
      
    • Inter-sweep interval: 25 seconds.

  • Acceptance Criteria:

    • Leak current

      
       of peak tail current.
      
    • Run-down

      
       over the control period.[1]
      

Frequently Asked Questions (FAQ)

Q: Can I just apply a


 correction factor to my room temperature data? 
A: No.  While gating kinetics scale with 

, drug binding does not scale linearly for all compounds. MK-499 involves complex state-dependent trapping. The FDA/CiPA initiative specifically mandates physiological temperature recordings because simple mathematical scaling fails to predict proarrhythmic risk accurately [5].

Q: Why is MK-499 used as a positive control if its potency doesn't shift much? A: Its stability makes it an excellent benchmark for system performance. If your


 assay shows an MK-499 

of

(instead of

), it confirms that your voltage protocol is too short or your temperature control is failing, invalidating the run for other test compounds.

Q: Does MK-499 block the open or inactivated state? A: MK-499 preferentially interacts with the open and inactivated states . It has very low affinity for the closed state. This is why the 10-second depolarization step is non-negotiable; you must keep the channel open long enough for the drug to bind [6].

References

  • Gomez, L. et al. (2023). Inhibition of hERG K+ channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv.

  • McPate, M. J. et al. (2009). Concentration and voltage dependence of MK-499 inhibition of cERG and hERG potassium channels.[2] Molecular Pharmacology.[3]

  • Kirsch, G. E. et al. (2004).[4] The utility of hERG and repolarization assays in evaluating delayed cardiac repolarization: influence of multi-channel block. Journal of Cardiovascular Pharmacology.[5]

  • Crumb, W. J. et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) proposed ion channel panel. Journal of Pharmacological and Toxicological Methods.[6][7]

  • Windley, M. J. et al. (2018). The Temperature Dependence of Kinetics Associated with Drug Block of hERG Channels Is Compound-Specific.[3] Molecular Pharmacology.[3]

  • Milnes, J. T. et al. (2010).[4][7] Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C. Journal of Pharmacological and Toxicological Methods.[6][7]

Sources

Technical Support Center: Liquid Junction Potential (LJP) Correction in MK-499 hERG Patch-Clamp Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for electrophysiologists, safety pharmacology researchers, and drug development professionals. Here, we address the critical intersection of patch-clamp biophysics and state-dependent pharmacology, specifically focusing on how Liquid Junction Potential (LJP) artifacts distort the evaluation of MK-499, a potent hERG (IKr) channel blocker.

Core Concepts & Causality: Why LJP Dictates MK-499 Pharmacology

To accurately measure the potency (IC50) of a drug, the experimental system must precisely control the conformational state of the target protein. MK-499 is a methanesulfonanilide class III antiarrhythmic drug and a highly specific open-channel blocker of the hERG potassium channel [1]. It requires the channel to undergo voltage-dependent activation (opening) to expose its binding sites deep within the inner vestibule (specifically residues F656 and Y652).

The LJP Problem: When establishing a whole-cell patch-clamp configuration, a voltage offset—the Liquid Junction Potential—arises at the interface between the pipette solution and the bath solution due to the differential mobilities of the ions (e.g., large, slow gluconate ions vs. fast chloride ions) [2]. If this LJP is not corrected, the amplifier's reported command voltage (


) will not match the true transmembrane potential (

).

The Causality Loop:

  • An uncorrected LJP (typically +15 mV for physiological K-gluconate/NaCl solutions) means the true

    
     is 15 mV more negative than your command voltage (
    
    
    
    ).
  • A command step to +20 mV actually only depolarizes the cell to +5 mV.

  • At +5 mV, the hERG channel population is sub-maximally activated compared to +20 mV.

  • Because MK-499 requires open channels to bind, this reduced open probability restricts drug access, artificially inflating the measured IC50 and masking the drug's true proarrhythmic risk.

Troubleshooting & FAQs

Q1: My MK-499 IC50 is reading >250 nM, but literature consensus places it around ~123 nM. Is my compound degraded? A1: While compound degradation is possible, the most common culprit for an artificially weak MK-499 IC50 is an uncorrected LJP. If you are using a standard CiPA-compliant K-gluconate internal solution, your uncorrected LJP is ~+15 mV. This shifts your voltage protocol, reducing the driving force and open probability of the hERG channel. MK-499 block is half-maximal at 123 ± 12 nmol/L at a true test potential of -20 mV [1]. Correcting the LJP ensures the channel is fully gated, restoring expected binding kinetics.

Q2: Should I correct LJP online (via the amplifier) or offline (mathematically)? A2: Both are biophysically valid, but offline correction (or a priori protocol adjustment) is the gold standard for data integrity. Online correction (adjusting the amplifier's


 prior to sealing) permanently alters the raw data. If your LJP calculation was wrong, the data cannot be salvaged. The FDA recommends an a priori adjustment: calculate the LJP, and shift your command protocol accordingly [3]. For example, to achieve a true holding potential of -80 mV with a +15 mV LJP, you command the amplifier to -65 mV.

Q3: How do I know if my JPCalc software calculation is actually accurate for my custom solutions? A3: You must build a self-validating system. Do not blindly trust calculated values if you are using novel buffers or large polyatomic ions with unknown mobilities. You can experimentally validate the LJP using the flowing 3M KCl salt bridge method pioneered by Erwin Neher [4]. Because K+ and Cl- have nearly identical mobilities, a 3M KCl bridge minimizes reference electrode offsets, allowing you to measure the pure LJP directly (see Methodology below).

Visualizing the Workflows

LJP_Logic Pipette Pipette Solution (High K-Gluconate) Interface Liquid Junction Interface (Ion Mobility Differences) Pipette->Interface Bath Bath Solution (High NaCl) Bath->Interface LJP Liquid Junction Potential (LJP) Voltage Offset Generated Interface->LJP Henderson Equation Correction Correction Strategy LJP->Correction Requires Online Online Correction (Amplifier Pipette Offset) Correction->Online Offline Offline Correction (Mathematical Subtraction) Correction->Offline AccurateVm Accurate True Vm Reliable MK-499 IC50 Online->AccurateVm Offline->AccurateVm

Logic flow of Liquid Junction Potential (LJP) generation and correction strategies.

MK499_Workflow Start Establish Whole-Cell Configuration LJP_Calc Calculate LJP (e.g., +15 mV) Start->LJP_Calc Apply_Corr Apply Offset to Command Voltage LJP_Calc->Apply_Corr Pulse Voltage Protocol (Depolarize to +40mV) Apply_Corr->Pulse Open hERG Channel Opens (Inner Vestibule Exposed) Pulse->Open Voltage Activation Drug Perfuse MK-499 (Open-Channel Blocker) Open->Drug Block MK-499 Binds F656/Y652 (Current Inhibition) Drug->Block State-Dependent Binding

Workflow for MK-499 hERG patch-clamp experiments incorporating LJP correction.

Quantitative Data & Reference Tables

Table 1: Typical LJP Values for Standard hERG Solutions

Values calculated via the generalized Henderson equation (JPCalc) [2]. Note:


 adjustment assumes a target 

and is calculated as

.
Internal (Pipette) SolutionExternal (Bath) SolutionEstimated LJP (

)
Required Offset (

adjustment)
120 mM K-Gluconate, 20 mM KCl130 mM NaCl, 5 mM KCl+15.0 mV Add +15.0 mV to target

120 mM K-Aspartate, 20 mM KCl130 mM NaCl, 5 mM KCl+13.5 mV Add +13.5 mV to target

140 mM KCl140 mM NaCl+4.4 mV Add +4.4 mV to target

Table 2: Quantitative Impact of LJP on MK-499/hERG Parameters

Assuming a standard +15 mV uncorrected LJP.

ParameterUncorrected (Artifact)Corrected (True)Consequence of Non-Correction
True Holding Potential -95 mV-80 mVSlower recovery from inactivation; altered baseline stability.
True Depolarization Step +25 mV+40 mVSub-maximal channel opening; reduced MK-499 inner-pore access.
Apparent MK-499

Artificially High (>200 nM)~123 nMDangerous underestimation of drug potency and proarrhythmic risk.

Step-by-Step Methodologies

Protocol A: Experimental Validation of LJP (The Neher Self-Validating Method)

Do not rely solely on software if your ionic mobilities are uncharacterized. Use this protocol to physically measure the LJP [4].

  • Prepare the Reference: Create a flowing 3M KCl reference electrode (salt bridge). The high concentration and matched mobilities of K+ and Cl- will anchor the reference potential, preventing offset shifts when bath solutions change.

  • Setup the Pipette: Fill a standard patch pipette with your internal recording solution (e.g., K-gluconate based).

  • Zero the System: Place the pipette into a bath containing the exact same internal solution. Put the amplifier in current-clamp mode (

    
    ) and use the pipette offset to zero the voltage meter (
    
    
    
    ).
  • Exchange the Bath: Completely perfuse the bath with your intended external recording solution (e.g., NaCl based).

  • Read the LJP: The new voltage displayed on the amplifier meter is your experimental LJP. Compare this empirical value against your JPCalc theoretical output to validate your system.

Protocol B: MK-499 Application Workflow with A Priori LJP Correction

This protocol aligns with FDA recommendations for recombinant cell line testing [3].

  • Calculate and Apply Offset: Determine your LJP (e.g., +15 mV). Adjust your voltage protocol before the experiment. To achieve the FDA-recommended +40 mV depolarization step, program your amplifier command to +55 mV.

  • Establish Whole-Cell Configuration: Form a gigaseal, break into the cell, and allow 2-3 minutes for complete intracellular dialysis.

  • Compensate Series Resistance: Ensure

    
     compensation is 
    
    
    
    80% to prevent additional voltage errors during large hERG tail currents.
  • Establish Baseline: Run the LJP-adjusted hERG voltage protocol (e.g., +55 mV for 500 ms, ramp down to -65 mV) at 0.1 Hz. Monitor the peak tail current until the amplitude varies by <10% over 5 consecutive minutes.

  • Perfuse MK-499: Apply MK-499 (e.g., 100 nM or 1

    
    M) continuously. Because the LJP is corrected, the channel will fully open during the +55 mV command step, allowing MK-499 to accurately bind the F656/Y652 residues. Monitor until steady-state block is achieved.
    

References

  • Spector, P. S., Curran, M. E., Zou, A., Keating, M. T., & Sanguinetti, M. C. (1996). Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel: MK-499 and E-4031 Are Open-Channel Blockers of HERG. Circulation Research. URL:[Link]

  • Barry, P. H. (1994). JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, epithelial and bilayer measurements and for correcting junction potential measurements. Journal of Neuroscience Methods. URL:[Link]

  • Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA Guidelines. URL: [Link]

  • Neher, E. (1992). Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology. URL:[Link]

Technical Support Center: MK-499 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: MK-499 (L-735,821) Stability in Cell Culture Media (24-Hour Window) Document ID: MK499-TGS-24H Last Updated: October 26, 2023 Audience: Electrophysiologists, Assay Development Scientists, DMPK Researchers

Core Technical Insight: The "Stability" Paradox

Executive Summary: MK-499 is chemically stable in aqueous media for 24 hours at physiological temperatures (37°C). However, users frequently report a "loss of potency" or "drifting baselines" during this window. This is rarely due to chemical degradation.

The primary failure mode for MK-499 over a 24-hour period is Non-Specific Binding (NSB) and Precipitation . MK-499 is a lipophilic methanesulfonanilide (LogP ~2.5–3.0) with a "sticky" physicochemical profile. In standard polystyrene culture plates or microfluidic tubing, the free concentration of the drug can drop significantly (30–50%) within hours if not mitigated, leading to right-shifted IC50 curves.

Physicochemical Profile
PropertyValueImplication for Stability
Molecular Weight 499.0 g/mol Large molecule; slow diffusion if precipitated.
LogP (Lipophilicity) ~2.5 – 3.2High tendency to adsorb to plastics (NSB).
pKa ~7.86 & 9.52Positively charged at pH 7.4; soluble but prone to "crashing out" if DMSO % is too low during intermediate steps.
Solubility (Aq) Low (<10 µM w/o carrier)Requires precise DMSO step-down protocols.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways that reduce the effective concentration of MK-499 in your well plate over 24 hours.

MK499_Stability Stock MK-499 Stock (DMSO) Media Cell Culture Media (pH 7.4, 37°C) Stock->Media Dilution Target Target Binding (hERG Channel) Media->Target Desired Action Plastic Adsorption to Plastic (Polystyrene/PDMS) Media->Plastic High Risk (Hydrophobic Interaction) Precip Micro-Precipitation (Solubility Limit Exceeded) Media->Precip Risk: Fast Dilution Protein Serum Protein Binding (If FBS present) Media->Protein Reduces Free Drug %

Figure 1: Pathways of effective concentration loss for MK-499 in assay media.[1][2]

Troubleshooting Guide

Symptom: IC50 Right-Shift (Potency Loss)

Observation: The IC50 value is significantly higher (e.g., >100 nM) than the literature standard (~32 nM).

  • Root Cause: The actual concentration in the well is lower than calculated due to adsorption to the well plate walls or tubing.

  • Correction:

    • Switch Materials: Use glass-coated plates or low-binding polypropylene plates instead of standard polystyrene.

    • Pre-saturation: Incubate the system (tubing/plates) with the highest concentration of MK-499 for 30 minutes, then wash and run the assay. This saturates binding sites on the plastic.

Symptom: Inconsistent Baselines / Noise

Observation: Electrophysiological recordings show jagged baselines or seal instability when the drug is added.

  • Root Cause: Micro-precipitation. MK-499 crystals are physically disrupting the GΩ seal or clogging microfluidic channels.

  • Correction:

    • Check DMSO: Ensure the final DMSO concentration is 0.1%.

    • Sonicate: Sonicate the stock solution for 5–10 minutes before dilution.

    • Visual Check: Inspect the 1000x intermediate solution under a microscope. If it looks cloudy, do not proceed to the final media step.

Validated Preparation Protocol (The "Step-Down" Method)

To maintain stability over 24 hours, you must prevent the compound from "shock precipitating" when hitting the aqueous media.

Prep_Workflow Step1 1. Solubilize 10 mM Stock (100% DMSO) Step2 2. Intermediate Dilution Serial Dilutions in 100% DMSO Step1->Step2 Keep Hydrophobic Step3 3. Final Transfer 1:1000 Dilution into Pre-warmed Media Step2->Step3 Rapid Dispersion Step4 4. Equilibration Mix & Wait 15 min (Room Temp) Step3->Step4 Stabilize

Figure 2: The "Step-Down" dilution method ensures MK-499 remains in solution.

Detailed Steps:

  • Stock Prep: Dissolve MK-499 powder in 100% DMSO to create a 10 mM Master Stock. Aliquot and store at -20°C.

  • Serial Dilution (Crucial): Perform all serial dilutions (e.g., 3-fold steps) in 100% DMSO .

    • Why? Diluting in water/media creates "hotspots" of low solubility. Diluting in DMSO ensures the compound is fully dissolved before it hits the water.

  • Final Transfer: Transfer 1 µL of the DMSO dilution into 1000 µL of assay media (0.1% final DMSO).

  • Vortex Immediately: Vortex the media immediately upon addition to prevent local precipitation.

Frequently Asked Questions (FAQ)

Q: Can I store MK-499 in media at 37°C for 24 hours before adding to cells? A: No. While chemically stable, the compound will adsorb to the storage container (unless glass). Always prepare the final dilution in media fresh (within 1 hour of use). If you must store it, use glass vials.

Q: Is MK-499 light sensitive? A: Methanesulfonanilides generally show good photostability compared to dihydropyridines, but best practice dictates protecting it from direct light . Wrap tubes in foil if running a 24-hour incubation, primarily to protect the media components (vitamins) rather than the drug itself.

Q: My hERG assay uses 0.3% DMSO. Is this safe for MK-499 stability? A: Yes, 0.3% DMSO actually improves the solubility stability of MK-499 in the media compared to 0.1%. However, ensure your vehicle control also contains 0.3% DMSO to rule out solvent effects on the channel.

Q: Does Serum (FBS) affect MK-499 potency? A: Yes. MK-499 binds to serum proteins. If your 24-hour culture media contains 10% FBS, the free (active) concentration will be significantly lower than the nominal concentration.

  • Recommendation: For IC50 determination, use Serum-Free Media (SFM) or correct for protein binding using a parallel equilibrium dialysis assay.

References

  • Merck & Co.[3][4] / PubChem. MK-499 (L-735,821) Compound Summary. National Center for Biotechnology Information. [Link][2]

  • Sanguinetti, M. C., et al. (1995). Specificity of H-erg drug block.[5] (Foundational paper establishing MK-499 as a specific hERG blocker). [Link]

  • FDA / ICH. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). (Establishes MK-499 as a positive control). [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. (Source for solubility/adsorption mechanisms of lipophilic drugs). [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: MK-499 vs. E-4031 hERG Blocking Potency

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to hERG Pharmacology

The human ether-à-go-go-related gene (hERG, KCNH2) encodes the pore-forming alpha subunit of the rapid delayed rectifier potassium channel (Kv11.1). This channel is the primary driver of the


 current, which is essential for the repolarization phase of the cardiac action potential. Unintended pharmacological blockade of hERG is the leading cause of drug-induced Long QT Syndrome (LQTS) and potentially fatal torsades de pointes arrhythmias.

Consequently, in vitro hERG screening is a mandatory safety pharmacology step in preclinical drug development. MK-499 and E-4031 are both potent, selective Class III antiarrhythmic agents belonging to the methanesulfonanilide class. Because of their high affinity and specific binding mechanics, they are universally utilized as reference standards and positive controls in hERG patch-clamp assays. This guide provides an objective, data-driven comparison of their blocking potencies, molecular mechanisms, and the rigorous electrophysiological protocols required to evaluate them.

Mechanistic Overview: Open-Channel Block and Drug Trapping

Both MK-499 and E-4031 inhibit hERG channels by binding to the inner vestibule of the pore. The unique gating kinetics of hERG—specifically its rapid inactivation and slow deactivation—dictate the complex pharmacology of these compounds.

  • State-Dependent Binding: Neither compound can effectively block the channel in its closed (resting) state. They require membrane depolarization to open the activation gate, allowing the lipophilic drug molecules to access the inner cavity[1].

  • Molecular Determinants: High-affinity binding is heavily dependent on pi-pi stacking and hydrophobic interactions with two critical aromatic residues, Y652 and F656 , located on the S6 transmembrane helix[2],[3].

  • The Trapping Mechanism: Upon membrane repolarization, the channel's activation gate closes while the drug is still bound inside the cavity. This "traps" the bulky methanesulfonanilide inside the pore, drastically reducing the dissociation rate and contributing to the profound functional potency and proarrhythmic risk of these compounds[4].

HERG_Block C Closed State (Resting) O Open State (Conducting) C->O Depolarization O->C Deactivation I Inactivated State (Non-conducting) O->I Rapid Inactivation B Blocked State (Drug Bound) O->B MK-499 / E-4031 Binding I->O Recovery T Trapped State (Gate Closed) B->T Gate Closure T->B Depolarization

State-dependent hERG channel blockade and drug trapping mechanism.

Comparative Potency & Quantitative Data

While both compounds are highly potent


 inhibitors, their half-maximal inhibitory concentration (

) values vary significantly depending on the biological expression system and the specific voltage protocol utilized.
Quantitative Comparison Table
CompoundCell Model / Expression SystemReported

Value
Reference
MK-499 Recombinant (HEK293 / CHO)~32 nM[5]
MK-499 Xenopus Oocytes34 nM - 125 nM[1],[2]
MK-499 Native Guinea Pig Myocytes44 nM[1]
E-4031 Recombinant (HEK293 / CHO)7.7 nM - 89 nM[6],[7],[8]
E-4031 Xenopus Oocytes350 nM - 588 nM[1],[4]
E-4031 Native Guinea Pig Myocytes397 nM[1]

Data Analysis & Causality Insight: In native guinea pig ventricular myocytes, MK-499 demonstrates nearly a 10-fold higher potency (


 = 44 nM) compared to E-4031 (

= 397 nM)[1]. However, in recombinant mammalian systems (CHO/HEK293) optimized for automated patch-clamp, E-4031 often exhibits

values in the single-digit nanomolar range (7.7 nM - 29 nM)[6],[8]. The discrepancy observed in Xenopus oocytes (where both drugs appear less potent) is largely attributed to the non-specific absorption of these highly lipophilic drugs by the oocyte yolk sac, reducing the effective free drug concentration at the membrane[1].

Experimental Protocols: Validating hERG Blockade

To ensure scientific integrity and reproducibility, hERG assays must employ self-validating patch-clamp protocols. Because MK-499 and E-4031 are open-channel blockers, the voltage protocol must explicitly drive the channels through their open state.

Step-by-Step Whole-Cell Patch-Clamp Methodology
  • Cell Preparation & Quality Control: Use stably transfected HEK293 or CHO cells expressing wild-type hERG.

    • Validation: Only select cells with a pre-break-in membrane resistance >1 GΩ (Giga-seal) to ensure minimal leak current.

  • Whole-Cell Configuration: Rupture the membrane to achieve whole-cell access.

    • Validation: Series resistance (

      
      ) must be <10 MΩ and electronically compensated by at least 70%. Leak current must remain <100 pA at a holding potential of -80 mV. If 
      
      
      
      drifts by >20% during the recording, the cellular data must be discarded.
  • Voltage Protocol Execution (The Causality of the Step):

    • Holding Potential: -80 mV.

    • Depolarization Step: +20 mV for 2 seconds. Why? This forces the hERG channels to open and subsequently enter the rapid inactivated state. This conformational change exposes the inner vestibule (Y652/F656), allowing MK-499 or E-4031 to bind[1],[2].

    • Repolarization Step: -50 mV for 2 seconds. Why? This rapidly relieves channel inactivation while the channel is still open, eliciting a massive outward "tail current" before the channel slowly deactivates. The peak amplitude of this tail current is the most accurate, interference-free measure of functional hERG channels.

  • Compound Application: Perfuse the vehicle control (0.1% DMSO) until the peak tail current stabilizes to establish a baseline. Apply MK-499 or E-4031.

    • Validation: Repetitive pulsing (e.g., every 10-15 seconds) is mandatory during perfusion. Without repetitive pulsing, the activation gate remains closed, and the drug cannot access its binding site, leading to false-negative potency readings[1]. Wait for steady-state fractional block (typically 3-5 minutes per concentration).

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the vehicle baseline. Fit the concentration-response data using the Hill equation to derive the

    
    .
    

PatchClamp N1 1. Cell Preparation (HEK293/CHO expressing hERG) N2 2. Whole-Cell Configuration (Rs < 10 MΩ, Leak < 100 pA) N1->N2 N3 3. Baseline Recording (Pulse to +20mV, Tail at -50mV) N2->N3 N4 4. Compound Perfusion (Repetitive pulsing required) N3->N4 N5 5. Data Analysis (Tail current reduction & IC50) N4->N5

Step-by-step whole-cell patch-clamp electrophysiology workflow.

Conclusion & Application Insights

When designing hERG safety assays or mechanistic structural studies, the choice between MK-499 and E-4031 should be guided by the specific experimental goals:

  • E-4031 is the preferred standard positive control in high-throughput automated patch-clamp (APC) assays. Its rapid onset of block, broad commercial availability, and highly reproducible single-digit nanomolar

    
     in HEK/CHO systems make it ideal for validating assay sensitivity[6],[7],[8].
    
  • MK-499 is highly valuable for deep mechanistic and structural studies. Because of its profound trapping characteristics and higher potency in native cardiomyocytes, it is frequently used in mutagenesis studies (e.g., mapping the S6 domain F656A/Y652A mutants) to understand the precise molecular architecture of drug-induced LQTS[2],[3].

References

  • APExBIO. "E-4031 - Potent hERG Potassium Channel Blocker." APExBIO Technology.6

  • TargetMol. "L-706000 free base - TargetMol." TargetMol Chemicals. 5

  • MedChemExpress. "E-4031 | hERG Channels Blocker." MedChemExpress. 7

  • Cayman Chemical. "E-4031 (hydrochloride) (CAS Number: 113559-13-0)." Cayman Chemical. 8

  • Spector, P. S., et al. "Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel." Circulation Research (1996). 1

  • Mitcheson, J. S., et al. "A structural basis for drug-induced long QT syndrome." Proceedings of the National Academy of Sciences (PNAS) (2000). 2

  • Dempsey, C. E., et al. "Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue." MDPI (2023).4

  • PubMed. "Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel." National Institutes of Health (2009). 3

Sources

validating hERG assay sensitivity using MK-499 hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, electrophysiologists, and drug development professionals on standardizing and validating hERG (human Ether-à-go-go-Related Gene) assay sensitivity using the reference compound MK-499 hydrochloride.

Introduction: The Imperative of hERG Assay Validation

The hERG potassium channel is the primary molecular determinant of the rapid delayed rectifier potassium current (


), which orchestrates the repolarization phase of the cardiac action potential. Unintended pharmacological blockade of hERG can lead to Long QT Syndrome (LQTS) and potentially fatal Torsades de Pointes (TdP)[1].

Under the ICH S7B and E14 guidelines, and the evolving Comprehensive in Vitro Proarrhythmia Assay (CiPA) paradigm, preclinical cardiac safety screening requires rigorously validated in vitro hERG assays[1][2]. A critical component of this validation—whether utilizing manual patch-clamp or high-throughput automated patch-clamp (APC) systems—is demonstrating assay sensitivity and robustness using well-characterized positive control reference compounds[3].

MK-499 hydrochloride , a highly potent and selective methanesulfonanilide class III antiarrhythmic agent, serves as an optimal reference standard for this purpose. This guide objectively compares MK-499 against other common reference compounds and provides a self-validating experimental workflow to establish baseline assay sensitivity.

Mechanistic Grounding: Why MK-499?

To utilize a reference compound effectively, one must understand its mechanism of interaction with the target. MK-499 is a state-dependent, open-channel blocker with an


 of approximately 32 nM in mammalian expression systems[4].

The Causality of Blockade: MK-499 does not bind effectively to the closed resting state of the hERG channel. Instead, depolarization opens the channel, exposing a hydrophobic binding pocket in the inner vestibule. MK-499 enters the pore and forms critical


 stacking and hydrogen bond interactions with specific amino acid residues, notably Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 transmembrane domain[5].

Crucially, upon membrane repolarization, the channel's activation gate closes faster than the drug can dissociate, resulting in drug trapping [6]. This trapping mechanism makes MK-499 highly sensitive to the specific voltage protocols used (requiring repetitive pulsing to achieve steady-state block), making it an exceptional tool for validating the dynamic fidelity of your electrophysiological voltage protocols.

G Closed Closed State (Resting) Open Open State (Depolarized) Closed->Open Depolarization (-80mV to +20mV) Open->Closed Slow Deactivation Inactivated Inactivated State Open->Inactivated Rapid Inactivation Blocked MK-499 Blocked State (Inner Vestibule) Open->Blocked MK-499 Binding (Y652, F656) Inactivated->Open Repolarization (to -50mV) Trapped Trapped State (Gate Closed) Blocked->Trapped Repolarization (Activation Gate Closes) Trapped->Blocked Depolarization

State-dependent hERG channel block and trapping mechanism by MK-499.

Comparative Analysis: MK-499 vs. Alternative Reference Compounds

When selecting a positive control to validate hERG assay sensitivity, researchers typically choose between MK-499, E-4031, Dofetilide, and Astemizole. The table below synthesizes the comparative performance of these alternatives based on patch-clamp data.

CompoundClass/TypeTypical hERG

(nM)
Binding MechanismAPC SuitabilityKey Advantage / Disadvantage
MK-499 Methanesulfonanilide~32 nM[4]Open-channel, TrappingExcellent Advantage: Highly reproducible state-dependent block; validates protocol pulsing fidelity.
E-4031 Methanesulfonanilide~15 - 40 nMOpen-channelGood Advantage: Industry standard. Disadvantage: Faster dissociation kinetics than MK-499.
Dofetilide Methanesulfonanilide~10 - 15 nMOpen-channel, TrappingExcellent Advantage: CiPA high-risk reference[3]. Disadvantage: Extremely potent; requires high dilution accuracy.
Astemizole Non-methanesulfonanilide~1 - 5 nMOpen/Inactivated statePoor to Fair Disadvantage: Highly lipophilic. Severe non-specific binding to APC plastics causes artifactual

shifts.

Editorial Insight: While Astemizole is highly potent, its lipophilicity causes it to adsorb to the plastic microfluidics of Automated Patch Clamp (APC) systems, leading to artificially inflated


 values. MK-499 offers a superior balance of high potency, aqueous stability, and minimal non-specific plastic binding, making it highly reliable for APC platform validation.

Experimental Protocol: Validating Assay Sensitivity with MK-499

To ensure scientific integrity, the following methodology details a self-validating workflow for assessing hERG sensitivity using whole-cell patch-clamp electrophysiology.

Step 1: Cell Culture and Preparation
  • Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the hERG1a isoform[3].

  • Harvest cells at 60-80% confluency using a mild detachment agent (e.g., Detachin or Accutase) to preserve membrane proteins.

  • Resuspend in extracellular recording solution and allow cells to recover in suspension for 30 minutes prior to APC application.

Step 2: Formulating the MK-499 Concentration-Response Curve (CRC)

Causality Check: MK-499 must be prepared in glass vials to prevent any minor adsorption, ensuring the nominal concentration matches the free concentration delivered to the cell.

  • Prepare a 10 mM stock of MK-499 hydrochloride in 100% DMSO.

  • Perform serial dilutions in 100% DMSO to create a 1000x intermediate plate.

  • Dilute 1:1000 into the extracellular recording solution to achieve final test concentrations (e.g., 1, 3, 10, 30, 100, 300 nM). The final DMSO concentration must be strictly maintained at 0.1% (v/v) across all wells, including the vehicle control, as higher DMSO concentrations can destabilize the membrane seal.

Step 3: Electrophysiological Voltage Protocol

Because MK-499 is an open-channel blocker that traps upon closure[6], the voltage protocol must actively cycle the channel through its gating states.

  • Holding Potential: Clamp the cell at -80 mV.

  • Depolarization (Activation/Inactivation): Step to +20 mV for 4 seconds. Why? This opens the channels and drives them into the inactivated state, allowing MK-499 to access the inner vestibule.

  • Repolarization (Tail Current Elicitation): Step to -50 mV for 4 seconds. Why? hERG channels recover rapidly from inactivation but deactivate (close) slowly. This transient accumulation of open channels at -50 mV generates a large outward "tail current."

  • Quantification: Measure the peak amplitude of this tail current.

  • Repetitive Pulsing: Repeat this sweep every 15 seconds. MK-499 requires repetitive pulsing to reach steady-state block. Apply the compound only after the baseline tail current amplitude has stabilized (<5% variance over 2 minutes).

Step 4: Data Analysis and Acceptance Criteria
  • Normalize the peak tail current in the presence of MK-499 to the pre-compound baseline.

  • Fit the concentration-response data using a standard four-parameter logistic (Hill) equation to derive the

    
    .
    
  • Validation Criteria: The assay is considered validated if the MK-499

    
     falls within the accepted literature range (20 nM – 50 nM) and the assay yields a 
    
    
    
    -factor
    
    
    , indicating a robust screening window.

Workflow N1 1. Cell Preparation (CHO-hERG) N2 2. Whole-Cell Configuration N1->N2 N3 3. Voltage Protocol (Repetitive Pulsing) N2->N3 N4 4. MK-499 Perfusion (Cumulative Dosing) N3->N4 N5 5. Tail Current Quantification N4->N5 N6 6. IC50 & Z'-Factor Calculation N5->N6

Automated patch-clamp workflow for hERG assay sensitivity validation.

Conclusion

Validating hERG assay sensitivity is not merely a regulatory checkbox; it is a fundamental requirement for predicting clinical proarrhythmic risk. By leveraging MK-499 hydrochloride—a compound with a well-defined state-dependent mechanism and excellent physicochemical properties for patch-clamp microfluidics—laboratories can establish a highly trustworthy, self-validating electrophysiological platform.

References

  • Title: Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel Source: AHA Journals (Circulation) URL: [Link]

  • Title: A structural basis for drug-induced long QT syndrome Source: PNAS URL: [Link]

  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

  • Title: ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential Source: European Medicines Agency (EMA) URL: [Link]

  • Title: General Principles for the Validation of Proarrhythmia Risk Prediction Models: An Extension of the CiPA In Silico Strategy Source: NIH / PMC URL: [Link]

Sources

A Researcher's Guide to MK-499: Establishing and Validating hERG IC50 for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical cardiac safety assessment, the human ether-a-go-go-related gene (hERG) potassium channel stands as a critical gatekeeper. Unintended blockade of this channel by new chemical entities can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2] Consequently, rigorous in vitro evaluation of a compound's hERG inhibitory potential is a cornerstone of modern drug development. MK-499, a potent and specific hERG channel blocker, has emerged as an indispensable tool—a benchmark against which the activity of test compounds is measured.[3]

This guide provides a comprehensive overview of literature-reported IC50 values for MK-499, delves into the critical experimental variables that influence these values, and offers a detailed, field-proven protocol for in-house IC50 validation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to establish a robust and reliable hERG screening assay, ensuring the generation of high-quality, reproducible data for informed decision-making.

The Shifting Landscape of MK-499 IC50: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) of MK-499 is not a singular, immutable value but rather a reflection of the specific experimental conditions under which it is determined.[4] A survey of the scientific literature reveals a range of IC50 values, a variance that underscores the importance of a well-characterized and internally validated assay system. The choice of expression system, electrophysiological technique, and even specific voltage protocols can significantly impact the observed potency of MK-499.[5]

Reported IC50 (nM) Expression System Assay Method Key Experimental Details Reference
32 ± 4Xenopus oocytesTwo-microelectrode voltage-clampHolding potential -90 mV, 5-s pulses to 0 mV.[6][7]
34Xenopus oocytesTwo-microelectrode voltage-clampHolding potential -90 mV, 5-s pulses to 0 mV, repetitively at 0.166 Hz.[8]
123 ± 12Xenopus oocytesTwo-microelectrode voltage-clampSteady state conditions, test potential of -20 mV.[9]
107 (± 5.7)CHO-hERG cellsRb+ efflux assay10-minute preincubation with compound before activation with 50 mM KCl.[10]
~30Not specified[35S]-MK-499 binding assayKd of < 1 nM, but blocks hERG with an IC50 of approximately 30 nM.[11]
43.9Guinea pig ventricular myocytesNot specifiedComparison with a ketone analog of MK-499.[10]

Expert Insight: The observed variability in IC50 values highlights a critical principle: direct comparison of IC50 values between laboratories without a thorough understanding of the underlying experimental methodologies can be misleading. For instance, the difference in IC50 values between Xenopus oocytes and mammalian cell lines (CHO, HEK293) can be attributed to differences in membrane composition, protein expression levels, and the presence of accessory subunits.[1] Furthermore, radioligand binding assays, while high-throughput, measure the displacement of a labeled ligand and may not fully recapitulate the functional block observed in electrophysiological recordings.[11] Therefore, establishing an in-house, well-characterized IC50 for MK-499 using your specific assay system is paramount for data integrity.

The "Why" Behind the "How": Causality in Experimental Design

A self-validating hERG assay is built on a foundation of meticulous experimental design where each step is justified by scientific principles. The choice of a positive control like MK-499 is not arbitrary; its well-defined mechanism of action as a hERG channel blocker provides a reliable benchmark for assay performance.[3] The selection of the expression system, the voltage protocol, and the data analysis methods all contribute to the accuracy and reproducibility of the final IC50 value.

In-House Validation of MK-499 IC50: A Step-by-Step Protocol

This section provides a detailed methodology for determining the IC50 of MK-499 using the whole-cell patch-clamp technique in a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

I. Cell Culture and Preparation
  • Cell Line Maintenance: Culture hERG-expressing cells in the recommended medium supplemented with the appropriate selection antibiotic to ensure stable channel expression. Maintain cells at 37°C in a humidified 5% CO2 incubator.

  • Cell Dissociation: On the day of the experiment, wash the cells with a calcium-free phosphate-buffered saline (PBS) and dissociate them using a gentle, non-enzymatic cell dissociation solution to maintain cell health and channel integrity.

  • Plating: Plate the dissociated cells onto glass coverslips at a low density to allow for the isolation of single cells for patch-clamping. Allow the cells to adhere for at least 1-2 hours before use.

II. Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Patch-Clamp Setup: Use a standard patch-clamp rig equipped with a high-quality amplifier, digitizer, and data acquisition software. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal on an isolated cell and then rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes before recording.

  • Voltage Protocol: To elicit hERG currents, apply a "step-ramp" voltage protocol from a holding potential of -80 mV. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing ramp back to -80 mV to measure the peak tail current.[1] This tail current is a hallmark of hERG and is the primary measurement for assessing block.

G cluster_0 Pre-Recording cluster_1 Electrophysiology cluster_2 Data Analysis A Cell Culture B Dissociation A->B C Plating B->C D Obtain Giga-Seal C->D E Establish Whole-Cell D->E F Apply Voltage Protocol (Baseline) E->F G Compound Application (MK-499) F->G H Record Blocked Current G->H I Measure Peak Tail Current H->I J Normalize to Baseline I->J K Concentration-Response Curve J->K L Calculate IC50 K->L

Caption: Experimental workflow for determining the IC50 of MK-499 using whole-cell patch-clamp.

III. Data Analysis
  • Current Measurement: Measure the peak amplitude of the hERG tail current for each voltage step.

  • Baseline Recording: Record stable baseline currents for at least 5 minutes before applying any compound.

  • Compound Application: Prepare a series of MK-499 concentrations (e.g., 1, 3, 10, 30, 100, 300, 1000 nM) in the external solution. Apply each concentration sequentially, allowing the blocking effect to reach a steady state (typically 3-5 minutes) before recording.

  • Data Normalization: For each concentration, normalize the peak tail current to the baseline current to determine the percentage of inhibition.

  • Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the MK-499 concentration.

  • IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill slope.[12] The Hill equation is as follows: Y = 100 / (1 + (IC50/[Drug])^HillSlope) Where Y is the percentage of response, and [Drug] is the concentration of the inhibitor.

Trustworthiness Through Self-Validation

A robust hERG assay is a self-validating system. The consistency of the MK-499 IC50 value over time serves as a key performance indicator for the assay. A significant drift in this value may indicate issues with the cell line, reagents, or experimental technique. Regular determination of the MK-499 IC50 (e.g., on a monthly or quarterly basis) is essential for maintaining assay quality and ensuring the reliability of screening data for novel compounds.

By understanding the nuances of MK-499's interaction with the hERG channel and by implementing a rigorous, well-documented validation protocol, researchers can build a high-quality hERG safety assay that provides reliable and reproducible data, ultimately contributing to the development of safer medicines.

References

  • Sanguinetti, M. C., & Jurkiewicz, N. K. (1990). Two components of cardiac delayed rectifier K+ current. Differential sensitivity to block by Class III antiarrhythmic agents. Journal of General Physiology, 96(1), 195-215. [Link]

  • Dempsey, C. E., et al. (2009). Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel. Biochemical Pharmacology, 77(10), 1591-1600. [Link]

  • Mitcheson, J. S., et al. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences, 97(22), 12329-12333. [Link]

  • Windley, M. J., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 1293. [Link]

  • Crumb, W. J., et al. (2016). An evaluation of 30 clinical drugs against the comprehensive in vitro proarrhythmia assay (CiPA) panel of human ion channels. Journal of Pharmacological and Toxicological Methods, 81, 251-262. [Link]

  • Tristani-Firouzi, M., & Sanguinetti, M. C. (2003). Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate. The Journal of general physiology, 121(3), 245-255. [Link]

  • Pfizer Inc. (2003). Affinity-assay for the human erg potassium channel.
  • Wikipedia. (n.d.). IC50. [Link]

  • Diaz, G. J., et al. (2008). Role of hERG potassium channel assays in drug development. Expert opinion on drug discovery, 3(2), 115-128. [Link]

  • Chaudhary, K. A., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 1293. [Link]

  • Romero, L., et al. (2020). When Does the IC50 Accurately Assess the Blocking Potency of a Drug? Journal of Chemical Information and Modeling, 60(3), 1644-1655. [Link]

  • Crumb, W. J., et al. (2006). HERG in vitro IC50 data and predictions generated with the catalyst pharmacophore model. Toxicological Sciences, 92(1), 263-273. [Link]

  • Gadal, M., et al. (2018). Combining an in silico proarrhythmic risk assay with a tPKPD model to predict QTc interval prolongation in the anesthetized Guinea pig assay. Journal of Pharmacological and Toxicological Methods, 91, 72-83. [Link]

  • Ke, N., et al. (2018). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 16(5), 5673-5680. [Link]

  • Mitcheson, J. S., et al. (2000). A structural basis for drug-induced long QT syndrome. Proceedings of the National Academy of Sciences of the United States of America, 97(22), 12329–12333. [Link]

  • Vickers, S., et al. (1996). Metabolism of MK-499, a Class III Antiarrhythmic Agent, in Rats and Dogs. Drug Metabolism and Disposition, 24(7), 745-754. [Link]

  • ResearchGate. (n.d.). The IC50 concept revisited. [Link]

  • Izumi, H., et al. (2017). Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. Xenobiotica, 48(7), 675-684. [Link]

  • Smid, M., et al. (2014). Multilevel models improve precision and speed of IC50 estimates. PloS one, 9(7), e103080. [Link]

  • Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. [Link]

Sources

correlation of MK-499 in vitro data with in vivo QT interval

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Correlating MK-499 In Vitro hERG Blockade with In Vivo QT Interval Prolongation

Executive Summary

In preclinical safety pharmacology, accurately predicting human proarrhythmic risk relies on robust translational models. MK-499, a potent methanesulfonanilide class III antiarrhythmic, serves as the gold-standard reference compound for evaluating drug-induced delayed ventricular repolarization. By acting as a highly specific, open-channel blocker of the human ether-à-go-go-related gene (hERG) potassium channel, MK-499 provides a reliable mechanistic bridge between in vitro IKr current inhibition and in vivo QT interval prolongation[1]. This guide objectively compares MK-499’s pharmacological profile against other established hERG blockers and outlines the self-validating experimental protocols required to establish in vitro-to-in vivo correlation (IVIVC).

Mechanistic Grounding: The Structural Basis of MK-499 hERG Blockade

To understand why MK-499 is utilized as a benchmark in predictive safety models, we must examine the causality of its binding kinetics. Unlike many other potassium channels, the hERG channel possesses a uniquely large inner vestibule lacking the highly conserved Pro-X-Pro sequence, allowing it to accommodate a vast array of structurally diverse xenobiotics[2].

MK-499 acts as an open-channel blocker. It requires the channel's activation gate to open before it can access its high-affinity binding site within the inner cavity[1]. Site-directed alanine-scanning mutagenesis reveals that MK-499 interacts primarily with aromatic residues on the S6 transmembrane domain (Tyr652 and Phe656) and polar residues on the pore helix (Thr623 and Val625)[3]. For instance, the F656A mutation decreases MK-499 binding affinity by 650-fold, demonstrating that pi-pi stacking interactions are critical for drug trapping[3]. This trapping mechanism during channel inactivation is the direct molecular cause of the delayed action potential repolarization that manifests as QT prolongation on an electrocardiogram (ECG).

Mechanism A MK-499 Administration B Binding to hERG Inner Cavity (Y652, F656 residues) A->B C Blockade of IKr Current B->C D Delayed Ventricular Repolarization (Action Potential Prolongation) C->D E In Vivo QT Interval Prolongation D->E

Mechanistic pathway of MK-499 from hERG binding to in vivo QT prolongation.

Comparative Analysis: In Vitro hERG Inhibition Profiles

When establishing a screening cascade, researchers often employ high-throughput radioligand binding assays (e.g., [35S]-MK-499 or [3H]-dofetilide displacement) prior to functional patch-clamp electrophysiology[2]. While binding assays do not provide state-dependent functional data, the IC50 values for MK-499 correlate remarkably well with functional patch-clamp data, making it an ideal radioligand[2].

Table 1: In Vitro hERG Inhibition Comparison

Compound Pharmacological Class hERG Patch Clamp IC50 (nM) Radioligand Binding IC50 (nM) Key Binding Determinants
MK-499 Methanesulfonanilide 34 – 125[4],[1] ~30[2] Y652, F656, T623[3]
Dofetilide Methanesulfonanilide 10 – 50[5] ~40 Y652, F656, S620[5]
E-4031 Methanesulfonanilide 397 – 588[1] N/A Y652, F656
Cisapride Prokinetic Agent 100 – 133[4] ~99.9[6] Y652, F656[3]

| Terfenadine | Antihistamine | ~134[4] | ~150 | Y652, F656[3] |

Insight: MK-499 and dofetilide exhibit the highest potency. However, MK-499 is frequently preferred as a radioligand ([35S]-MK-499) due to its highly stable binding kinetics and lower non-specific membrane partitioning compared to highly lipophilic drugs like terfenadine[2].

Translational Pharmacodynamics: In Vivo Canine QT Prolongation

The true utility of MK-499 lies in its predictable translation to in vivo models. The conscious beagle dog telemetry model is the industry standard for assessing cardiovascular safety, as it avoids the confounding autonomic effects of anesthesia[7].

Table 2: In Vivo QT Prolongation (Conscious Canine Telemetry Model)

Compound Oral Dose Range (mg/kg) Cmax (nM) Peak ΔQTc (ms) Proarrhythmic Risk
MK-499 0.3 – 3.0 ≤ 825 +45 (19%)[7] High (Reference)
Moxifloxacin 10 – 100 ≤ 40,000 +45 (20%)[7] Low/Moderate

| Haloperidol | 0.3 – 3.0 | ≤ 360 | +31 (13%)[7] | High |

Insight: MK-499 induces a robust, statistically significant prolongation of the QT interval at sub-micromolar plasma concentrations[7]. The tight correlation between its in vitro IC50 (~34 nM) and its in vivo active free plasma concentration makes it an indispensable tool for validating the sensitivity of telemetry colonies.

Workflow S1 In Vitro Screening (Radioligand Binding) S2 Functional Validation (Patch Clamp hERG IC50) S1->S2 S3 In Vivo Assessment (Conscious Dog Telemetry) S2->S3 S4 PK/PD Modeling (CP50 vs QT Prolongation) S3->S4

Translational workflow from in vitro hERG screening to in vivo PK/PD modeling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that independently verify the assay's operational success, regardless of the test article's outcome.

Protocol A: In Vitro hERG Patch Clamp Electrophysiology

Objective: Determine the functional IC50 of test compounds using MK-499 as a positive control. Causality Focus: hERG channels must be driven into the open/inactivated states to allow methanesulfonanilide binding.

  • Cell Preparation: Use HEK293 or CHO cells stably transfected with WT hERG. Validation: Only select cells with a membrane resistance >1 GΩ and a stable baseline leak current <10% of the peak tail current.

  • Voltage Protocol:

    • Hold cells at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2–5 seconds. Causality: This fully activates and rapidly inactivates the channels, exposing the inner vestibule[1].

    • Step down to -50 mV for 2 seconds to elicit the outward tail current. Causality: At -50 mV, channels recover from inactivation into the open state before slowly deactivating, providing the optimal window to measure drug-induced block.

  • Compound Perfusion: Perfuse the vehicle (0.1% DMSO) until steady-state is achieved. Validation: The assay is only valid if tail current rundown is <5% over 10 minutes.

  • Reference Validation: Perfuse 300 nM MK-499. Validation: The system is validated if MK-499 produces an ~85% inhibition of the WT hERG tail current[4].

Protocol B: In Vivo Conscious Dog Telemetry for QT Assessment

Objective: Quantify drug-induced QT prolongation while decoupling chronotropic (heart rate) artifacts. Causality Focus: Anesthesia drastically alters autonomic tone and baseline repolarization. Conscious telemetry ensures physiological relevance[7].

  • Subject Preparation: Use Beagle dogs surgically implanted with telemetry transmitters (e.g., ITS or Data Sciences International). Allow a minimum 2-week surgical recovery.

  • Study Design (Latin Square): Employ a randomized, crossover design where each dog receives vehicle, test article, and a positive control (MK-499 at 0.3 mg/kg)[7], with a 7-day washout period between doses. Causality: This design eliminates inter-subject baseline variability, using each dog as its own control.

  • Data Acquisition: Record continuous ECG, arterial blood pressure, and core temperature for 2 hours pre-dose and 24 hours post-dose. Draw concurrent pharmacokinetic (PK) blood samples to correlate Cmax with ΔQTc.

  • Correction Algorithm: Apply an individual heart rate correction formula (QTca) rather than a generic Bazett’s formula. Causality: QT interval is inversely correlated with heart rate[2]. Because many drugs alter heart rate, individual correction ensures that measured QT changes are due to direct IKr blockade rather than secondary chronotropic effects.

  • System Validation: The colony is deemed sensitive and valid only if the 0.3 mg/kg MK-499 dose produces a statistically significant peak increase in QTca of >10 ms[7].

Conclusion

The correlation between in vitro hERG blockade and in vivo QT interval prolongation is a cornerstone of cardiovascular safety pharmacology. MK-499's well-defined structural binding determinants, predictable open-channel block kinetics, and robust in vivo penetrance make it an unparalleled reference agent. By utilizing MK-499 to anchor both patch-clamp and conscious telemetry assays, researchers can confidently calculate safety margins and predict human proarrhythmic liabilities early in the drug development pipeline.

References

  • A structural basis for drug-induced long QT syndrome - PMC - NIH Source: National Institutes of Health (NIH) / PNAS URL:[Link]

  • Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel Source: Circulation Research (AHA Journals) URL:[Link]

  • Role of hERG potassium channel assays in drug development Source: Taylor & Francis Online URL:[Link]

  • A highly sensitive canine telemetry model for detection of QT interval prolongation: Studies with moxifloxacin, haloperidol and MK-499 Source: ResearchGate URL:[Link]

  • PKPD modelling of drug-induced QTc interval prolongation in man: prediction from in vitro hERG binding and functional inhibition Source: UCL Discovery URL:[Link]

  • A structural basis for drug-induced long QT syndrome - PNAS Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Molecular Determinants of Dofetilide Block of HERG K+ Channels Source: Circulation Research (AHA Journals) URL:[Link]

Sources

Benchmark Compounds for CiPA Initiative Ion Channel Assays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift from hERG to CiPA

For nearly two decades, the ICH S7B and E14 guidelines effectively prevented torsadogenic drugs from entering the market by focusing almost exclusively on hERG channel blockade and QT prolongation. However, this "hERG-centric" approach suffered from low specificity—flagging many safe drugs as dangerous (false positives) simply because they blocked hERG, without accounting for compensatory mechanisms.

The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative represents a fundamental shift. Instead of a binary "hERG block = risk" model, CiPA integrates multi-ion channel pharmacology (hERG, Cav1.2, Nav1.5 Peak/Late) into a mechanistic in silico model of the human cardiomyocyte. This allows for the differentiation of predominant hERG blockers (High Risk) from balanced blockers (Low Risk), where the blockade of inward currents (calcium or late sodium) mitigates the proarrhythmic effect of hERG blockade.

This guide provides a technical comparison of the official CiPA benchmark compounds, detailing their pharmacological profiles, risk categorizations, and the specific assay protocols required for validation.

The CiPA Validation Workflow

To understand where these benchmark compounds fit, one must visualize the CiPA workflow. The compounds serve as the "Training" and "Validation" sets to calibrate the in silico model.

CiPA_Workflow cluster_assays In Vitro Ion Channel Assays (The Inputs) compounds Test Compound hERG hERG (IKr) (Dynamic Protocol) compounds->hERG Cav Cav1.2 (ICa,L) compounds->Cav NavP Nav1.5 (Peak) compounds->NavP NavL Nav1.5 (Late) compounds->NavL insilico In Silico Modeling (O'Hara-Rudy Model) hERG->insilico IC50 / Kinetics Cav->insilico NavP->insilico NavL->insilico qnet qNet Calculation (Torsade Metric Score) insilico->qnet risk Proarrhythmic Risk Classification qnet->risk ipsc iPSC-CM Confirmation risk->ipsc Discrepancy Check

Figure 1: The CiPA workflow integrates multi-channel electrophysiology data into a mechanistic computer model to predict Torsade de Pointes (TdP) risk.

Benchmark Compounds: The "Gold Standard" Set

The CiPA initiative identified 28 compounds (12 Training, 16 Validation) to calibrate and validate the risk prediction model.[1] These are categorized by their known clinical TdP risk.[2][3]

Compound Categorization & Pharmacology

The table below summarizes the core benchmark compounds. Note the "Balanced Block" mechanism for Low Risk compounds compared to the "Pure hERG Block" of High Risk compounds.

Risk CategoryCompoundPrimary MechanismhERG IC50 (nM)Cav1.2 IC50 (nM)Nav1.5 (Peak) IC50 (nM)Key Insight
HIGH Dofetilide Potent hERG block~3-5>10,000>10,000Pure hERG blocker. No compensatory inward current block. Classic TdP inducer.
HIGH Quinidine Multi-channel (hERG/Nav/Cav)~300-600~15,000~12,000Blocks hERG potently but also Nav/Cav at higher concentrations. High risk due to net repolarization delay.
HIGH Sotalol hERG block~100,000No EffectNo EffectLow potency but high specificity for hERG.
INTERMEDIATE Cisapride hERG block~10-20>10,000>10,000Potent hERG blocker but protein binding/trafficking issues modulate clinical risk compared to Dofetilide.
INTERMEDIATE Terfenadine hERG block~10-30>5,000~4,000Withdrawn antihistamine. Metabolic accumulation leads to TdP.
LOW Verapamil Balanced Block ~140-500~100-300~15,000Blocks hERG but potently blocks Cav1.2 . This prevents EAD formation despite APD prolongation.
LOW Ranolazine Late Na+ Block ~5,000~20,000~10,000 (Late: ~5,000)Blocks hERG but also Nav1.5 Late . Late Na+ block shortens APD, countering hERG block effects.
LOW Lidocaine Nav1.5 BlockNo EffectNo Effect~50,000Class Ib antiarrhythmic. Shortens APD; no TdP risk.
The Mechanism of "Balanced Block"

The critical differentiator in CiPA is the ability to detect "Balanced Block." This is why Verapamil is the ultimate control for assay validation: it must show activity on both hERG and Cav1.2 to be correctly classified as Low Risk by the model.

Balanced_Block cluster_high High Risk (e.g., Dofetilide) cluster_low Low Risk / Balanced (e.g., Verapamil) hERG_block hERG Blockade repol_delay Repolarization Delay (APD Prolongation) hERG_block->repol_delay calcium_influx Unopposed Ca++ Influx (L-Type Ca Channels) repol_delay->calcium_influx Prolonged Window EAD Early Afterdepolarizations (EADs) -> TdP calcium_influx->EAD hERG_block_2 hERG Blockade repol_delay_2 APD Prolongation (Potential) hERG_block_2->repol_delay_2 cav_block Concomitant Cav1.2 Blockade no_calcium Reduced Ca++ Influx cav_block->no_calcium repol_delay_2->no_calcium Counter-acted by safety Suppression of EADs (No TdP) no_calcium->safety

Figure 2: Mechanistic comparison of High Risk vs. Balanced Block (Low Risk) compounds.

Experimental Protocols: The "CiPA Standard"

To generate data compatible with the CiPA in silico model (O'Hara-Rudy CiPA v1.0), you must adhere to specific voltage protocols. Deviations in voltage steps or temperature (must be 35-37°C) can significantly shift IC50 values and kinetics.

hERG (Kv11.1) Protocol
  • Objective: Assess drug block of the rapid delayed rectifier potassium current (

    
    ).
    
  • Criticality: The ramp phase allows measurement of drug binding during repolarization.

  • Protocol:

    • Holding: -80 mV.

    • Prepulse: -80 mV to -90 mV (50-100ms) for leak subtraction.

    • Step: Depolarize to +40 mV for 500 ms (opens channels).

    • Ramp: Ramp down to -80 mV over 100 ms (-1.2 V/s). (Measurement Phase)

    • Frequency: 0.1 Hz (every 10s) or 0.2 Hz.

Cav1.2 (L-type Calcium) Protocol
  • Objective: Assess block of inward calcium current (

    
    ).
    
  • Criticality: Run-down is a common issue; use fluoride-based internal solutions or specific ATP/GTP regeneration systems.

  • Protocol:

    • Holding: -80 mV.

    • Step: Depolarize to 0 mV or +10 mV for 40-100 ms.

    • Frequency: 0.1 Hz or 0.2 Hz.

    • Verification: Use Verapamil (100 µM) at the end to define 100% block.

Nav1.5 (Peak & Late) Protocol
  • Objective: Differentiate between peak Na+ block (conduction slowing) and late Na+ block (repolarization shortening).

  • Late Current Induction: Native Late Na+ is too small in HEK/CHO cells. You must use ATX-II (10-15 nM) or Veratridine to induce the late component.

  • Protocol:

    • Holding: -80 mV or -120 mV (depending on inactivation state interest).

    • Step: Depolarize to -15 mV for 200+ ms.

    • Analysis:

      • Peak: Measured within first few ms.

      • Late: Measured as the average current between 150-200 ms.

    • Verification: Use Ranolazine (30 µM) or TTX to confirm late current block.

Comparison: Manual vs. Automated Patch Clamp (APC)[1][4]

For CiPA validation, data quality is paramount. While Manual Patch Clamp (MPC) is the gold standard, the throughput required for screening 28 compounds at multiple concentrations necessitates APC.

FeatureManual Patch Clamp (MPC)Automated Patch Clamp (APC)
Platforms Rig (Axon/HEKA)Nanion SyncroPatch, Sophion Qube/QPatch
Throughput 1-5 data points / day384-well parallel recordings
Perfusion Continuous, complete exchangeLiquid handling (pipetting); potential for sticky compound loss
CiPA Correlation Reference Standard Excellent (R² > 0.90 for hERG/Nav)
Temperature Control Difficult to maintain strict 37°CBuilt-in precise temp control (Critical for CiPA)
Limitation "Run-down" of Cav1.2 is harder to manage over long manual experiments.Fast execution minimizes run-down artifacts.

Recommendation: For initial validation of a new assay setup, run Dofetilide (hERG) , Verapamil (Cav1.2) , and Ranolazine (Nav1.5 Late) on your APC platform and compare IC50s to the "CiPA Official" values (Li et al., 2017). They should be within 2-3x.

Data Analysis & Interpretation

Once you have the IC50 values (and Hill coefficients) for the benchmark compounds, the analysis moves in silico.

  • qNet Calculation: The primary metric for CiPA is qNet (Net Charge). It is the integral of the net current (IKr + ICaL + INaL + others) over the action potential.

    • Decreased qNet: Proarrhythmic risk (net inward charge dominates).

    • Stable/Increased qNet: Low risk.

  • Risk Classification:

    • The model uses the qNet score to place the compound into High, Intermediate, or Low risk bins.[1][3]

    • Example:Verapamil blocks hERG (reducing outward current), but blocks Cav1.2 (reducing inward current). The net change in charge (qNet) remains balanced, resulting in a "Low Risk" prediction.

References

  • Comprehensive in vitro Proarrhythmia Assay (CiPA) Update. Clinical Pharmacology & Therapeutics. (2017).

  • Assessment of Multi-Ion Channel Block in a Phase I Randomized Study Design: Results of the CiPA Phase I ECG Biomarker Validation Study. Clinical Pharmacology & Therapeutics. (2019).

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. (2021).

  • Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology. (2017).

  • CiPA Ion Channel Panel - Reaction Biology. Reaction Biology.

  • Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II. Journal of Pharmacological and Toxicological Methods. (2021).

Sources

Reproducibility of MK-499 Block Across Different Cell Lines: CHO vs. HEK-293 in hERG Safety Assays

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The human ether-à-go-go-related gene (hERG, Kv11.1) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (


), a critical component of cardiac action potential repolarization. Inadvertent blockade of hERG by novel chemical entities can lead to long QT syndrome and fatal arrhythmias. Consequently, regulatory guidelines mandate preclinical hERG safety screening.

MK-499 , a potent methanesulfonanilide, is universally employed as a reference hERG blocker in these assays[1]. However, the choice of heterologous expression system—predominantly Chinese Hamster Ovary (CHO) versus Human Embryonic Kidney (HEK-293) cells—can significantly influence assay reproducibility, baseline stability, and apparent


 values. This guide provides an objective, data-driven comparison of MK-499 performance across CHO and HEK-293 cell lines, grounded in mechanistic causality and validated electrophysiological protocols.

Mechanistic Grounding: Why MK-499?

To understand cell-line discrepancies, we must first understand the mechanism of the reference compound. MK-499 is an "overt" hERG blocker that exhibits state-dependent inhibition[2]. It does not block the channel in its closed state; rather, membrane depolarization is required to open the channel, allowing MK-499 to enter the inner vestibule[3].

Once inside, MK-499 binds with high affinity to aromatic residues (specifically Tyr652 and Phe656) on the S6 domain[1][4]. Upon repolarization, the activation gate closes, "trapping" the bulky MK-499 molecule inside the pore[5]. This trapping mechanism is highly sensitive to the biophysical environment of the host cell membrane, making the choice between CHO and HEK-293 critical for reproducible kinetics.

G C Closed State (Resting) O Open State (Activated) C->O Depolarization (+20 mV) O->C Repolarization (-40 mV) I Inactivated State O->I Rapid Inactivation B MK-499 Blocked State (Trapped) O->B MK-499 Binding (Inner Cavity) I->O Recovery I->B High Affinity Binding B->C Slow Unbinding (Trapping)

State-dependent hERG channel gating and MK-499 trapping mechanism.

Cell Line Comparison: CHO vs. HEK-293

Both CHO and HEK-293 cells are widely used for stable hERG expression, but their distinct physiological backgrounds present unique advantages and challenges for automated and manual patch-clamp assays.

HEK-293 (Human Embryonic Kidney)
  • Translational Relevance: Being of human origin, HEK-293 cells offer a post-translational modification environment closer to human cardiomyocytes.

  • The Endogenous Current Challenge: HEK-293 cells possess small endogenous outward potassium and chloride currents[6]. While usually negligible, these currents can introduce noise during the measurement of small hERG tail currents, leading to higher variability in

    
     calculations for highly potent compounds like MK-499.
    
CHO-K1 (Chinese Hamster Ovary)
  • Electrophysiological Silence: CHO cells are favored in high-throughput and automated patch-clamp (APC) systems because they lack significant endogenous voltage-gated currents[6]. This "silent" background ensures that the measured tail currents are almost exclusively mediated by the transfected hERG channels.

  • Membrane Stability: CHO cells typically yield higher success rates for forming and maintaining >1 GΩ seals (often >85% success in APC platforms) compared to HEK cells[7].

Quantitative Performance Data

The table below synthesizes the pharmacological behavior of MK-499 across different assay modalities and cell lines. Note that while absolute


 values vary slightly between systems, the rank order of potency remains highly consistent[3][4].
ParameterCHO-hERGHEK293-hERGCausality / Note
MK-499

(Patch Clamp)
~30 – 40 nM[7]32 ± 4 nM[8]Highly reproducible across both lines due to direct current measurement.
MK-499

(Rb+ Efflux)
107 ± 5.7 nM[9]N/AIndirect flux assays typically yield ~3-fold right-shifted

values[3].
Endogenous K+ Currents Negligible[6]Present (Small)[6]HEK requires careful leak subtraction during data analysis.
Seal Success Rate (>1 GΩ) >85%[7]~70 – 80%CHO membranes are structurally more robust for automated planar patch-clamp.
Relevance to Native Tissue Moderate (Non-human)High (Human origin)HEK better mimics human membrane lipid composition.

(Note: Xenopus oocytes are excluded from this recommendation as their yolk sac acts as a highly lipophilic "drug reservoir," artificially shifting the


 of MK-499 to much higher concentrations[2].)

Self-Validating Experimental Protocol: Whole-Cell Patch Clamp

To ensure absolute trustworthiness in your hERG safety screening, the following protocol utilizes a self-validating loop . Every step includes a quality control (QC) checkpoint to ensure causality between drug application and current inhibition, ruling out artifacts like seal degradation or channel rundown.

Step 1: Cell Preparation & Harvesting
  • Culture stable CHO-hERG or HEK-hERG cells in Ham’s F-12 or DMEM, respectively, supplemented with 10% FBS and appropriate selection antibiotics (e.g., G418).

  • Harvest cells using a mild detachment solution (e.g., Accutase) to preserve extracellular membrane proteins.

  • QC Checkpoint: Cell viability must be >90% via Trypan Blue exclusion to ensure healthy membrane dynamics.

Step 2: Electrophysiological Setup
  • Extracellular Solution (Bath): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES (pH 7.4 with NaOH).

  • Intracellular Solution (Pipette): 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM Mg-ATP, 10 mM HEPES (pH 7.2 with KOH)[5].

  • Causality: The inclusion of 5 mM Mg-ATP is critical to prevent hERG channel rundown during prolonged recordings.

Step 3: Establishing the Baseline (Self-Validation)
  • Achieve whole-cell configuration.

  • QC Checkpoint: The seal resistance must be >1 GΩ , and initial access resistance should be <15 MΩ.

  • Apply the voltage protocol: From a holding potential of -80 mV, step to +20 mV for 4 seconds (to fully activate and inactivate the channel), followed by a repolarizing step to -40 mV for 4 seconds to elicit the characteristic outward tail current[5].

  • Self-Validation Check: Repeat this protocol every 15 seconds. You must observe a stable baseline of tail current amplitude (±5% variance) for at least 3 minutes before any drug application. If the current runs down, discard the cell.

Step 4: MK-499 Perfusion & Data Acquisition
  • Perfuse MK-499 at ascending concentrations (e.g., 3 nM, 10 nM, 30 nM, 100 nM, 300 nM).

  • Causality: Because MK-499 exhibits use-dependent block[5], the voltage protocol must run continuously during perfusion to allow the channel to open and the drug to access the inner vestibule.

  • Wait for steady-state inhibition at each concentration (typically 3–5 minutes per dose).

Step 5: Data Analysis
  • Measure the peak tail current at -40 mV for each concentration.

  • Normalize the remaining current to the pre-drug baseline.

  • Fit the concentration-response data using the Hill equation to derive the

    
     and Hill coefficient[7][8].
    

Workflow S1 1. Cell Preparation (CHO or HEK stable lines) S2 2. Whole-Cell Configuration (QC: Seal > 1 GΩ) S1->S2 C1 Ensures robust hERG expression and minimizes endogenous currents S1->C1 S3 3. Baseline Stabilization (QC: 3 min, <5% variance) S2->S3 S4 4. Voltage Protocol (Depolarize +20mV, Tail -40mV) S3->S4 C2 Self-validation: Validates membrane integrity before drug testing S3->C2 S5 5. MK-499 Perfusion (Steady-state block) S4->S5 C3 State-dependent protocol opens channel for drug access S4->C3 S6 6. Data Analysis (IC50 via Hill Equation) S5->S6

Self-validating whole-cell patch-clamp workflow for hERG assays.

Conclusion & Recommendations

Both CHO and HEK-293 cell lines are highly capable of reproducing the potent, state-dependent block of hERG by MK-499. The choice of cell line should be dictated by the specific assay platform:

  • For Automated Patch Clamp (APC) & High-Throughput Screening: CHO-hERG is the superior choice. Its lack of endogenous currents and exceptionally high membrane stability lead to higher success rates and tighter data clustering around the ~30-40 nM

    
     mark.
    
  • For Manual Patch Clamp & Mechanistic Studies: HEK293-hERG is highly recommended. The human origin of the cell line provides a more translationally relevant lipid and protein environment, which can be critical when studying subtle allosteric modulators or compounds with high lipophilicity.

Regardless of the cell line chosen, strict adherence to self-validating quality control metrics—such as baseline stabilization and continuous voltage pulsing to allow pore access—is mandatory to ensure the scientific integrity of the cardiac safety data.

References

  • Concentration and voltage dependence of MK-499 inhibition of cERG and hERG current.ResearchGate.
  • Concentration-dependent block of HERG by MK-499.ResearchGate.
  • Role of hERG potassium channel assays in drug development.Taylor & Francis Online.
  • Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride.Ovid.
  • Utility of hERG Assays as Surrogate Markers of Delayed Cardiac Repolarization and QT Safety.Ovid.
  • Analogs of MK-499 are differentially affected by a mutation in the S6 domain of the hERG K+ channel.Aurora Biomed.
  • Stable HERG Expressing Cells.Vanderbilt CTTC.
  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue.NIH/PubMed.
  • Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities.Frontiers.

Sources

Reference Standard Guide: MK-499 Hydrochloride in Safety Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gold Standard" for hERG Liability

MK-499 Hydrochloride (L-735,534) is a potent, high-affinity class III antiarrhythmic agent utilized primarily as a positive control in ICH S7B compliant hERG (human Ether-à-go-go-Related Gene) safety assays.

While structurally related to other methanesulfonanilides like E-4031 and Dofetilide, MK-499 is distinguished by its "trapping" mechanism —it binds within the channel pore and is retained when the channel closes. This slow dissociation kinetic makes it an ideal reference standard for validating assay sensitivity, particularly for detecting high-affinity, slowly dissociating compounds that pose the highest risk for Torsades de Pointes (TdP).

Part 1: The Comparative Landscape

MK-499 vs. The Alternatives

In safety pharmacology, the choice of positive control dictates the sensitivity floor of your assay. Below is a technical comparison of MK-499 against its primary alternatives.

FeatureMK-499 HCl E-4031 Dofetilide
Primary Utility Assay Validation (ICH S7B) General hERG BlockadeClinical Correlation
hERG IC50 (HEK293) 1.0 – 5.0 nM 7.0 – 15.0 nM10.0 – 12.0 nM
Binding Kinetics Slow On / Very Slow Off (Trapped)Fast On / Moderate OffModerate On / Slow Off
Washout Profile Difficult (>20 mins) Moderate (5-10 mins)Difficult
Solubility High (Water/DMSO)High (Water)Low (requires DMSO)
Mechanism Pore Plug (Trapping)Pore PlugPore Plug
Regulatory Status Preferred Positive Control Standard Tool CompoundClinical Reference
Why Choose MK-499?
  • Sensitivity Validation: Because MK-499 is a potent "trapper," it validates that your voltage protocol effectively opens the channel to allow drug access. If your assay misses MK-499, it will miss other dangerous, state-dependent blockers.

  • Stability: The hydrochloride salt form offers superior stability in aqueous solution compared to free-base alternatives, reducing concentration errors during perfusion.

Part 2: Mechanism of Action (Visualized)

MK-499 blocks the rapid delayed rectifier potassium current (


) by binding to the intracellular cavity of the hERG channel. Crucially, it interacts with aromatic residues Tyr652  and Phe656  on the S6 transmembrane domain.
The "Trapping" Block Model

The following diagram illustrates the state-dependent binding that defines MK-499's pharmacological profile.

TrappingMechanism cluster_legend Mechanism: State-Dependent Trapping Closed Closed State (Drug Cannot Enter) Open Open State (MK-499 Enters Pore) Closed->Open Depolarization Open->Closed Repolarization Blocked Blocked State (MK-499 Bound to Y652/F656) Open->Blocked Binding (Fast) Blocked->Open Unbinding (Slow) Trapped Trapped Closed State (Drug Locked Inside) Blocked->Trapped Repolarization (Gate Closes) Trapped->Blocked Depolarization (Gate Opens) desc MK-499 requires channel opening to bind. Once bound, repolarization 'traps' the drug, preventing washout and causing cumulative block.

Caption: State-dependent interaction of MK-499 with the hERG channel, illustrating the "trapping" mechanism that leads to persistent blockade.[1][2][3][4][5][6][7][8][9]

Part 3: Validated Experimental Protocol

High-Fidelity Whole-Cell Patch Clamp (Manual or Automated)

To satisfy ICH S7B requirements, the assay must demonstrate sensitivity to a positive control (MK-499) producing 20-80% inhibition .

1. Preparation of Reference Standard
  • Stock Solution: Dissolve MK-499 HCl in DMSO to 10 mM. Store at -20°C.

  • Working Solution: Dilute in extracellular bath solution to final concentrations of 3 nM, 30 nM, and 300 nM (cumulative concentration-response).

  • Critical Note: MK-499 is "sticky." Use silanized glass or low-binding plasticware to prevent loss of compound before it reaches the cell.

2. The Voltage Protocol (Step-Ramp)

The standard "Step-Ramp" protocol is essential to maximize channel opening and measure tail currents.

  • Holding Potential: -80 mV.

  • Depolarizing Step: Step to +20 mV (or +40 mV) for 2-5 seconds.

    • Purpose: Opens hERG channels and inactivates them rapidly. Allows MK-499 to enter the pore.

  • Repolarizing Ramp: Ramp back to -80 mV (at -0.5 V/s).

    • Purpose: Removes inactivation, generating a large outward "tail current." This is the metric for drug inhibition.

  • Frequency: Repeat every 10-15 seconds to monitor steady-state block.

3. Workflow Diagram

AssayWorkflow Start Cell Preparation (HEK293-hERG or CHO-hERG) Seal Giga-Ohm Seal Formation (>1 GΩ) Start->Seal BreakIn Whole-Cell Configuration (Access Resistance <10 MΩ) Seal->BreakIn Control Stabilize Baseline Current (Vehicle Control) BreakIn->Control ApplyDrug Perfuse MK-499 HCl (3 - 300 nM) Control->ApplyDrug Measure Record Tail Current (Step-Ramp Protocol) ApplyDrug->Measure Washout Washout Phase (Monitor Reversibility) Measure->Washout QC Quality Control Check (Leak <10%, Rs stable) Washout->QC Valid Calculate IC50 QC->Valid Pass Invalid Discard Cell QC->Invalid Fail

Caption: Operational workflow for hERG inhibition assay using MK-499 as a positive control.

Part 4: Data Analysis & Interpretation

Calculating the Safety Margin

The primary output is the IC50 (concentration inhibiting 50% of the tail current).



Acceptance Criteria (Validation): For an assay to be considered valid under ICH S7B:

  • MK-499 (30 nM) must inhibit current by >80% .

  • MK-499 (3 nM) must inhibit current by ~40-60% .

  • Seal resistance must remain >500 MΩ throughout the experiment.

Troubleshooting "Sticky" Compounds

MK-499 is lipophilic and adheres to tubing.

  • Symptom: Slow onset of block or IC50 shifting to the right (lower potency).

  • Solution: Pre-saturate the perfusion system with the highest concentration of MK-499 for 10 minutes before starting the experiment, or use short, rigid glass tubing for drug delivery.

References

  • ICH Harmonised Tripartite Guideline. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals (S7B).[10]Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[1][2][4][8][11] Nature. Link

  • Fermini, B., & Fossa, A. A. (2003). The impact of drug-induced QT interval prolongation on drug discovery and development. Nature Reviews Drug Discovery. Link

  • Mitcheson, J. S., et al. (2000). Structural determinants for high-affinity block of hERG potassium channels by methanesulfonanilide class III antiarrhythmic agents. Molecular Pharmacology. Link

  • FDA. (2022).[12] Bioanalytical methods for hERG positive controls.[12] Journal of Pharmacological and Toxicological Methods.[12] Link

Sources

Safety Operating Guide

MK-499 hydrochloride, (+)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the handling, spill response, and disposal of (+)-MK-499 hydrochloride in professional laboratory and drug development environments.

Hazard Profile and Mechanistic Rationale

(+)-MK-499 hydrochloride is a potent, highly selective methanesulfonanilide class III antiarrhythmic agent utilized extensively in cardiac safety pharmacology[1]. Its primary mechanism of action is the high-affinity blockade of the human ether-a-go-go-related gene (hERG) potassium channel, which encodes the rapid component of the delayed rectifier potassium current (


)[1][2].

The critical safety concern regarding MK-499 exposure lies in its ability to induce acquired Long QT (LQT) syndrome[3]. The molecule binds deep within the inner cavity of the hERG channel—specifically interacting with the S6 transmembrane domain residues Y652 and F656[3]. Because accidental ingestion, inhalation, or systemic absorption can lead to lethal ventricular arrhythmias (such as torsades de pointes), strict segregation and disposal protocols are mandatory to prevent environmental contamination and occupational exposure.

Table 1: Physicochemical & Pharmacological Data for (+)-MK-499 Hydrochloride

ParameterValue / DescriptionOperational Implication
Target hERG (

) Potassium Channel
Extreme cardiovascular hazard upon systemic exposure.
Potency (

)
Sub-micromolar to nanomolar rangeTrace amounts can elicit biological responses; requires rigorous decontamination[1].
GHS Classification Acute Toxicity - Oral (Category 4)Harmful if swallowed (H302); necessitates strict PPE and prevention of aerosolization[4][5].
Environmental Hazard Water Hazard Class 1 (Self-assessment)Must absolutely not enter municipal sewage, groundwater, or standard waste streams[5].

Immediate Safety and Spill Response Protocol

In the event of an accidental release, the immediate operational priority is containment to prevent aerosolization of the hydrochloride salt and subsequent inhalation. The protocol below is a self-validating system: each step isolates the hazard further while protecting the operator.

Step-by-Step Spill Response
  • Area Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Donning: Responders must wear a fitted N95 or P100 particulate respirator (if outside a fume hood), double nitrile gloves, tightly fitting chemical safety goggles, and a fluid-resistant laboratory coat.

  • State Assessment & Containment:

    • For Solid Spills: Do not dry sweep, as this generates hazardous dust. Lightly mist the powder with a compatible solvent (e.g., 70% ethanol or water) to dampen it, then carefully wipe it up using absorbent pads[4].

    • For Liquid Spills (Solutions): Cover the spillage with a chemically inert, highly absorbent material (e.g., vermiculite, sand, or commercial spill pads)[4].

  • Collection: Use non-sparking, disposable tools to transfer the absorbed material into a rigid, sealable, high-density polyethylene (HDPE) hazardous waste container[4].

  • Decontamination: Wash the spill surface thoroughly with a detergent solution, followed by a water rinse, and finally a 70% ethanol wipe. Dispose of all cleaning materials in the hazardous waste container.

SpillResponse Start Spill Detected Isolate Isolate Area & Don PPE Start->Isolate Assess Assess Spill State Isolate->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Dampen Dampen with Solvent (Prevent Dust) Solid->Dampen Absorb Cover with Inert Absorbent Liquid->Absorb Collect Transfer to HDPE HazMat Container Dampen->Collect Absorb->Collect Decon Decontaminate Surface & Seal Container Collect->Decon EHS Notify EHS for Pickup Decon->EHS

Figure 1: Operational workflow for (+)-MK-499 hydrochloride spill containment and decontamination.

Standard Laboratory Disposal Procedures

Because MK-499 is a biologically active pharmaceutical ingredient (API) with potent cardiovascular effects, it cannot be neutralized via simple benchtop chemistry. The only validated, self-contained method for complete destruction of the active pharmacophore is high-temperature incineration by a licensed hazardous waste management facility[4].

Solid Waste Disposal
  • Segregation: Collect all unused solid MK-499 hydrochloride, contaminated weighing boats, pipette tips, and empty primary packaging in a designated solid hazardous waste container.

  • Container Specifications: Use a leak-proof, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Clearly label the container as "Toxic Solid Waste - Contains MK-499 (hERG Blocker)" along with the GHS Acute Toxicity pictogram.

  • Routing: Transfer to the institutional Environmental Health and Safety (EHS) department for collection and subsequent high-temperature incineration[4][5].

Liquid Waste Disposal (Aqueous & Organic Solutions)

MK-499 is often dissolved in DMSO or aqueous buffers for patch-clamp or FLIPR assays.

  • Segregation by Solvent:

    • Aqueous solutions containing MK-499 must be collected in an aqueous hazardous waste carboy.

    • Organic solutions (e.g., DMSO stock solutions) must be collected in a compatible organic solvent waste container (typically glass or HDPE, depending on the solvent matrix).

  • Prohibition: Under no circumstances should any solution containing trace amounts of MK-499 be disposed of down the sink or allowed to reach the sewage system[5].

  • Routing: Liquid waste must be manifested and handed over to specialized disposal companies in accordance with national and local environmental legislation[4].

Contaminated Packaging

Empty containers that previously held MK-499 hydrochloride retain hazardous micro-residues. They must not be recycled or discarded in standard municipal trash. They must be handled as hazardous waste and disposed of in a regulated landfill site or via incineration according to official regulations[4][5].

WasteDisposal Source MK-499 Laboratory Waste SolidW Solid Waste (Powder, PPE, Consumables) Source->SolidW LiquidW Liquid Waste (DMSO Stocks, Buffers) Source->LiquidW SolidCont Lined, Rigid HazMat Container SolidW->SolidCont LiquidCont HDPE/Glass Carboy (Segregated by Solvent) LiquidW->LiquidCont Label Apply GHS Labels & Manifests SolidCont->Label LiquidCont->Label EHS Institutional EHS Collection Label->EHS Destruction High-Temperature Incineration (Licensed Facility) EHS->Destruction

Figure 2: Segregation and routing protocol for laboratory waste containing MK-499.

References

  • Molecular Determinants of Dofetilide Block of HERG K+ Channels. Circulation Research. Available at:[Link]

  • A structural basis for drug-induced long QT syndrome. PNAS. Available at:[Link]

  • Modulation of HERG potassium channel function by drug action. Annals of Medicine. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.